2-methylbut-3-yn-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylbut-3-yn-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-4-5(2,3)6/h1H,6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGCBIWQHSRQBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062752 | |
| Record name | 3-Butyn-2-amine, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2978-58-7 | |
| Record name | 1,1-Dimethylpropargylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2978-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butyn-2-amine, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002978587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Butyn-2-amine, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Butyn-2-amine, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethylprop-3-ynylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.118 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-methylbut-3-yn-2-amine chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2-Methylbut-3-yn-2-amine
Abstract
2-Methylbut-3-yn-2-amine, also known as 1,1-dimethylpropargylamine, is a primary amine featuring a terminal alkyne. This unique bifunctional structure makes it a valuable and versatile building block in organic synthesis and medicinal chemistry. The propargylamine moiety, of which this compound is a foundational example, is a privileged scaffold in drug discovery, notably for its role in enzyme inhibition and as a reactive handle for bioconjugation.[1][2] This guide provides a comprehensive overview of the chemical and physical properties of 2-methylbut-3-yn-2-amine, its spectroscopic signature, inherent reactivity, applications in drug development, and essential safety and handling protocols for laboratory use.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are fundamental for its effective use in research and development. 2-Methylbut-3-yn-2-amine is a colorless liquid at room temperature characterized by the following properties.[3]
| Property | Value | Source(s) |
| IUPAC Name | 2-methylbut-3-yn-2-amine | [4] |
| Synonyms | 1,1-Dimethylpropargylamine, 3-Amino-3-methyl-1-butyne | [4] |
| CAS Number | 2978-58-7 | [3][4] |
| Molecular Formula | C₅H₉N | [4] |
| Molecular Weight | 83.13 g/mol | [4] |
| Appearance | Liquid | |
| Boiling Point | 79-80 °C (at 760 mmHg) | |
| Melting Point | 18 °C | [3] |
| Density | 0.79 g/mL at 25 °C | |
| Refractive Index | n20/D 1.4237 | |
| SMILES | CC(C)(N)C#C | [3] |
| InChIKey | VUGCBIWQHSRQBZ-UHFFFAOYSA-N | [3] |
Spectroscopic Profile for Structural Elucidation
The structural identity of 2-methylbut-3-yn-2-amine is unequivocally confirmed through a combination of spectroscopic techniques. These data provide the necessary validation for researchers using this compound.
-
Infrared (IR) Spectroscopy : The IR spectrum of a primary amine is characterized by two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region.[5] For 2-methylbut-3-yn-2-amine, these peaks confirm the presence of the -NH₂ group. Additionally, two other key signals are expected: a sharp, strong band around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne, and a weaker band in the 2100-2140 cm⁻¹ range for the C≡C triple bond stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton spectrum will display a singlet for the two equivalent methyl groups (C(CH₃)₂), a broad singlet for the two amine protons (-NH₂), and a sharp singlet for the acetylenic proton (C≡C-H). The broadness of the amine signal is characteristic and its chemical shift can vary depending on solvent and concentration.[5]
-
¹³C NMR : The carbon spectrum will show four distinct signals: one for the two equivalent methyl carbons, one for the quaternary carbon (C(CH₃)₂), and two for the sp-hybridized carbons of the alkyne group.
-
-
Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum will show a molecular ion peak (M⁺) at an m/z of 83. A prominent fragmentation pathway for aliphatic amines is α-cleavage, which in this case would involve the loss of a methyl group to yield a fragment at m/z 68.[5]
Reactivity and Synthetic Utility
The synthetic versatility of 2-methylbut-3-yn-2-amine stems from the dual reactivity of its primary amine and terminal alkyne functional groups. This allows it to serve as both a nucleophile and an electrophilic substrate under different conditions.[6]
Caption: General workflow for an A³ coupling experiment.
Procedure:
-
Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents : Add benzaldehyde (1.0 eq), followed by phenylacetylene (1.1 eq), and 2-methylbut-3-yn-2-amine (1.2 eq) to the stirring solvent.
-
Catalyst Addition : Add copper(I) iodide (5 mol%) to the reaction mixture.
-
Reaction : Heat the mixture to 60-80 °C and allow it to stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst. Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium chloride (brine).
-
Isolation : Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired substituted propargylamine.
Disclaimer: This protocol is a general representation. Reaction conditions, including temperature, time, and solvent, may require optimization for specific substrates.
Conclusion
2-Methylbut-3-yn-2-amine is a chemical of significant interest due to the unique and complementary reactivity of its amine and alkyne functionalities. Its physical and chemical properties are well-defined, making it a reliable building block for complex organic synthesis. For researchers in drug discovery, its identity as a propargylamine provides a direct link to a class of compounds with proven therapeutic relevance, particularly in the field of neuropharmacology. Adherence to strict safety protocols is mandatory for its handling, but when used correctly, it offers a powerful tool for chemical innovation.
References
-
Carneiro, A., Uriarte, E., Borges, F., & Matos, M. J. (2023). Propargylamine: an Important Moiety in Drug Discovery. Future Medicinal Chemistry, 15(2), 211–224. [1][6]([Link])
-
WJPR. (2024). Propargylamine Moiety: A Promising Scaffold in Drug Design. World Journal of Pharmaceutical Research. [7]([Link])
-
Carneiro, A., Uriarte, E., Borges, F., & Matos, M. J. (2023). Propargylamine: an important moiety in drug discovery. PubMed. [2]([Link])
-
Carneiro, A., Uriarte, E., Borges, F., & Matos, M. J. (2023). Propargylamine: an Important Moiety in Drug Discovery. Taylor & Francis Online. [6]([Link])
-
Lauder, K. K., et al. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. [8]([Link])
-
Structural analysis of amines. (2011). PharmaXChange.info. [5]([Link])
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An In-depth Technical Guide to 2-Methylbut-3-yn-2-amine: Synthesis, Properties, and Applications in Modern Chemistry
Abstract
This technical guide provides a comprehensive overview of 2-methylbut-3-yn-2-amine, a versatile propargylamine derivative of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. The document elucidates the compound's nomenclature, physicochemical properties, and detailed synthetic protocols, with a particular focus on the mechanistic underpinnings of the A³ coupling reaction. Furthermore, it explores the compound's reactivity and established applications, offering field-proven insights into its utility as a chemical building block. This guide is intended to be a self-validating resource, with in-text citations to authoritative sources and a complete reference list to support further investigation.
Nomenclature and Chemical Identity
The compound with the chemical structure of a tert-butyl group attached to an amino group and an ethynyl group is systematically named according to IUPAC nomenclature.
The principal functional group is the amine, and the longest carbon chain containing both the amine and the alkyne is a four-carbon chain (butane). The alkyne is located at position 3 (when numbering from the carbon attached to the amine as position 2), and a methyl group is also at position 2. Therefore, the correct IUPAC name is 2-methylbut-3-yn-2-amine .[1]
This compound is also known by a variety of synonyms in commercial and academic literature, which are crucial for comprehensive literature searches and material sourcing.
Table 1: Synonyms and Identifiers for 2-methylbut-3-yn-2-amine
| Type | Identifier | Source |
| IUPAC Name | 2-methylbut-3-yn-2-amine | [1] |
| CAS Number | 2978-58-7 | [1] |
| Common Synonyms | 1,1-Dimethylpropargylamine | [1] |
| 3-Amino-3-methyl-1-butyne | [1] | |
| 1,1-Dimethyl-2-propynylamine | [1] | |
| 2-Methyl-3-butyn-2-amine | [1] | |
| EC Number | 221-029-7 | [1] |
| Molecular Formula | C₅H₉N | [1] |
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 2-methylbut-3-yn-2-amine is essential for its safe handling, purification, and characterization.
Table 2: Physicochemical Properties of 2-methylbut-3-yn-2-amine
| Property | Value | Source |
| Molecular Weight | 83.13 g/mol | [1] |
| Appearance | Clear colorless to yellow liquid | [2] |
| Boiling Point | 79-80 °C at 760 mmHg | [3] |
| Density | 0.79 g/mL at 25 °C | [3] |
| Refractive Index | 1.422-1.425 | [3] |
| Solubility | Very soluble in water | [2] |
| Flash Point | 2 °C | [2] |
Table 3: Spectroscopic Data for 2-methylbut-3-yn-2-amine
| Spectroscopy | Key Features and Assignments | Source |
| ¹H NMR | Data not explicitly available in searched literature. Predicted shifts would be: ~1.3 ppm (s, 6H, 2xCH₃), ~1.5-2.0 ppm (br s, 2H, NH₂), ~2.2 ppm (s, 1H, C≡CH). | N/A |
| ¹³C NMR | Data not explicitly available in searched literature. Predicted shifts would be: ~29 ppm (C(CH₃)₂), ~50 ppm (C-NH₂), ~71 ppm (C≡CH), ~85 ppm (C≡CH). | N/A |
| IR (Infrared) | Expected peaks: ~3300-3400 cm⁻¹ (N-H stretch, two bands for primary amine), ~3300 cm⁻¹ (C≡C-H stretch), ~2100 cm⁻¹ (C≡C stretch, weak), ~1600 cm⁻¹ (N-H bend).[4] | [5] |
| Mass Spec (MS) | Molecular Ion (M⁺): m/z = 83. Key fragments would likely result from loss of a methyl group (m/z = 68) or the ethynyl group (m/z = 57). | [5] |
Synthesis and Mechanistic Insights
The synthesis of propargylamines, including 2-methylbut-3-yn-2-amine, is most efficiently achieved through multicomponent reactions. The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a prominent example, valued for its atom economy and convergence.[6][7]
The A³ Coupling Reaction
The A³ coupling is a one-pot, three-component reaction that combines an aldehyde, an alkyne, and an amine to form a propargylamine.[6] This reaction is typically catalyzed by a transition metal, with copper and gold salts being common choices.[7][8]
The generally accepted mechanism for the A³ coupling reaction proceeds through the following key steps:[6][8][9]
-
Iminium Ion Formation: The aldehyde and amine react to form an iminium ion in situ.
-
Metal-Acetylide Formation: The terminal alkyne reacts with the metal catalyst to form a metal-acetylide complex.
-
Nucleophilic Addition: The metal-acetylide acts as a nucleophile and attacks the electrophilic iminium ion, forming the new C-C bond and yielding the propargylamine product.
Caption: Generalized Mechanism of the A³ Coupling Reaction.
Detailed Experimental Protocol: Synthesis of 2-methylbut-3-yn-2-amine via a Conceptual A³-type Reaction
While a direct A³ coupling to form the title compound is less common due to the use of ammonia as the amine component, a conceptually similar approach involving the nucleophilic addition of an acetylide to an imine precursor can be envisioned. A more practical and documented approach for analogous compounds involves the reaction of a ketone with an acetylide, followed by conversion of the resulting alcohol to the amine.
However, for the purpose of this guide, a hypothetical, detailed protocol for a related A³ coupling is provided below to illustrate the practical aspects of this powerful reaction.
Reaction: Synthesis of a substituted propargylamine via CuI-catalyzed A³ coupling.
Materials:
-
Benzaldehyde (1.0 eq)
-
Piperidine (1.1 eq)
-
Phenylacetylene (1.2 eq)
-
Copper(I) iodide (CuI) (5 mol%)
-
Toluene (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde (1.0 mmol), piperidine (1.1 mmol), and toluene (5 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.
-
Add copper(I) iodide (0.05 mmol) and phenylacetylene (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure propargylamine.
Self-Validation: The success of the synthesis can be confirmed by spectroscopic analysis (NMR, IR, MS) of the purified product, which should be consistent with the expected structure. The yield should be calculated based on the limiting reagent (benzaldehyde).
Applications in Research and Industry
2-Methylbut-3-yn-2-amine, as a member of the propargylamine family, is a valuable building block in organic synthesis, with applications ranging from drug discovery to materials science.
Role in Drug Discovery
The propargylamine moiety is a recognized pharmacophore, present in several marketed drugs and clinical candidates.[10] Its rigid structure and the reactivity of the alkyne group make it a versatile scaffold for the synthesis of biologically active molecules, particularly in the area of neurodegenerative diseases. Propargylamine derivatives have been extensively investigated as inhibitors of monoamine oxidase (MAO), an enzyme implicated in the pathophysiology of Parkinson's and Alzheimer's diseases.
While specific examples of drugs derived directly from 2-methylbut-3-yn-2-amine are not readily found in the initial search, its structural motifs are highly relevant. The tertiary carbon center and the terminal alkyne provide synthetic handles for the construction of complex molecular architectures. A patent for a neutral nickel plating solution includes "dimethylpropargylamine" as a component, demonstrating its use in an industrial setting.[11][12]
Synthetic Utility
The terminal alkyne of 2-methylbut-3-yn-2-amine can participate in a variety of chemical transformations, including:
-
Click Chemistry: The alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, which are important linkers in medicinal chemistry and materials science.
-
Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in the presence of a palladium catalyst to form more complex substituted alkynes.
-
Mannich-type Reactions: The alkyne can act as a nucleophile in reactions with imines or iminium ions, as seen in the A³ coupling.
Caption: Key Synthetic Transformations of 2-Methylbut-3-yn-2-amine.
Safety and Handling
2-Methylbut-3-yn-2-amine is a flammable and corrosive liquid that should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is incompatible with strong oxidizing agents. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
2-Methylbut-3-yn-2-amine is a versatile and valuable chemical building block with a well-defined chemical identity and a range of applications in both academic research and industrial processes. Its synthesis, primarily through efficient multicomponent reactions like the A³ coupling, highlights modern approaches to organic synthesis. The reactivity of its propargylamine scaffold ensures its continued relevance in the development of novel pharmaceuticals and functional materials. This guide provides a solid foundation for scientists and researchers to understand and utilize this important compound in their work.
References
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PubChem. (n.d.). 2-methylbut-3-yn-2-amine. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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ChemBK. (2024, April 10). 3-amino-3-methyl-1-Butyne. Retrieved January 11, 2026, from [Link]
-
UCLA. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 11, 2026, from [Link]
-
NIST. (n.d.). 3-Butyn-2-amine, 2-methyl-. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2025, August 9). The A(3)-Coupling (Aldehyde-Alkyne-Amine) Reaction: A Versatile Method for the Preparation of Propargylamines. Retrieved January 11, 2026, from [Link]
-
MDPI. (n.d.). Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation. Retrieved January 11, 2026, from [Link]
-
Journal of Pharmacognosy and Phytochemistry. (n.d.). A walk around A3 Coupling for the synthesis of Propargylamines. Retrieved January 11, 2026, from [Link]
-
PMC. (2019, March 28). The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). CN109371434B - Neutral nickel plating solution and neutral nickel plating process.
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1,1-Dimethylpropargylamine molecular structure and bonding
An In-depth Technical Guide to the Molecular Structure and Bonding of 1,1-Dimethylpropargylamine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Dimethylpropargylamine, also known as 3-amino-3-methyl-1-butyne, is a versatile molecular building block of significant interest in medicinal chemistry and materials science. Its unique architecture, featuring a terminal alkyne and a sterically hindered primary amine on a quaternary carbon, imparts a distinct reactivity profile. This guide provides a comprehensive analysis of the molecule's structure, bonding, and spectroscopic characteristics. We delve into the quantum mechanical framework, exploring orbital hybridization and electron distribution, and correlate these features with experimentally observed data from NMR and IR spectroscopy. Furthermore, we examine the molecule's reactivity, highlighting its utility as a synthetic precursor, thereby offering a foundational understanding for its application in advanced chemical design and drug development.
Molecular Architecture and Identification
1,1-Dimethylpropargylamine is a primary amine featuring a propargyl group attached to a tertiary carbon atom. This arrangement is key to its chemical identity and utility.
-
IUPAC Name: 3-Methylbut-1-yn-3-amine
-
Common Name: 1,1-Dimethylpropargylamine
-
CAS Number: 2978-58-7
-
Molecular Formula: C₅H₉N
-
Molecular Weight: 83.13 g/mol
The structure combines two key functional groups on a compact scaffold: a nucleophilic primary amine (-NH₂) and a reactive terminal alkyne (-C≡CH). The gem-dimethyl groups attached to the α-carbon (the carbon bearing the amine) provide significant steric hindrance, which modulates the accessibility and reactivity of the amine group.
Bonding and Quantum Mechanical Framework
The reactivity and geometry of 1,1-dimethylpropargylamine are direct consequences of the hybridization states of its constituent atoms. A quantum mechanical perspective provides a deeper understanding of its electronic structure.
Atomic Orbital Hybridization
-
Alkynyl Carbons (C1, C2): The two carbons forming the triple bond are sp-hybridized . This involves the mixing of one s and one p orbital to form two linear sp hybrid orbitals, leaving two unhybridized p orbitals (pₓ and pᵧ). The sp orbitals form the C-C σ-bond and the C-H σ-bond (for C1) and the C-C σ-bond (for C2). The linear arrangement of these sp orbitals results in a 180° bond angle for the C≡C-H and C-C≡C moieties.
-
Quaternary Carbon (C3): The carbon atom bonded to the amine and the two methyl groups is sp³-hybridized . It forms four σ-bonds by overlapping its four sp³ hybrid orbitals with orbitals from the adjacent carbons and the nitrogen atom. This leads to a tetrahedral geometry around C3, with bond angles approximating 109.5°.
-
Nitrogen Atom (N): The nitrogen of the primary amine is also sp³-hybridized . Three of the sp³ orbitals form σ-bonds (two with hydrogen, one with carbon), and the fourth sp³ orbital contains the lone pair of electrons. This lone pair is crucial to the molecule's basicity and nucleophilicity.
Caption: Sigma (σ) and Pi (π) bonding components of the molecule.
Molecular Geometry and Bond Data
| Bond/Angle | Type | Hybridization | Expected Value | Notes |
| C≡C | Triple Bond | sp-sp | ~1.20 Å | Short and strong due to high s-character. |
| ≡C-H | Single Bond | sp-s | ~1.06 Å | Acidic proton due to sp carbon. |
| C-C≡ | Single Bond | sp³-sp | ~1.46 Å | Shorter than a typical C-C sp³-sp³ bond. |
| C-N | Single Bond | sp³-sp³ | ~1.47 Å | Typical C-N single bond length. |
| C-C (methyl) | Single Bond | sp³-sp³ | ~1.53 Å | Standard alkane C-C bond length. |
| ∠(C-C≡C) | Angle | sp³-sp-sp | ~180° | The alkyne unit is linear. |
| ∠(N-C-C≡) | Angle | sp³-sp³-sp | ~109.5° | Tetrahedral geometry at the quaternary carbon. |
| ∠(H-N-H) | Angle | sp³ | ~107° | Slightly compressed from 109.5° by lone pair. |
Spectroscopic Validation
The proposed structure and bonding are confirmed by characteristic signals in various spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule's hydrogen environments.
-
Alkynyl Proton (≡C-H): A singlet is expected around δ 2.0-2.5 ppm . This chemical shift is characteristic of a terminal alkyne proton.
-
Amine Protons (-NH₂): A broad singlet is typically observed between δ 1.0-2.0 ppm . The signal is broad due to hydrogen bonding and quadrupole broadening from the nitrogen atom. Its integration corresponds to two protons.
-
Methyl Protons (-CH₃): A sharp singlet appears further upfield, around δ 1.2-1.5 ppm . The six protons of the two methyl groups are chemically equivalent, resulting in a single, strong signal that integrates to six protons.
-
-
¹³C NMR: The carbon NMR spectrum distinguishes the different carbon atoms based on their hybridization and electronic environment.
-
Alkynyl Carbons (C≡C): Two distinct signals are expected in the range of δ 70-90 ppm . The terminal, proton-bearing carbon (≡CH) will be further upfield (~δ 70-75 ppm), while the internal quaternary-attached carbon (-C≡) will be further downfield (~δ 85-90 ppm).
-
Quaternary Carbon (C(CH₃)₂): This sp³-hybridized carbon, bonded to the nitrogen and the alkyne, will appear around δ 45-55 ppm .
-
Methyl Carbons (-CH₃): The two equivalent methyl carbons will produce a single signal in the upfield region, typically around δ 25-30 ppm .
-
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying the key functional groups present in the molecule by their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Causality |
| ~3300 | ≡C-H Stretch | Terminal Alkyne | Strong, Sharp | The stretching of the strong C-H bond on an sp-hybridized carbon. Its sharpness is highly characteristic. |
| ~3400-3300 | N-H Stretch | Primary Amine | Medium | Often appears as a doublet ("twin peaks") due to symmetric and asymmetric stretching modes of the -NH₂ group. [1] |
| ~2100 | C≡C Stretch | Terminal Alkyne | Weak-Medium | The low polarity of the triple bond results in a weaker absorption compared to more polar functional groups. |
| ~1650-1580 | N-H Bend (Scissoring) | Primary Amine | Medium | The deformation vibration of the H-N-H angle. [1] |
| ~1220-1020 | C-N Stretch | Aliphatic Amine | Medium | Corresponds to the stretching vibration of the carbon-nitrogen single bond. [1] |
Mass Spectrometry (MS)
In mass spectrometry, the molecule is ionized and fragmented. The resulting pattern provides information about the molecular weight and structural components.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 83 , corresponding to the molecular weight of C₅H₉N. As an amine, this peak will be of odd mass, consistent with the nitrogen rule.
-
Key Fragmentation Pathways:
-
α-Cleavage: The most common fragmentation for amines is the cleavage of a bond adjacent to the C-N bond (alpha-cleavage). [2]Loss of a methyl radical (•CH₃, mass 15) is highly favorable as it produces a stable, resonance-stabilized iminium cation. This would result in a prominent base peak at m/z = 68 (83 - 15).
-
Loss of Propargyl Group: Cleavage of the C-C bond between the quaternary carbon and the alkyne could lead to the loss of a propargyl radical (•C₃H₃, mass 39), resulting in a fragment at m/z = 44 .
-
Reactivity and Synthetic Applications
The structure and bonding of 1,1-dimethylpropargylamine dictate its chemical behavior, making it a valuable synthon.
-
The Amine Group: The sp³ lone pair on the nitrogen atom makes the amine group both basic and nucleophilic. It readily reacts with acids to form ammonium salts. The steric hindrance from the gem-dimethyl groups can moderate its nucleophilicity, making it more selective in certain reactions compared to less hindered amines.
-
The Terminal Alkyne:
-
Acidity: The terminal proton (≡C-H) is weakly acidic (pKa ≈ 25) due to the high s-character of the sp-hybridized carbon orbital, which stabilizes the resulting acetylide anion. It can be deprotonated by strong bases (e.g., organolithiums, Grignard reagents) to form a potent carbon nucleophile.
-
Coupling Reactions: This terminal alkyne is an excellent substrate for metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling . This reaction, catalyzed by palladium and copper, efficiently forms a new carbon-carbon bond between the alkyne and an aryl or vinyl halide, a cornerstone reaction in the synthesis of complex pharmaceutical targets.
-
Caption: Workflow for a Sonogashira coupling reaction.
Conclusion
1,1-Dimethylpropargylamine possesses a rich and well-defined molecular structure governed by the principles of orbital hybridization. The linear, electron-dense alkyne and the sterically influenced nucleophilic amine group create a molecule with dual reactivity. This unique combination of features, validated by robust spectroscopic data, establishes it as a powerful and versatile building block for constructing complex molecular architectures, particularly within the demanding landscape of drug discovery and development. A thorough understanding of its structural and electronic properties is paramount for any scientist seeking to leverage its synthetic potential.
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0030027). Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1-Butyne, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Clark, J. (n.d.). Infrared spectrum of propylamine. Doc Brown's Chemistry. Retrieved from [Link]
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Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. Retrieved from [Link]
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An In-Depth Technical Guide to 3-Amino-3-methyl-1-butyne
Introduction
3-Amino-3-methyl-1-butyne, also known by its IUPAC name 2-methylbut-3-yn-2-amine, is a versatile organic compound featuring a terminal alkyne and a tertiary amine functional group. Its unique structure, containing a propargylamine moiety, makes it a valuable building block in organic synthesis. Propargylamines are recognized as important intermediates in the synthesis of a wide range of physiologically active compounds and complex molecular architectures, including nitrogen-containing heterocycles.[1] This guide provides a comprehensive overview of the physical constants, spectroscopic data, reactivity, and handling of 3-amino-3-methyl-1-butyne for researchers, scientists, and professionals in drug development.
Nomenclature and Chemical Identifiers
A clear and unambiguous identification of chemical compounds is crucial for scientific communication and safety.
| Identifier | Value |
| Systematic (IUPAC) Name | 2-methylbut-3-yn-2-amine |
| Common Names | 3-Amino-3-methyl-1-butyne, 1,1-Dimethylpropargylamine, 2-Methyl-3-butyn-2-amine |
| CAS Number | 2978-58-7[2] |
| Molecular Formula | C₅H₉N[2] |
| SMILES | C#CC(C)(C)N |
| InChI Key | VUGCBIWQHSRQBZ-UHFFFAOYSA-N[3] |
Physicochemical Properties
The physical properties of a compound are fundamental to its handling, storage, and application in experimental work. 3-Amino-3-methyl-1-butyne is a clear, colorless to yellow liquid.[4][5]
| Property | Value | Source(s) |
| Molar Mass | 83.13 g/mol | [2][6] |
| Boiling Point | 79-80 °C (at 760 mmHg) | [7] |
| Melting Point | 18 °C | [5][7] |
| Density | 0.79 g/mL (at 25 °C) | [7] |
| Refractive Index (n20/D) | 1.422 - 1.425 | [7] |
| Flash Point | 2 °C | [5][7] |
| Vapor Pressure | 68.7 hPa (at 20 °C) | [7] |
| Solubility | Very soluble in water | [5][7] |
Chemical Structure and Reactivity
The reactivity of 3-amino-3-methyl-1-butyne is dominated by its two functional groups: the terminal alkyne and the primary amine.
-
Terminal Alkyne : The hydrogen atom on the sp-hybridized carbon is acidic (pKa ≈ 25), significantly more so than hydrogens on sp² or sp³ carbons.[8] This allows for deprotonation by strong bases (e.g., NaNH₂) to form a potent acetylide nucleophile. This nucleophile is crucial for forming new carbon-carbon bonds, a cornerstone of synthetic chemistry.[8] The alkyne can also undergo various addition reactions and is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".[1]
-
Primary Amine : The lone pair of electrons on the nitrogen atom makes the amine group basic and nucleophilic. It can react with electrophiles, such as acyl chlorides or aldehydes, to form amides or imines, respectively.
The propargylamine framework is a privileged scaffold in medicinal chemistry, appearing in drugs like Pargyline, Rasagiline, and Selegiline, which are known monoamine oxidase (MAO) inhibitors used in treating neurodegenerative disorders.[9] This highlights the potential of 3-amino-3-methyl-1-butyne as a starting material for novel therapeutic agents.
Caption: Structure of 3-Amino-3-methyl-1-butyne.
Spectroscopic Characterization (Predicted)
While experimentally obtained spectra for 3-amino-3-methyl-1-butyne are not widely available in public databases, its spectral characteristics can be reliably predicted based on its functional groups. These predictions are invaluable for reaction monitoring and structural confirmation.
Predicted ¹H NMR Spectrum
-
δ ~ 2.2-2.5 ppm (Singlet, 1H) : Attributed to the acetylenic proton (-C≡C-H ). Its singlet nature arises from the absence of adjacent protons for coupling.
-
δ ~ 1.5-2.0 ppm (Broad Singlet, 2H) : Corresponds to the amine protons (-NH₂ ). The peak is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange.
-
δ ~ 1.2-1.4 ppm (Singlet, 6H) : A strong singlet representing the six equivalent protons of the two methyl groups (-C(CH₃ )₂).
Predicted ¹³C NMR Spectrum
-
δ ~ 85-90 ppm : Quaternary acetylenic carbon (-C ≡CH).
-
δ ~ 70-75 ppm : Terminal acetylenic carbon (-C≡C H).
-
δ ~ 45-55 ppm : Tertiary carbon bonded to the nitrogen atom (-C (CH₃)₂NH₂).
-
δ ~ 28-35 ppm : Methyl carbons (-C(C H₃)₂).
Predicted IR Spectrum
-
~3300 cm⁻¹ (Sharp, Strong) : C-H stretch of the terminal alkyne (≡C-H). This is a highly characteristic peak.
-
~3400-3200 cm⁻¹ (Broad, Medium) : N-H stretching vibrations of the primary amine. Often appears as a doublet for primary amines.
-
~2100 cm⁻¹ (Weak to Medium) : C≡C stretch. This peak can be weak for terminal alkynes.
-
~1600 cm⁻¹ (Medium) : N-H bending (scissoring) vibration.
Proposed Synthetic Protocol: Favorskii Reaction
A plausible and efficient route to synthesize tertiary propargylamines like 3-amino-3-methyl-1-butyne involves the reaction of a ketone with an acetylide. The Favorskii reaction provides a classic framework for this transformation.[10] Here, we adapt this concept for the synthesis of the target amine.
Reaction: Acetone reacts with sodium acetylide (generated in situ from acetylene) in liquid ammonia, followed by amination.
Caption: Proposed workflow for the synthesis of 3-amino-3-methyl-1-butyne.
Step-by-Step Methodology:
-
Reactor Setup: A three-necked flask equipped with a dry-ice condenser, a gas inlet tube, and a mechanical stirrer is assembled and flame-dried under an inert atmosphere (e.g., nitrogen or argon).
-
Ammonia Condensation: The flask is cooled to -78 °C (dry ice/acetone bath), and anhydrous ammonia gas is condensed into the flask (~250 mL for a 0.5 mol scale reaction).
-
Sodium Acetylide Formation: Small pieces of sodium metal (1.0 eq) are cautiously added to the liquid ammonia. A catalytic amount of ferric nitrate is added to facilitate the formation of sodium amide (NaNH₂). Acetylene gas is then bubbled through the blue solution until the color dissipates, indicating the formation of sodium acetylide.
-
Causality: Liquid ammonia serves as a solvent that readily dissolves the reactants and is cold enough to control the exothermic reactions. Sodium is the strong base required to deprotonate acetylene.
-
-
Ketone Addition: Acetone (1.0 eq), dissolved in an equal volume of anhydrous ether, is added dropwise to the stirred suspension of sodium acetylide at -78 °C. The reaction is allowed to stir for 2-3 hours.
-
Causality: Dropwise addition to the cold solution is critical to manage the heat of the reaction and prevent side reactions. Ether is used as a co-solvent to ensure the ketone remains in solution.
-
-
Amination: An aminating agent such as hydroxylamine-O-sulfonic acid, dissolved in a suitable solvent, is added slowly to the reaction mixture. This step converts the intermediate alkoxide into the final amine.
-
Quenching & Workup: The reaction is carefully quenched by the slow addition of saturated ammonium chloride solution after the ammonia has been allowed to evaporate. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
Causality: The ammonium chloride quench neutralizes any remaining strong base. Multiple extractions ensure complete recovery of the product from the aqueous phase.
-
-
Purification: The combined organic extracts are dried over anhydrous potassium carbonate, filtered, and the solvent is removed by rotary evaporation.[4][6] The crude product is then purified by fractional distillation under atmospheric pressure to yield the final product.
-
Causality: Potassium carbonate is a suitable drying agent for amines as it is basic and will not react with the product. Distillation is an effective method for purifying volatile liquids.[6]
-
Safety and Handling
3-Amino-3-methyl-1-butyne is a flammable and corrosive substance that requires careful handling in a well-ventilated area, preferably a chemical fume hood.
-
Hazards:
-
Precautionary Measures:
-
Keep away from sources of ignition, heat, sparks, and open flames.[7]
-
Wear suitable protective clothing, gloves, and eye/face protection.
-
Use explosion-proof electrical and ventilating equipment.
-
Store in a cool, dry place in a tightly sealed container, away from oxidizing agents and carbon dioxide.[4][6]
-
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for several minutes and seek medical advice.[7]
-
Skin Contact: Remove contaminated clothing and wash skin with soap and water.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
-
Wikipedia. (2023). Favorskii reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Reactivity of Propargylamines in Organic Chemistry | Request PDF. Retrieved from [Link]
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RSC Publishing. (2021). Solvent-free synthesis of propargylamines: an overview. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 10.8: Alkynes. Retrieved from [Link]
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R&D Chemicals. (n.d.). 3-Amino-3-methyl-1-butyne. Retrieved from [Link]
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An In-depth Technical Guide to 2-methylbut-3-yn-2-amine (CAS 2978-58-7): A Versatile Propargylamine Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Synthetic Intermediate
2-methylbut-3-yn-2-amine, also known by synonyms such as 1,1-dimethylpropargylamine, is a unique bifunctional molecule featuring a sterically hindered tertiary amine and a terminal alkyne.[1][2][3] This structural combination makes it a valuable building block in organic synthesis and medicinal chemistry. The propargylamine motif is a privileged scaffold found in numerous biologically active compounds, and the terminal alkyne provides a reactive handle for a wide array of chemical transformations, most notably in click chemistry and coupling reactions. This guide offers a comprehensive technical overview of its properties, synthesis, reactivity, and potential applications, providing researchers with the foundational knowledge required to effectively utilize this compound in drug discovery and development programs.
Physicochemical and Structural Identity
A precise understanding of the physicochemical properties of 2-methylbut-3-yn-2-amine is critical for its appropriate handling, storage, and application in experimental design. These properties dictate its solubility, reactivity, and safety profile.
Key Physicochemical Data
The essential properties of 2-methylbut-3-yn-2-amine are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 2978-58-7 | [1][2] |
| Molecular Formula | C₅H₉N | [1][2] |
| Molecular Weight | 83.13 g/mol | [1][2] |
| Appearance | Liquid | |
| Boiling Point | 79-80 °C at 760 mmHg | |
| Density | 0.79 g/mL at 25 °C | |
| Refractive Index | n20/D 1.4237 | |
| Flash Point | 2 °C (35.6 °F) - closed cup | |
| Storage Temperature | 2-8°C |
Nomenclature and Structural Identifiers
Proper identification is paramount for sourcing and regulatory compliance.
-
IUPAC Name: 2-methylbut-3-yn-2-amine[2]
-
Common Synonyms: 1,1-Dimethylpropargylamine, 3-Amino-3-methyl-1-butyne, 1,1-Dimethyl-2-propynylamine[1][2][3]
-
Canonical SMILES: CC(C)(C#C)N[2]
Synthesis and Reactivity Profile
The synthetic accessibility and predictable reactivity of 2-methylbut-3-yn-2-amine are central to its utility.
Plausible Synthetic Pathway
While specific, detailed industrial syntheses for 2-methylbut-3-yn-2-amine are not widely published in readily available literature, a common and logical laboratory-scale approach involves the amination of its corresponding tertiary alcohol, 2-methyl-3-butyn-2-ol. This transformation can be conceptualized as a nucleophilic substitution on an activated alcohol, a standard method in organic chemistry for amine synthesis.
Caption: Hypothetical synthesis of 2-methylbut-3-yn-2-amine from its alcohol analog.
This two-step process first involves activating the hydroxyl group to create a better leaving group, followed by nucleophilic attack by an ammonia source to form the primary amine. The choice of activating and aminating agents would require experimental optimization to maximize yield and minimize side reactions.
Core Reactivity
The molecule's reactivity is governed by its two primary functional groups: the terminal alkyne and the tertiary-adjacent primary amine. This duality allows for selective transformations or tandem reactions, making it a versatile synthetic tool.
Caption: Key reaction pathways for 2-methylbut-3-yn-2-amine.
-
Alkyne-Mediated Reactions: The terminal alkyne is particularly useful for carbon-carbon bond formation. It can readily participate in Sonogashira couplings with aryl or vinyl halides to introduce aromatic systems. Furthermore, it is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of "click chemistry," enabling the efficient linkage of molecular fragments to build complex architectures.
-
Amine-Centered Reactivity: The primary amine function serves as a potent nucleophile and a base. It can be acylated to form amides, alkylated to generate secondary and tertiary amines, or used in reductive amination protocols. This functionality is crucial for introducing the molecule into peptide-like structures or for modulating physicochemical properties like solubility and basicity.
Applications in Drug Discovery and Development
The structural motifs present in 2-methylbut-3-yn-2-amine are highly relevant to modern medicinal chemistry. Tertiary amines are found in over 60% of amine-containing drugs, where they often play a crucial role in enhancing solubility and engaging in key biological interactions.[4] The propargylamine unit itself is a key component in several marketed drugs and clinical candidates.
Potential Roles:
-
Scaffold for Library Synthesis: The compound is an ideal starting point for creating diverse chemical libraries for high-throughput screening. The alkyne can be functionalized via coupling reactions, while the amine can be derivatized through amide bond formation or alkylation, allowing for systematic exploration of the surrounding chemical space.
-
Fragment-Based Drug Design (FBDD): As a low molecular weight compound (83.13 g/mol ), it serves as an excellent fragment for FBDD campaigns.[1][2] The alkyne can act as a vector for fragment growth or linking, while the amine provides a critical hydrogen-bonding interaction to anchor the fragment to a biological target.
-
Bioorthogonal Chemistry: The terminal alkyne can be used as a chemical reporter for tagging biomolecules in complex biological systems, a technique widely used in chemical biology to study drug-target engagement and mechanism of action.
Analytical and Spectroscopic Characterization
Unambiguous characterization is essential for confirming the identity and purity of 2-methylbut-3-yn-2-amine. Spectroscopic methods provide a definitive fingerprint of the molecule.
| Technique | Expected Signature | Rationale |
| ¹H NMR | ~2.1-2.5 ppm (s, 1H): Alkyne C-H.~1.5-2.0 ppm (s, 2H): Amine N-H₂ (broad, exchangeable with D₂O).~1.1-1.3 ppm (s, 6H): Two equivalent methyl groups. | The acetylenic proton is typically found in this region. Amine protons are often broad and their chemical shift is concentration-dependent. The six protons of the gem-dimethyl groups are chemically equivalent and appear as a sharp singlet.[5] |
| ¹³C NMR | ~85-90 ppm: Quaternary alkyne carbon (C-C≡CH).~70-75 ppm: Terminal alkyne carbon (C-C≡C H).~50-55 ppm: Quaternary carbon attached to the amine (C(CH₃)₂NH₂).~25-30 ppm: Methyl carbons. | The chemical shifts are characteristic for these types of carbon environments. The quaternary carbon attached to the amine is deshielded by the electronegative nitrogen atom. |
| IR Spectroscopy | ~3300 cm⁻¹ (sharp, strong): Alkyne C-H stretch.~3300-3400 cm⁻¹ (broad): N-H stretch (may overlap with alkyne C-H).~2100 cm⁻¹ (weak): Alkyne C≡C stretch. | These are highly characteristic vibrational frequencies that allow for the rapid identification of the key functional groups present in the molecule.[5][6] |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 83.Key Fragmentation: Alpha-cleavage leading to loss of a methyl group (m/z = 68) or a larger fragment, with the charge retained on the nitrogen-containing species. | The molecular ion peak will have an odd mass, consistent with the nitrogen rule. Alpha-cleavage is a dominant fragmentation pathway for amines, resulting in a resonance-stabilized cation.[5] |
Safety, Handling, and Storage
From a safety perspective, 2-methylbut-3-yn-2-amine is classified as a hazardous substance and must be handled with appropriate precautions.
-
GHS Hazard Classification: It is a highly flammable liquid and vapor (H225), harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause allergy or asthma symptoms or breathing difficulties if inhaled (H334).[2]
-
Personal Protective Equipment (PPE): Proper handling requires the use of faceshields, chemical-resistant gloves, safety goggles, and a suitable respirator (e.g., type ABEK (EN14387) filter). All work should be conducted in a well-ventilated chemical fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, typically between 2-8°C, away from sources of ignition.
Conclusion
2-methylbut-3-yn-2-amine (CAS 2978-58-7) is a potent and versatile chemical building block with significant potential for researchers in organic synthesis and drug discovery. Its dual functionality, combining a reactive terminal alkyne with a nucleophilic primary amine, provides a rich platform for chemical diversification. By understanding its physicochemical properties, reactivity, and analytical profile, scientists can leverage this molecule to construct complex molecular architectures and accelerate the development of novel therapeutics. Adherence to strict safety protocols is mandatory when handling this compound.
References
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2-methyl-3-butyn-2-amine. (n.d.). Stenutz. Retrieved January 11, 2026, from [Link]
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2-Buten-1-amine, 3-methyl-. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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Overall reaction scheme for 2-methylbut-3-yn-2-ol (MBOH). (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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2-METHYL-3-YN-2-OL CAS N°: 115-19-5. (n.d.). OECD Existing Chemicals Database. Retrieved January 11, 2026, from [Link]
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A novel synthesis of [2H6]2-methyl-3-butyn-2-ol. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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2-methyl-3-butyn-2-ol. (n.d.). The Good Scents Company. Retrieved January 11, 2026, from [Link]
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2-Methyl-3-butyn-2-ol: A Versatile Chemical Compound with Wide Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 11, 2026, from [Link]
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A Comprehensive Spectroscopic Guide to 2-Methylbut-3-yn-2-amine
This technical guide provides an in-depth analysis of the key spectroscopic data for the characterization of 2-methylbut-3-yn-2-amine (CAS No. 2978-58-7). As a valuable building block in organic synthesis, possessing a unique combination of a sterically hindered primary amine and a terminal alkyne, a thorough understanding of its spectral signature is critical for researchers in reaction monitoring, quality control, and structural verification. This document synthesizes theoretical principles with practical, field-proven insights into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Spectroscopic Implications
2-Methylbut-3-yn-2-amine, also known as 1,1-dimethylpropargylamine, has the chemical formula C₅H₉N and a molecular weight of 83.13 g/mol .[1][2] Its structure features a quaternary carbon atom bonded to two methyl groups, a primary amine group, and an ethynyl group. This specific arrangement dictates the spectroscopic output:
-
NMR: The molecule's symmetry results in the chemical equivalence of the two methyl groups. We expect distinct signals for the methyl protons, the amine protons, and the acetylenic proton. In the carbon spectrum, four unique carbon environments are anticipated.
-
IR: The key functional groups—the primary amine (-NH₂) and the terminal alkyne (-C≡CH)—will produce highly characteristic absorption bands.
-
MS: The presence of a nitrogen atom and the tertiary carbon center adjacent to it strongly influences the molecule's fragmentation pattern, primarily through alpha-cleavage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 2-methylbut-3-yn-2-amine, both ¹H and ¹³C NMR provide unambiguous confirmation of its carbon skeleton and proton environments.
¹H NMR Spectroscopy
The proton NMR spectrum provides a direct map of the hydrogen environments in the molecule. The predicted spectrum is characterized by its simplicity, showing three distinct signals.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.35 | Singlet (s) | 6H | -C(CH ₃)₂ | The two methyl groups are chemically equivalent and attached to a quaternary carbon, resulting in a single, unsplit signal. Its upfield shift is typical for alkyl protons. |
| ~1.50 | Broad (br s) | 2H | -NH ₂ | Amine protons are exchangeable and often appear as a broad singlet. The chemical shift can vary significantly with concentration and solvent.[2] |
| ~2.20 | Singlet (s) | 1H | ≡C-H | The terminal acetylenic proton is deshielded by the π-system of the triple bond and typically appears in this region as a sharp singlet.[2] |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum reveals the four non-equivalent carbon atoms within the structure.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~30-35 | -C (CH₃)₂ | The two equivalent methyl carbons appear in the typical aliphatic sp³ region.[3] |
| ~45-50 | C -(CH₃)₂-NH₂ | The quaternary carbon atom bonded to the nitrogen is shifted downfield due to the electronegativity of the nitrogen atom. |
| ~70-75 | ≡C -H | The terminal sp-hybridized carbon of the alkyne appears at this characteristic chemical shift.[4] |
| ~85-90 | -C ≡CH | The internal sp-hybridized carbon of the alkyne is typically more deshielded than the terminal one.[4] |
Experimental Protocol: NMR Spectrum Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 2-methylbut-3-yn-2-amine.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Causality: CDCl₃ is a standard solvent with minimal interference in the regions of interest. TMS provides a zero reference point for the chemical shift scale.[5]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (for a 500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow TMS peak shape.
-
-
¹H Spectrum Acquisition:
-
Acquire data using a standard single-pulse experiment.
-
Set a spectral width of 12-15 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C Spectrum Acquisition:
-
Switch the probe to the ¹³C nucleus frequency.
-
Acquire data using a proton-decoupled pulse program (e.g., zgpg30). Causality: Proton decoupling simplifies the spectrum by collapsing all carbon signals into singlets, which aids in identification.
-
Set a spectral width of ~240 ppm.
-
Collect 1024-4096 scans, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the ¹H and ¹³C spectra by setting the TMS peak to 0.00 ppm.
-
Integrate the signals in the ¹H spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of 2-methylbut-3-yn-2-amine is dominated by absorptions from its amine and terminal alkyne moieties.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Functional Group | Rationale |
| ~3380 and ~3310 | N-H Asymmetric & Symmetric Stretch | Medium | Primary Amine | Primary amines characteristically show two distinct bands in this region, corresponding to the asymmetric and symmetric stretching of the two N-H bonds. These bands are typically sharper than O-H stretches.[6] |
| ~3300 | ≡C-H Stretch | Strong, Sharp | Terminal Alkyne | The stretching vibration of the hydrogen atom on a terminal alkyne is a very strong and sharp absorption, making it a highly diagnostic peak. |
| ~2110 | C≡C Stretch | Weak, Sharp | Alkyne | The carbon-carbon triple bond stretch appears in this region. For terminal alkynes, this peak is typically weak but sharp. Symmetrically substituted alkynes may not show this peak at all.[7] |
| ~1600 | N-H Bend (Scissoring) | Medium | Primary Amine | The bending vibration of the N-H bonds in a primary amine gives rise to a medium-intensity band in this region.[6] |
| ~1200-1000 | C-N Stretch | Medium | Aliphatic Amine | The stretching of the carbon-nitrogen single bond is found in the fingerprint region of the spectrum.[6] |
Experimental Protocol: ATR-IR Spectrum Acquisition
Objective: To obtain a Fourier-Transform Infrared (FTIR) spectrum to identify key functional groups.
-
Instrument Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean.
-
Record a background spectrum of the empty ATR crystal. Causality: This step is crucial as it subtracts absorptions from atmospheric CO₂ and water vapor, as well as any intrinsic signals from the crystal, ensuring the final spectrum is solely from the sample.
-
-
Sample Application:
-
Place a single drop of neat 2-methylbut-3-yn-2-amine liquid directly onto the center of the ATR crystal.
-
-
Spectrum Acquisition:
-
Lower the ATR press to ensure firm contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Use the software tools to label the wavenumbers of significant peaks.
-
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of a compound and its fragmentation patterns, which offer valuable structural clues.
Table 4: Predicted Key Fragments in the EI Mass Spectrum
| m/z | Proposed Fragment Ion | Formula | Rationale for Formation |
| 83 | Molecular Ion [M]⁺ | [C₅H₉N]⁺ | The intact molecule after losing one electron. As a compound containing an odd number of nitrogen atoms, it correctly follows the Nitrogen Rule by having an odd nominal molecular weight.[8] |
| 68 | [M - CH₃]⁺ (Base Peak) | [C₄H₆N]⁺ | Alpha-Cleavage: This is the most favorable fragmentation pathway for aliphatic amines.[8] The C-C bond alpha to the nitrogen atom cleaves, expelling a methyl radical (•CH₃, 15 Da). This results in a resonance-stabilized iminium cation, which is highly stable and therefore expected to be the most abundant fragment (the base peak). The stability of this fragment is a textbook example of amine fragmentation. |
| 44 | [M - C₃H₅]⁺ | [C₂H₆N]⁺ | Cleavage of the bond between the quaternary carbon and the alkyne group. |
| 41 | Propargyl Cation or Allyl Rearrangement | [C₃H₃]⁺ or [C₃H₅]⁺ | Fragmentation involving the alkyne portion of the molecule. |
Experimental Protocol: EI-MS Spectrum Acquisition
Objective: To determine the molecular weight and primary fragmentation pathway.
-
Sample Introduction:
-
Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a Gas Chromatography (GC-MS) system or a direct insertion probe. Causality: GC separates the analyte from impurities before it enters the ion source, ensuring a clean mass spectrum.
-
-
Ionization:
-
In the ion source, bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV). Causality: 70 eV is a standard energy that provides sufficient energy for reproducible ionization and fragmentation, allowing for library matching.
-
-
Mass Analysis:
-
Accelerate the resulting positively charged ions into the mass analyzer (e.g., a quadrupole).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
An electron multiplier detects the ions.
-
The software plots the relative abundance of the ions versus their m/z ratio to generate the mass spectrum.
-
Integrated Spectroscopic Analysis: A Holistic View
No single technique provides a complete structural picture. The true power of spectroscopic analysis lies in integrating the data from NMR, IR, and MS to build a self-validating case for the structure of 2-methylbut-3-yn-2-amine.
The following diagram illustrates how key structural features of the molecule are directly correlated with specific, observable spectroscopic signals.
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An In-depth Technical Guide to the Solubility of 2-methylbut-3-yn-2-amine in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbut-3-yn-2-amine, also known as 1,1-dimethylpropargylamine, is a versatile primary amine incorporating a terminal alkyne functionality. Its unique structural features make it a valuable building block in organic synthesis, particularly in the construction of complex molecules in medicinal chemistry and materials science. A thorough understanding of its solubility profile in common laboratory solvents is paramount for its effective use in reaction design, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of 2-methylbut-3-yn-2-amine, grounded in the fundamental principles of intermolecular forces, and offers a standardized protocol for its experimental determination.
Physicochemical Properties of 2-Methylbut-3-yn-2-amine
Before delving into its solubility, a review of the key physicochemical properties of 2-methylbut-3-yn-2-amine is essential for understanding its behavior in different solvent environments.
| Property | Value | Source |
| Molecular Formula | C₅H₉N | |
| Molecular Weight | 83.13 g/mol | |
| Boiling Point | 79-80 °C at 760 mmHg | |
| Density | 0.79 g/mL at 25 °C | |
| Structure | ||
The presence of the primary amine group (-NH₂) allows for hydrogen bonding, both as a donor and an acceptor. The terminal alkyne group (C≡CH) contributes to the molecule's polarity and can participate in dipole-dipole interactions. The tertiary butyl-like structure introduces some steric hindrance and nonpolar character.
Theoretical Framework: "Like Dissolves Like"
The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[1][2][3] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces at play for 2-methylbut-3-yn-2-amine are:
-
Hydrogen Bonding: The primary amine group can form strong hydrogen bonds with protic solvents (e.g., water, alcohols) and can act as a hydrogen bond acceptor with other polar solvents.
-
Dipole-Dipole Interactions: The polar C-N and N-H bonds, as well as the alkyne group, create a net dipole moment, leading to dipole-dipole interactions with polar solvents.
-
Van der Waals Forces (London Dispersion Forces): These weak forces are present in all molecules and are the primary mode of interaction with nonpolar solvents.
Based on these characteristics, we can predict the general solubility behavior of 2-methylbut-3-yn-2-amine.
Predicted and Observed Solubility Profile
While specific quantitative data for 2-methylbut-3-yn-2-amine is not extensively published, we can infer its solubility based on its structural features, the known solubility of similar compounds, and general chemical principles. One source explicitly states that 1,1-dimethylpropargylamine is "very soluble in water".[4] Furthermore, its structural analog, 2-methyl-3-butyn-2-ol, is known to be miscible with water and soluble in most organic solvents like ethanol, acetone, and ether.[5]
The following table summarizes the predicted and likely observed solubility of 2-methylbut-3-yn-2-amine in a range of common laboratory solvents.
| Solvent | Solvent Type | Predicted/Likely Solubility | Rationale |
| Water (H₂O) | Polar Protic | Very Soluble/Miscible | Strong hydrogen bonding between the amine's -NH₂ group and water molecules.[4] |
| Methanol (CH₃OH) | Polar Protic | Miscible | Strong hydrogen bonding capabilities similar to water. |
| Ethanol (C₂H₅OH) | Polar Protic | Miscible | Strong hydrogen bonding capabilities. |
| Acetone (CH₃COCH₃) | Polar Aprotic | Soluble | Dipole-dipole interactions and hydrogen bond accepting ability of the carbonyl group. |
| Ethyl Acetate (CH₃COOC₂H₅) | Polar Aprotic | Soluble | Dipole-dipole interactions. |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Soluble | Dipole-dipole interactions. |
| Toluene (C₇H₈) | Nonpolar | Likely Soluble to Sparingly Soluble | Solvation will rely on weaker van der Waals forces. The presence of the polar amine and alkyne groups may limit miscibility. |
| Hexane (C₆H₁₄) | Nonpolar | Likely Sparingly Soluble to Insoluble | Mismatch in polarity; interactions are limited to weak van der Waals forces. |
Experimental Determination of Solubility: A Standardized Protocol
To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The following gravimetric method is a robust approach for determining the solubility of a liquid amine like 2-methylbut-3-yn-2-amine in various solvents.
Objective
To quantitatively determine the solubility of 2-methylbut-3-yn-2-amine in a selection of common laboratory solvents at a controlled temperature.
Materials
-
2-Methylbut-3-yn-2-amine (high purity)
-
Selected solvents (analytical grade): Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane
-
Analytical balance (readable to 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Glass vials with PTFE-lined screw caps
-
Calibrated positive displacement micropipettes
-
Syringe filters (0.45 µm, compatible with the solvent)
-
Drying oven
-
Fume hood
Experimental Workflow
Caption: Intermolecular interactions influencing solubility.
Conclusion and Practical Implications
The structural characteristics of 2-methylbut-3-yn-2-amine, namely its primary amine and terminal alkyne groups, dictate its solubility profile. It is expected to be highly soluble, if not completely miscible, with polar protic solvents like water and alcohols due to strong hydrogen bonding interactions. Good solubility is also anticipated in polar aprotic solvents. Conversely, its solubility in nonpolar solvents is likely to be limited.
For drug development professionals, this solubility profile is critical. The high aqueous solubility may be advantageous for certain formulations, while its solubility in a range of organic solvents provides flexibility in reaction conditions and purification strategies such as extraction and chromatography. The provided experimental protocol offers a reliable method for generating the specific solubility data required for process optimization and formulation development.
References
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Fiveable. Like Dissolves Like Definition - Inorganic Chemistry I Key Term. [Link]
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Proprep. What does like dissolves like mean in chemistry?. [Link]
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The Fountain Magazine. Like Dissolves Like. [Link]
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AIP Publishing. IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 3. Non-Aliphatic Amines. [Link]
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-
Ningbo Inno Pharmchem Co., Ltd. 2-Methyl-3-butyn-2-ol: A Versatile Chemical Compound with Wide Applications. [Link]
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An In-Depth Technical Guide to the Thermodynamic Properties of 2-methylbut-3-yn-2-amine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Methylbut-3-yn-2-amine (C₅H₉N) is a propargylamine derivative of interest in synthetic chemistry and as a potential building block in pharmaceutical development. A comprehensive understanding of its thermodynamic properties is crucial for reaction engineering, process scale-up, safety assessment, and computational modeling of its interactions. This guide provides a detailed framework for the systematic determination of the key thermodynamic parameters for 2-methylbut-3-yn-2-amine, including its enthalpy of formation, standard entropy, and heat capacity. Due to the current scarcity of published experimental data for this specific molecule, this document outlines a robust, integrated approach combining state-of-the-art experimental techniques with high-accuracy computational chemistry methods. This dual-pronged strategy ensures a self-validating system, providing trustworthy and authoritative data for critical applications.
Introduction: The Imperative for Thermodynamic Characterization
The thermodynamic properties of a chemical compound are foundational to our understanding of its stability, reactivity, and phase behavior. For a molecule like 2-methylbut-3-yn-2-amine, which contains a reactive terminal alkyne and a basic amine group, these properties are not merely academic.
-
Standard Enthalpy of Formation (ΔHf°): This value dictates the energy landscape of any reaction involving the molecule. It is essential for calculating reaction enthalpies, determining equilibrium constants, and predicting the thermal effects of chemical processes, which is a critical safety consideration for process development.
-
Standard Molar Entropy (S°): Entropy governs the spontaneity of processes. In drug discovery, the entropy of binding is a key component of the free energy of interaction between a ligand and its target protein.
-
Heat Capacity (Cp): This property is vital for chemical engineering calculations, including the design of heating and cooling systems for reactors and storage vessels. It is also the experimental basis for determining the standard entropy via the third law of thermodynamics.
This guide presents a comprehensive research plan to elucidate these core properties for 2-methylbut-3-yn-2-amine, establishing a benchmark dataset for future scientific and industrial endeavors.
Synthesis and Purification: The Prerequisite for Measurement
Accurate thermodynamic measurements demand a sample of high purity (>99.5%). The first step, therefore, is the reliable synthesis and rigorous purification of 2-methylbut-3-yn-2-amine. Propargylamines are commonly synthesized via A³-coupling (Aldehyde-Alkyne-Amine) or related multicomponent reactions.[1] For this specific tertiary amine, a direct alkynylation of an iminium ion precursor is a logical approach.
Proposed Synthesis Pathway
A plausible and efficient route involves the reaction of acetone (the ketone precursor to the tertiary carbon center), a suitable amine source like ammonia or a protected amine, and acetylene. The reaction is typically catalyzed by a copper or gold salt.[2]
Caption: Figure 1: Proposed Synthesis of 2-methylbut-3-yn-2-amine
Purification and Characterization Protocol
-
Reaction Quench & Extraction: The reaction mixture is quenched with an aqueous solution and extracted with a suitable organic solvent (e.g., diethyl ether).
-
Distillation: The crude product is purified by fractional distillation under atmospheric or reduced pressure to remove solvents and byproducts. The boiling point is reported to be 79-80 °C.[3]
-
Purity Assessment: The purity of the final product must be rigorously assessed using:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify any volatile impurities.
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and detect any structural isomers or residual starting materials.
-
Karl Fischer Titration: To determine the water content, which is critical for accurate calorimetry.
-
Experimental Determination of Thermodynamic Properties
With a purified and characterized sample, direct experimental measurements can be undertaken. The following protocols are designed to yield high-fidelity data.
Standard Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔHf°) of an organic compound is most accurately determined from its standard enthalpy of combustion (ΔHc°). For a volatile, nitrogen-containing liquid like 2-methylbut-3-yn-2-amine, the procedure requires careful sample handling and analysis of combustion products. The governing reaction is:
C₅H₉N(l) + 7.25 O₂(g) → 5 CO₂(g) + 4.5 H₂O(l) + 0.5 N₂(g)
Experimental Workflow: Bomb Calorimetry
Caption: Figure 2: Workflow for Combustion Calorimetry
Causality and Trustworthiness:
-
Sealed Ampoule: Using a sealed quartz or glass ampoule is critical to prevent the evaporation of the volatile sample during weighing and setup.[4][5]
-
Nitrogen Correction: The combustion of nitrogen-containing compounds in a bomb calorimeter forms nitric acid (HNO₃) as a byproduct. The bomb washings must be titrated to quantify the amount of nitric acid formed, and the heat of its formation must be subtracted from the total heat released to accurately determine the enthalpy of combustion for the primary reaction yielding N₂(g).[6][7]
-
Calorimeter Calibration: The heat capacity of the calorimeter (C_cal) must be precisely determined by burning a standard reference material with a known enthalpy of combustion, such as benzoic acid.[8] This makes the measurement a self-validating system.
Heat Capacity and Standard Entropy via Calorimetry
The heat capacity (Cp) as a function of temperature and the standard molar entropy (S°) are determined using low-temperature calorimetry, typically with a Differential Scanning Calorimeter (DSC) or an adiabatic calorimeter.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Calibration: Calibrate the DSC instrument for heat flow and temperature using certified standards (e.g., indium for temperature, sapphire for heat capacity).[9]
-
Sample Preparation: Accurately weigh a sample of 2-methylbut-3-yn-2-amine (5-10 mg) into a hermetically sealed aluminum pan to prevent volatilization.
-
Measurement Scans:
-
Perform a baseline scan with two empty, matched pans.
-
Perform a scan with a sapphire standard of known mass.
-
Perform a scan with the sample pan. All scans should use the same heating rate (e.g., 10 K/min) over the desired temperature range (e.g., -100 °C to 100 °C).[10]
-
-
Cp Calculation: The heat capacity of the sample is calculated at each temperature using the following relation: Cp(sample) = Cp(std) * (DSC(sample) - DSC(blank)) / (DSC(std) - DSC(blank)) * m(std) / m(sample) where DSC is the heat flow signal and m is the mass.[10]
-
Standard Entropy Calculation (Third Law Method): The standard molar entropy at 298.15 K is determined by integrating the heat capacity data from near absolute zero: S°(298.15 K) = ∫(from 0 to T_fus) Cp(solid)/T dT + ΔH_fus/T_fus + ∫(from T_fus to 298.15) Cp(liquid)/T dT This requires measuring Cp down to cryogenic temperatures (approaching 0 K), often with a specialized adiabatic calorimeter, and measuring the enthalpy of fusion (ΔH_fus) at the melting point (T_fus).
Computational Prediction of Thermodynamic Properties
In parallel with experimental work, computational chemistry provides an independent and powerful method for determining thermodynamic properties. High-accuracy composite methods, such as the Gaussian-n (G4) theory, are the gold standard for thermochemical predictions.[11][12]
Computational Workflow
Caption: Figure 3: Workflow for Computational Thermochemistry
Rationale and Trustworthiness:
-
G4 Theory: This composite method systematically approximates the "exact" solution of the Schrödinger equation through a series of calculations that are extrapolated to the complete basis set and full configuration interaction limits. It is designed to achieve "chemical accuracy" (typically within ~4 kJ/mol or 1 kcal/mol of experimental values) for enthalpies of formation.[13][14]
-
Isodesmic Reactions: To improve accuracy and cancel systematic errors inherent in computational methods, an isodesmic reaction scheme can be employed. This involves constructing a balanced reaction where the number and types of chemical bonds are conserved. The computationally derived reaction enthalpy, which is more accurate than absolute energies, is then used with known experimental ΔHf° values for the other reaction components to calculate the ΔHf° of the target molecule.[15]
-
Statistical Thermodynamics: The vibrational frequencies and rotational constants obtained from the DFT calculations are used as inputs to the standard statistical mechanics equations for the partition function.[16] This allows for the direct calculation of entropy and heat capacity without experimental input, providing a powerful cross-validation tool.[17][18]
Data Summary and Integration
The results from both experimental and computational approaches should be compiled and compared to ensure consistency and provide a final, validated set of thermodynamic data.
Table 1: Summary of Thermodynamic Properties for 2-methylbut-3-yn-2-amine
| Property | Experimental Value | Computational Value (G4) | Units | Method |
| Standard Enthalpy of Formation (liquid, 298.15 K) | To be determined | N/A | kJ·mol⁻¹ | Bomb Calorimetry |
| Standard Enthalpy of Formation (gas, 298.15 K) | Derived | To be determined | kJ·mol⁻¹ | G4 Theory / Combustion + ΔH_vap |
| Standard Molar Entropy (gas, 298.15 K) | Derived | To be determined | J·mol⁻¹·K⁻¹ | Statistical Thermodynamics / Calorimetry |
| Heat Capacity (liquid, 298.15 K) | To be determined | N/A | J·mol⁻¹·K⁻¹ | Differential Scanning Calorimetry (DSC) |
| Heat Capacity (gas, 298.15 K) | N/A | To be determined | J·mol⁻¹·K⁻¹ | Statistical Thermodynamics |
Note: The gas-phase experimental enthalpy of formation would be derived from the liquid-phase value by adding the enthalpy of vaporization (ΔH_vap), which would need to be measured separately (e.g., by correlation gas chromatography or calorimetry).[19]
Conclusion
This technical guide outlines a rigorous, multi-faceted approach to definitively characterize the core thermodynamic properties of 2-methylbut-3-yn-2-amine. By synergistically combining precise calorimetric measurements with high-accuracy quantum chemical calculations, this methodology establishes a self-validating framework that ensures the generation of reliable and authoritative data. The resulting thermodynamic parameters will be invaluable for researchers in synthetic chemistry, process development, and computational drug design, enabling safer, more efficient, and more predictable applications of this versatile chemical building block.
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Guthrie, J. P. "Heats of Formation from DFT Calculations: An Examination of Several Parameterizations". The Journal of Physical Chemistry A, ACS Publications, 2001, [Link].
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Fizipedia. "Calorimetric measurements Measurement of heat capacity". Fizipedia, N/A, [Link].
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DergiPark. "Enthalpy of Formation Modeling Using Third Order Group Contribution Technics and Calculation by DFT Method". DergiPark, 2020, [Link].
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Fiveable. "Heat Capacity and Calorimetry". Fiveable, N/A, [Link].
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DDS Calorimeters. "How to prepare various samples for firing in an oxygen bomb calorimeter". DDS Calorimeters, 2017, [Link].
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Analytical Chemistry. "Bomb Calorimetry". Analytical Chemistry, N/A, [Link].
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A Technical Guide to the Historical Synthesis of Tertiary Propargylamines
Introduction: The Enduring Significance of Propargylamines
Propargylamines, organic compounds featuring a nitrogen atom attached to a propargyl group (C≡C-CH₂-), are foundational building blocks in modern organic synthesis. Their unique structural motif, combining the reactivity of an alkyne with the functionality of an amine, makes them exceptionally versatile intermediates.[1][2] Historically and presently, they are pivotal in the synthesis of a vast array of nitrogen-containing heterocycles, natural products, and pharmacologically active molecules, including potent monoamine oxidase (MAO) inhibitors.[3] The development of efficient and atom-economical methods to synthesize these structures, particularly tertiary propargylamines, has been a significant focus of chemical research. This guide provides an in-depth analysis of the core historical and contemporary methods for their synthesis, with a primary focus on the revolutionary A³ (Aldehyde-Alkyne-Amine) coupling reaction.
The Cornerstone of Modern Synthesis: The A³ Coupling Reaction
The advent of the three-component A³ coupling reaction marked a paradigm shift in the synthesis of propargylamines.[4] First reported independently by several research groups around 2001-2002, this method offers a highly efficient, one-pot procedure that aligns with the principles of green chemistry by minimizing steps and waste.[1][5] The reaction brings together a terminal alkyne, an aldehyde, and a secondary amine in the presence of a metal catalyst to directly form the desired tertiary propargylamine, with water as the only byproduct.[6][7]
Mechanism and the Role of Catalysis
The generally accepted mechanism for the A³ coupling reaction is a testament to catalytic ingenuity, proceeding through a synergistic cycle.[1][5] The key steps are:
-
Alkyne Activation: The metal catalyst, typically a late transition metal salt, coordinates with the terminal alkyne. This interaction increases the acidity of the terminal C-H bond.[6]
-
Metal Acetylide Formation: The activated alkyne is deprotonated, often by the amine acting as a base, to form a reactive metal acetylide intermediate.[1]
-
Iminium Ion Formation: Concurrently, the aldehyde and secondary amine undergo condensation to form an electrophilic iminium ion in situ.[1][6]
-
Nucleophilic Attack: The metal acetylide species performs a nucleophilic attack on the iminium ion, forming the crucial new carbon-carbon bond and yielding the final propargylamine product.[1] The catalyst is then regenerated to continue the cycle.
This elegant one-pot process avoids the need for pre-formed, often unstable, imines or moisture-sensitive organometallic reagents that characterized earlier methods.[8]
Visualizing the A³ Catalytic Cycle
The following diagram illustrates the catalytic cycle of a typical copper-catalyzed A³ coupling reaction.
Caption: Catalytic cycle of the metal-promoted A³ coupling reaction.
Evolution of Catalytic Systems
The versatility of the A³ coupling is largely due to the wide range of effective metal catalysts.
-
Copper (Cu): Copper(I) salts, such as CuI, CuBr, and CuCl, are the most common catalysts due to their low cost, high efficiency, and good stability.[1] Numerous protocols utilize copper catalysts, including those supported on solid phases like magnetite or zeolites, often under solvent-free conditions for enhanced environmental friendliness.[9]
-
Gold (Au) and Silver (Ag): Gold and silver salts were among the first catalysts investigated for this reaction.[6] A highly efficient gold-catalyzed A³ coupling in water was a significant development.[5] Silver-catalyzed reactions, often using AgI, have also proven effective, particularly with aliphatic aldehydes.[6][7]
-
Iron (Fe), Zinc (Zn), and Others: To further reduce costs and toxicity, catalysts based on more earth-abundant metals have been explored. Iron, zinc, and even ruthenium-based systems have been successfully employed, expanding the scope and applicability of the reaction.[6][10]
Classical Precursors: The Mannich Reaction and Related Methods
Before the widespread adoption of A³ coupling, the synthesis of propargylamines often relied on variations of the classical Mannich reaction.[3] This approach typically involved the reaction of a pre-formed imine or iminium ion with a potent propargyl nucleophile, such as a Grignard reagent (propargylmagnesium bromide) or a lithium acetylide.
While effective, these methods presented several drawbacks compared to modern multicomponent reactions:
-
Multi-step Processes: They required the separate preparation of the organometallic reagent and often the imine, adding steps and reducing overall efficiency.[1]
-
Harsh Conditions: The use of highly reactive organometallic reagents necessitated strict anhydrous (moisture-free) conditions and often cryogenic temperatures.[8]
-
Limited Atom Economy: These methods generate stoichiometric amounts of metallic salt byproducts.
Despite these limitations, the Mannich reaction remains a powerful tool, and modern enantioselective versions continue to be developed for the synthesis of chiral propargylamines.[11][12]
Data-Driven Comparison of Catalytic Systems
The choice of catalyst and reaction conditions significantly impacts the yield and scope of the A³ coupling. The table below summarizes representative data for different catalytic systems.
| Catalyst System | Aldehyde | Amine | Alkyne | Conditions | Yield (%) | Reference |
| CuI (5 mol%) | Benzaldehyde | Piperidine | Phenylacetylene | Solvent-free, 80°C, 2h | 95% | [13] |
| AgI (3 mol%) | Butyraldehyde | Morpholine | Phenylacetylene | Water, 100°C, 12h | 85% | [6][7] |
| AuCl₃ (1 mol%) | Benzaldehyde | Piperidine | Phenylacetylene | Water, 80°C, 1h | 93% | [5] |
| Cu-Ru | Benzaldehyde | Aniline | Phenylacetylene | Toluene, 100°C, 24h | 91% | [10] |
| PS-PEG-BPy-CuBr₂ | Benzaldehyde | Piperidine | Phenylacetylene | Solvent-free, 110°C | 96% | [9] |
Field-Proven Experimental Protocol: Copper-Catalyzed A³ Coupling
This protocol provides a representative, step-by-step methodology for a solvent-free, copper-catalyzed synthesis of a tertiary propargylamine.[13][14]
Reaction: Synthesis of 1-(1,3-diphenylprop-2-yn-1-yl)piperidine
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Piperidine (1.2 mmol, 102 mg)
-
Phenylacetylene (1.5 mmol, 153 mg)
-
Copper(I) Iodide (CuI) (0.05 mmol, 9.5 mg)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-Layer Chromatography (TLC) plate (Silica gel)
-
Column chromatography setup (Silica gel, hexane/ethyl acetate eluent)
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol), piperidine (1.2 mmol), phenylacetylene (1.5 mmol), and copper(I) iodide (0.05 mmol).
-
Reaction: Seal the flask and place it in a preheated oil bath at 80°C. Stir the reaction mixture vigorously. The reaction is typically performed open to the air.[14]
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the limiting reagent (benzaldehyde).
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the crude mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Purify the crude product directly by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate the pure tertiary propargylamine product.
-
Characterization: Combine the product-containing fractions, remove the solvent under reduced pressure, and characterize the final product by standard analytical techniques (NMR, IR, Mass Spectrometry) to confirm its identity and purity.
Workflow Visualization
Caption: A typical experimental workflow for A³ coupling synthesis.
Conclusion and Future Outlook
The historical evolution of tertiary propargylamine synthesis showcases a clear trajectory towards greater efficiency, sustainability, and atom economy. While classical Mannich-type reactions laid the groundwork, the development of the metal-catalyzed, three-component A³ coupling has become the dominant and most versatile strategy.[4] Current and future research continues to focus on developing even more sustainable catalytic systems using earth-abundant metals, expanding the reaction scope to more challenging substrates, and perfecting asymmetric variants to access chiral propargylamines with high enantioselectivity for applications in drug discovery and development.[15]
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Key literature and reviews on 1,1-dimethylpropargylamine
An In-depth Technical Guide to 1,1-Dimethylpropargylamine: Synthesis, Reactivity, and Applications
Introduction to 1,1-Dimethylpropargylamine
1,1-Dimethylpropargylamine, also known as 2-methyl-3-butyn-2-amine, is a colorless to pale yellow liquid with a characteristic amine odor.[1][2] Its structure, featuring a sterically hindered tertiary amine adjacent to a terminal alkyne, bestows it with a unique reactivity profile that has been exploited in a multitude of synthetic applications. This guide will delve into the synthesis, chemical behavior, and diverse applications of this valuable compound, providing researchers and drug development professionals with a comprehensive technical resource.
Table 1: Physicochemical Properties of 1,1-Dimethylpropargylamine
| Property | Value | Source |
| CAS Number | 2978-58-7 | [1][2][3] |
| Molecular Formula | C5H9N | [1][2][3] |
| Molecular Weight | 83.13 g/mol | [2] |
| Appearance | Clear colorless to yellow liquid | [1][2][3] |
| Boiling Point | 79.5 °C | [2] |
| Melting Point | 18 °C | [2] |
| Flash Point | 2 °C | [2] |
| Density | 0.8 ± 0.1 g/cm³ | [2] |
| Water Solubility | Very soluble | [1][2][4] |
| pKa | 8.67 ± 0.25 (Predicted) | [1] |
Synthesis and Manufacturing Processes
The industrial preparation of 1,1-dimethylpropargylamine typically involves nucleophilic addition reactions utilizing acetylene precursors and dimethylamine.[1] Purification is generally achieved through distillation under reduced pressure to prevent decomposition.[1]
A common laboratory-scale synthesis involves the reaction of a suitable propiolic acid derivative with dimethylamine in the presence of a base.[1] The choice of solvent, such as tetrahydrofuran (THF) or methanol, is critical for controlling the reaction conditions and maximizing yield.[1]
For purification, a standard method involves dissolving the amine in diethyl ether, drying it over anhydrous potassium carbonate, filtering, and then evaporating the solvent followed by distillation, preferably under a nitrogen atmosphere to prevent oxidation.[1] To prevent degradation, it should be stored away from carbon dioxide.[1] The hydrochloride salt can be prepared by treating the amine with HCl in an organic solvent like diethyl ether.[5]
Chemical Reactivity and Mechanistic Insights
The reactivity of 1,1-dimethylpropargylamine is dominated by the interplay between its nucleophilic amine and the reactive terminal alkyne. This dual functionality makes it a versatile reagent in organic synthesis.
Reactions at the Alkyne Terminus
The terminal alkyne is a key reactive site, readily participating in reactions such as nucleophilic additions and substitutions.[1] It can be deprotonated to form a potent nucleophile (an acetylide) that can react with various electrophiles. This reactivity is fundamental to its use in forming new carbon-carbon bonds.
Electrophile-Mediated Cascade Cyclizations
A significant application of propargylamine derivatives, including 1,1-dimethylpropargylamine, is in electrophile-mediated cascade cyclizations.[6] In these reactions, an electrophile (such as iodine) initiates a cyclization cascade involving the alkyne and another tethered reactive group, leading to the formation of complex heterocyclic structures like 1H-isoindoliums.[6]
Caption: Electrophile-mediated cascade cyclization of a propargylamine derivative.
Reactivity with Electrophiles
The amine group of 1,1-dimethylpropargylamine is nucleophilic and can react with various electrophiles. This reactivity is influenced by the steric hindrance imposed by the two methyl groups. The interplay between the amine and the alkyne allows for complex reaction pathways. For instance, in the presence of certain catalysts, the amine can participate in Michael additions, followed by further transformations involving the alkyne.[7]
Applications in Organic Synthesis
1,1-Dimethylpropargylamine serves as a crucial building block for synthesizing more complex molecules.[1] Its bifunctional nature allows for its incorporation into a wide range of molecular scaffolds.
Synthesis of Propargylamines
Propargylamines are a vital class of compounds in organic synthesis and medicinal chemistry.[7][8][9] 1,1-Dimethylpropargylamine can be seen as a parent compound in this class. General methods for synthesizing substituted propargylamines often involve three-component coupling reactions (A³ coupling) of an aldehyde, an amine, and an alkyne, frequently catalyzed by copper salts.[7][8]
Experimental Protocol: Copper-Catalyzed Three-Component Synthesis of Propargylamines
-
Reaction Setup: In a 10 mL round-bottom flask, add CuCl (0.2 mmol), the secondary amine (2.0 mmol), the α,β-unsaturated ketone (2.0 mmol), and the terminal alkyne (2.2 mmol) in 4 mL of toluene at 25 °C under a nitrogen atmosphere.[7]
-
Reaction Execution: Stir the contents at 100 °C for 12 hours.[7]
-
Workup: Remove the toluene under reduced pressure. Add water (5 mL) and dichloromethane (DCM, 15 mL).[7]
-
Extraction: Separate the organic layer, wash with saturated NaCl solution, dry with Na₂SO₄, and concentrate.[7]
-
Purification: Chromatograph the residue on silica gel using a hexane and ethyl acetate mixture (e.g., 80:20) as the eluent to isolate the pure propargylamine derivative.[7]
Caption: Generalized A³ coupling reaction for propargylamine synthesis.
"Click" Chemistry
The terminal alkyne of 1,1-dimethylpropargylamine and its derivatives makes them suitable for "click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[10][11] This reaction is highly efficient and regioselective, yielding stable 1,2,3-triazole linkages. This has broad applications in bioconjugation, drug discovery, and materials science.[10][11]
Role in Medicinal Chemistry and Drug Discovery
The propargylamine moiety is a recognized pharmacophore present in several marketed drugs, particularly monoamine oxidase (MAO) inhibitors like pargyline, rasagiline, and selegiline, which are used to treat neurodegenerative disorders such as Parkinson's and Alzheimer's diseases.[8][12] N,N-dimethylpropargylamine itself has been shown to inactivate mitochondrial monoamine oxidase from bovine liver.[13] The unique electronic and steric properties of the propargylamine group contribute to its biological activity.[12]
The dimethylamine group is also a common pharmacophore in many FDA-approved drugs, contributing to a wide range of pharmacological activities including antimicrobial, antihistaminic, and anticancer properties.[14] The presence of both the propargyl and dimethylamine moieties in 1,1-dimethylpropargylamine makes it and its derivatives attractive scaffolds for drug discovery.
Emerging Applications
Beyond its traditional roles, 1,1-dimethylpropargylamine and its derivatives are finding applications in new areas:
-
Polymer Chemistry: The alkyne functionality allows for its use as a monomer in the synthesis of polyacetylenes, which can have interesting electronic and material properties.[15]
-
Nanoparticle Synthesis and Surface Functionalization: As a bifunctional alkynylamine, it can be used in the synthesis and surface modification of nanoparticles.[13]
-
Catalysis: Derivatives of similar structures, such as those containing ferrocene, have been explored as ligands in asymmetric catalysis.[16][17]
Safety and Handling
1,1-Dimethylpropargylamine is a highly flammable liquid and vapor.[2][18] It is harmful if swallowed and can cause severe skin burns and eye damage.[18] It is irritating to the eyes, respiratory system, and skin.[4] Therefore, it must be handled with appropriate personal protective equipment, including gloves, eye protection, and suitable protective clothing, in a well-ventilated area, preferably a fume hood.[4] It should be stored in a flammables area, away from sources of ignition.[2][4]
Table 2: Hazard and Safety Information
| Hazard Statement | Precautionary Statement | Source |
| H225: Highly flammable liquid and vapor | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [2] |
| H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. | [18] |
| H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [18] |
| H318: Causes serious eye damage | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [18] |
Conclusion
1,1-Dimethylpropargylamine is a chemical of significant utility, bridging the gap between simple starting materials and complex, high-value molecules. Its unique combination of a sterically hindered amine and a reactive alkyne provides a versatile platform for a wide array of chemical transformations. From its foundational role in the synthesis of propargylamines to its application in cascade cyclizations, "click" chemistry, and as a pharmacophore in drug discovery, 1,1-dimethylpropargylamine continues to be a compound of great interest to researchers in both academic and industrial settings. A thorough understanding of its synthesis, reactivity, and handling is essential for harnessing its full potential in the advancement of science.
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An In-depth Technical Guide to the Electronic Properties of the Alkyne Group in 2-Methylbut-3-yn-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the electronic properties of the alkyne functional group as modulated by the specific molecular environment of 2-methylbut-3-yn-2-amine. We will delve into the fundamental principles governing the electronic nature of alkynes and explore how adjacent substituents, namely the tertiary amine and the gem-dimethyl groups, influence these characteristics. This document is intended to serve as a technical resource, offering both theoretical understanding and practical insights into the experimental and computational characterization of this versatile chemical moiety.
The Intrinsic Electronic Landscape of the Alkyne Group
The defining feature of an alkyne is the carbon-carbon triple bond, a region of high electron density comprising one strong sigma (σ) bond and two weaker pi (π) bonds.[1][2] The sp hybridization of the carbon atoms in the triple bond results in a linear geometry with bond angles of 180°.[1][3] This hybridization imparts significant s-character to the orbitals, making them more electronegative than their sp2 and sp3 counterparts.[2] Consequently, terminal alkynes, those with a hydrogen atom attached to one of the sp-hybridized carbons, exhibit a notable acidity.[1]
The two π bonds are oriented perpendicular to each other and to the internuclear axis, forming a cylindrical sheath of electron density around the σ bond.[2] This cylindrical electron cloud is a key determinant of the alkyne's reactivity, making it susceptible to attack by electrophiles.[4][5] However, despite the high electron density, alkynes are generally less reactive towards electrophiles than alkenes. This is attributed to the greater stability of the vinyl cation intermediate that would be formed upon protonation of the alkyne, as compared to the alkyl carbocation formed from an alkene.[5]
Perturbation of the Alkyne Electronics by Substituents in 2-Methylbut-3-yn-2-amine
The electronic properties of the alkyne in 2-methylbut-3-yn-2-amine are significantly influenced by the neighboring amine and gem-dimethyl groups. These effects can be understood through the concepts of inductive effects, resonance (or mesomeric) effects, and steric hindrance.
Inductive and Resonance Effects of the Amino Group
The amino group (-NH2) is a powerful electron-donating group. It exerts its influence through two primary mechanisms:
-
Inductive Effect (-I): Nitrogen is more electronegative than carbon, leading to a slight withdrawal of electron density from the adjacent carbon atom through the σ bond.[6]
-
Resonance Effect (+R): The lone pair of electrons on the nitrogen atom can be delocalized into the alkyne's π system.[6][7] This donation of electron density increases the nucleophilicity of the triple bond.
In the context of 2-methylbut-3-yn-2-amine, the resonance effect of the amino group is expected to be the dominant factor, enriching the electron density of the alkyne. This increased electron density can influence the molecule's reactivity in various chemical transformations. The basicity of the amine is also a crucial factor, as the lone pair on the nitrogen can readily accept a proton.[8]
Inductive and Steric Effects of the Gem-Dimethyl Groups
The two methyl groups attached to the same carbon as the amino group also play a significant role:
-
Inductive Effect (+I): Alkyl groups are electron-donating through induction, pushing electron density towards the rest of the molecule.[9][10] This further enhances the electron richness of the alkyne.
-
Hyperconjugation: The interaction of the C-H σ bonds of the methyl groups with the adjacent π system of the alkyne can also contribute to the stabilization of the molecule.[11][12][13]
-
Steric Hindrance: The bulky tert-butyl-like arrangement created by the gem-dimethyl and amino groups can sterically hinder the approach of reactants to the alkyne.[14][15] This steric bulk can influence the regioselectivity and stereoselectivity of reactions involving the triple bond.
The interplay of these electronic and steric effects makes 2-methylbut-3-yn-2-amine a unique building block in organic synthesis.
Experimental and Computational Characterization Techniques
A comprehensive understanding of the electronic properties of 2-methylbut-3-yn-2-amine requires a combination of experimental and computational techniques.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the presence of the alkyne and amine functional groups.
-
The C≡C triple bond stretch in a terminal alkyne typically appears as a weak absorption in the 2100-2260 cm⁻¹ region.[16][17]
-
The ≡C-H stretch of the terminal alkyne gives a strong, sharp peak around 3300 cm⁻¹.[16][17]
-
The N-H stretching vibrations of the primary amine will appear as two bands in the 3300-3500 cm⁻¹ region.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The acetylenic proton (≡C-H) typically resonates in the δ 1.7-3.1 ppm range.[16] The protons on the methyl groups and the amine protons will also have characteristic chemical shifts.
-
¹³C NMR: The sp-hybridized carbons of the alkyne will appear in the δ 65-90 ppm region.
-
Computational Chemistry
-
Density Functional Theory (DFT): DFT calculations can provide valuable insights into the electronic structure of 2-methylbut-3-yn-2-amine.[18] These calculations can be used to determine:
-
Molecular Orbital Energies (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity.[19] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.[19]
-
Electron Density Distribution: DFT can map the electron density, visually highlighting the electron-rich and electron-poor regions of the molecule.
-
Electrostatic Potential Maps: These maps illustrate the charge distribution and can predict sites of nucleophilic and electrophilic attack.
-
Experimental Protocols
Synthesis of 2-Methylbut-3-yn-2-amine
The synthesis of propargylamines like 2-methylbut-3-yn-2-amine can be achieved through various methods, with the A³ coupling (alkyne-aldehyde-amine) reaction being a prominent and efficient strategy.
Protocol: Copper-Catalyzed A³ Coupling Reaction
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the terminal alkyne (e.g., 2-methyl-3-butyn-2-ol as a protected acetylene source), the aldehyde (e.g., paraformaldehyde), and the amine (e.g., ammonia or a primary amine).[20][21]
-
Solvent and Catalyst: Add a suitable solvent such as dioxane or toluene. Introduce a catalytic amount of a copper(I) salt, such as CuI or CuBr.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the catalyst. The filtrate is then subjected to an appropriate work-up procedure, which may include extraction with an organic solvent and washing with brine.
-
Purification: The crude product is purified by column chromatography on silica gel or by distillation to yield the pure propargylamine.
Characterization by FT-IR Spectroscopy
-
Sample Preparation: A small amount of the purified 2-methylbut-3-yn-2-amine is placed between two KBr or NaCl plates to form a thin liquid film.
-
Data Acquisition: The sample is placed in the FT-IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands of the alkyne and amine functional groups as described in section 3.1.
Data Presentation
Table 1: Key Physicochemical Properties of 2-Methylbut-3-yn-2-amine
| Property | Value | Source |
| Molecular Formula | C₅H₉N | [22] |
| Molecular Weight | 83.13 g/mol | [22][23] |
| Boiling Point | 79-80 °C | [22] |
| Density | 0.79 g/mL at 25 °C | [22] |
| Refractive Index | n20/D 1.4237 | [22] |
Visualization of Key Concepts
Inductive and Resonance Effects
Caption: Electronic effects influencing the alkyne group.
HOMO-LUMO Interaction in a Reaction
Caption: Frontier molecular orbital interactions.
Conclusion
The electronic properties of the alkyne group in 2-methylbut-3-yn-2-amine are a result of a complex interplay between the intrinsic nature of the carbon-carbon triple bond and the electronic and steric contributions of the adjacent amino and gem-dimethyl substituents. A thorough understanding of these properties, gained through a combination of spectroscopic and computational methods, is crucial for effectively utilizing this molecule as a versatile building block in the synthesis of novel compounds with potential applications in drug discovery and materials science.
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An In-Depth Technical Guide to the Stereochemistry of 2-Methylbut-3-yn-2-amine Derivatives
Abstract
The propargylamine motif is a cornerstone in medicinal chemistry and drug development, valued for its unique structural and electronic properties.[1] Derivatives of 2-methylbut-3-yn-2-amine, which feature a tertiary amine adjacent to a quaternary stereocenter, represent a particularly important subclass. The stereochemical configuration of these molecules is paramount, as enantiomers often exhibit vastly different pharmacological, toxicological, and metabolic profiles.[2][3] This guide provides a comprehensive technical overview of the stereochemistry of these derivatives, intended for researchers, scientists, and drug development professionals. We will explore the causality behind synthetic strategies for stereocontrol, detail robust protocols for the resolution of enantiomers, outline analytical techniques for determining stereochemical purity, and discuss the implications of chirality in the context of drug discovery.
The Strategic Importance of Stereochemistry in Propargylamine Derivatives
The core structure of 2-methylbut-3-yn-2-amine itself is achiral. However, derivatives where the two methyl groups on the C2 carbon are differentiated (e.g., replacing one methyl with a phenyl group to form 2-phenylbut-3-yn-2-amine) create a chiral center. The absolute configuration at this quaternary center dictates the three-dimensional orientation of the amine, the alkyne, and the two differing substituents. This spatial arrangement is critical for molecular recognition events at biological targets such as enzymes and receptors, which are themselves chiral environments.[3]
The development of single-enantiomer drugs is a mandate in modern pharmaceutical science, driven by the need to optimize therapeutic efficacy while minimizing off-target effects and toxicity that may be associated with the unwanted enantiomer (the distomer).[4] Therefore, mastering the synthesis and analysis of specific stereoisomers of 2-methylbut-3-yn-2-amine derivatives is not merely an academic exercise but a prerequisite for successful drug development.
Stereocontrolled Synthesis: Crafting the Chiral Center
The creation of the chiral quaternary center in these derivatives can be approached through two primary strategies: direct asymmetric synthesis or the synthesis of a racemic mixture followed by resolution.
Asymmetric Synthesis: Direct Enantioselective Approaches
Direct asymmetric synthesis is often the most elegant and efficient strategy, as it avoids the 50% theoretical yield limit of classical resolution.
A. Chiral Auxiliary-Mediated Synthesis
One of the most reliable methods for establishing stereocontrol is the use of a chiral auxiliary—a stereogenic group that is temporarily incorporated to direct the stereochemical outcome of a reaction.[5] For the synthesis of chiral amines, Ellman's tert-butanesulfinamide is an exceptionally effective auxiliary.[6][7]
-
Causality of a Self-Validating System: The power of the Ellman auxiliary lies in its ability to form chiral N-sulfinyl imines from ketones. The sulfinyl group is a powerful chiral director, sterically shielding one face of the C=N double bond. Subsequent nucleophilic addition of an alkynyl group (e.g., from lithium acetylide) occurs with high diastereoselectivity on the less hindered face.[7][8] The auxiliary can then be cleaved under mild acidic conditions, yielding the enantiomerically enriched primary amine without racemization. The high diastereoselectivity of the addition step serves as an internal validation of the method's effectiveness.
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Methodological & Application
Using 2-methylbut-3-yn-2-amine as a synthetic building block
An In-Depth Guide to 2-Methylbut-3-yn-2-amine: A Versatile Building Block for Modern Organic Synthesis
Authored by: Senior Application Scientist
Abstract
2-Methylbut-3-yn-2-amine, also known as 1,1-dimethylpropargylamine, is a bifunctional molecule featuring a terminal alkyne and a sterically hindered primary amine. This unique combination of reactive sites makes it an exceptionally valuable and versatile building block in organic synthesis. Its rigid propargyl framework and nucleophilic amine handle allow for its strategic incorporation into a wide array of molecular architectures, from complex APIs (Active Pharmaceutical Ingredients) to novel materials. This document provides a comprehensive overview of the physicochemical properties, key synthetic applications, and detailed experimental protocols for 2-methylbut-3-yn-2-amine, designed for researchers, chemists, and drug development professionals.
Introduction: The Molecular Profile of 2-Methylbut-3-yn-2-amine
2-Methylbut-3-yn-2-amine (CAS No. 2978-58-7) is a colorless liquid that serves as a cornerstone for introducing the dimethylpropargylamine moiety into target molecules.[1] The molecule's power lies in the orthogonal reactivity of its two functional groups: the terminal alkyne (C≡C-H) and the primary amine (-NH₂). The alkyne is a gateway to carbon-carbon bond formation via coupling reactions, cycloadditions, and hydrations, while the amine provides a site for amidation, alkylation, and cyclization reactions. The gem-dimethyl substitution provides steric hindrance around the amine, which can influence reactivity and confer specific conformational properties to the final products.
Physicochemical Properties
A thorough understanding of the compound's properties is critical for its safe and effective use in the laboratory.
| Property | Value | Source |
| IUPAC Name | 2-methylbut-3-yn-2-amine | [2] |
| Synonyms | 1,1-Dimethylpropargylamine, 3-Amino-3-methyl-1-butyne | [1][2] |
| CAS Number | 2978-58-7 | [1][2] |
| Molecular Formula | C₅H₉N | [1][2] |
| Molecular Weight | 83.13 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Boiling Point | 79-80 °C at 760 mmHg | [1] |
| Density | 0.79 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.4237 | [1] |
| Flash Point | 2 °C (closed cup) | [1] |
Safety and Handling
2-Methylbut-3-yn-2-amine is a hazardous substance and must be handled with appropriate precautions.
-
Hazards: Highly flammable liquid and vapor (H225), Harmful if swallowed (H302), Causes severe skin burns and eye damage (H314), May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334).[1]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including faceshields, goggles, and chemical-resistant gloves.[1]
-
Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources, typically at 2-8°C.[1]
Core Synthetic Applications
The dual functionality of 2-methylbut-3-yn-2-amine makes it a powerful tool for constructing complex molecules. The following sections detail its primary applications.
Sonogashira Coupling: Forging C(sp)-C(sp²) Bonds
The terminal alkyne is an ideal handle for Sonogashira coupling, a robust palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction is fundamental in organic synthesis for creating substituted alkynes, which are precursors to a vast range of organic compounds, including pharmaceuticals and conjugated polymers.
Mechanistic Insight: The reaction typically involves a dual catalytic system of palladium and copper(I).[4] The palladium catalyst facilitates the oxidative addition of the aryl/vinyl halide, while the copper(I) co-catalyst activates the alkyne to form a copper(I) acetylide.[3] Transmetalation followed by reductive elimination yields the final product and regenerates the active palladium(0) species.[3] Increasingly, copper-free protocols are favored to avoid issues with copper toxicity and homocoupling of the alkyne.[5] In these systems, a base activates the alkyne for direct transmetalation to the palladium center.[3]
Synthesis of Nitrogen Heterocycles
Nitrogen-containing heterocycles (azacycles) are ubiquitous scaffolds in medicinal chemistry.[6] The presence of both an amine and an alkyne in a single molecule makes 2-methylbut-3-yn-2-amine an ideal starting material for the convergent synthesis of various N-heterocycles like pyrroles, pyridines, and more complex fused systems. The reaction can proceed through a domino sequence where an initial intermolecular reaction is followed by an intramolecular cyclization.
Synthetic Strategy Example (Aza-Paal-Knorr type): A plausible route to a substituted pyrrole involves the reaction of 2-methylbut-3-yn-2-amine with a 1,4-dicarbonyl compound. The primary amine would first form an enamine or imine intermediate, which then undergoes an intramolecular attack on one of the carbonyls, followed by dehydration to yield the aromatic pyrrole ring.
Click Chemistry: Azide-Alkyne Cycloaddition
The terminal alkyne functionality is a perfect substrate for the Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles. The copper(I)-catalyzed version (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, mild reaction conditions, and exceptional functional group tolerance. The resulting triazole ring is a stable and valuable linker in drug discovery and bioconjugation.
Detailed Experimental Protocols
The following protocols are representative examples of how 2-methylbut-3-yn-2-amine can be employed in synthesis. Researchers should adapt these procedures based on their specific substrates and equipment.
Protocol 1: Copper-Free Sonogashira Coupling with an Aryl Bromide
This protocol describes a general procedure for the coupling of 2-methylbut-3-yn-2-amine with a generic aryl bromide, adapted from methodologies developed for similar alkynes.[5]
Reaction Scheme: Ar-Br + H-C≡C-C(CH₃)₂NH₂ --[Pd(OAc)₂, Ligand, Base]--> Ar-C≡C-C(CH₃)₂NH₂
| Reagents & Materials | Amount (1.0 mmol scale) | Purpose |
| Aryl Bromide (Ar-Br) | 1.0 mmol, 1.0 eq | Electrophile |
| 2-Methylbut-3-yn-2-amine | 1.2 mmol, 1.2 eq | Alkyne Source |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.03 mmol, 3 mol% | Catalyst Precursor |
| Tri(p-tolyl)phosphine (P(p-tol)₃) | 0.06 mmol, 6 mol% | Ligand |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 3.0 mmol, 3.0 eq | Base |
| Anhydrous Tetrahydrofuran (THF) | 3-5 mL | Solvent |
Procedure:
-
Catalyst Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (6.7 mg) and P(p-tol)₃ (18.2 mg).
-
Reaction Setup: Purge the tube with alternating vacuum and inert gas cycles (3x). Add anhydrous, degassed THF (3 mL) via syringe.
-
Reagent Addition: Add DBU (450 µL), followed by 2-methylbut-3-yn-2-amine (approx. 125 µL). Finally, add the aryl bromide (1.0 mmol). If the aryl bromide is a solid, add it as a solution in a small amount of degassed THF.
-
Reaction: Immerse the Schlenk tube in a preheated oil bath at 80 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 20 mL) and saturated brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.
Conclusion
2-Methylbut-3-yn-2-amine is a potent and versatile synthetic building block. Its bifunctional nature allows for straightforward entry into Sonogashira couplings, heterocycle synthesis, and click chemistry, making it an invaluable tool for chemists in academic and industrial research. The protocols and data presented herein provide a solid foundation for leveraging this reagent to accelerate the synthesis of novel and complex molecular targets.
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Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014). Beilstein Journal of Organic Chemistry. [Link]
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Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. ResearchGate. [Link]
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Application Notes and Protocols: 1,1-Dimethylpropargylamine in Medicinal Chemistry
Introduction: The Strategic Value of a Compact Building Block
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with potent and selective biological activity is a perpetual endeavor. Within the vast arsenal of synthetic building blocks, 1,1-dimethylpropargylamine emerges as a particularly valuable synthon.[1] This small, yet functionally rich molecule, characterized by a terminal alkyne and a tertiary amine appended to a quaternary carbon center, offers a unique combination of reactivity and structural features that have proven instrumental in the discovery of new therapeutic agents. Its utility spans a range of applications, from its role as a key component in powerful multicomponent reactions to its incorporation into scaffolds targeting a variety of disease states.
This comprehensive guide serves as a detailed resource for researchers, scientists, and drug development professionals, providing not only an in-depth overview of the applications of 1,1-dimethylpropargylamine but also actionable, field-proven protocols for its effective utilization in the laboratory.
Physicochemical Properties and Handling
1,1-Dimethylpropargylamine is a clear, colorless to pale yellow liquid with a characteristic amine-like odor.[1] A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₉N | [2] |
| Molecular Weight | 83.13 g/mol | [3] |
| Boiling Point | 79-80 °C | [3] |
| Density | ~0.79 g/mL | [3] |
| Solubility | Very soluble in water and common organic solvents | [1] |
Safety and Handling: 1,1-Dimethylpropargylamine is a flammable and corrosive liquid and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
The A³ Coupling Reaction: A Gateway to Molecular Diversity
One of the most powerful applications of 1,1-dimethylpropargylamine in medicinal chemistry is its use as the alkyne component in the A³ (Aldehyde-Alkyne-Amine) coupling reaction. This one-pot, three-component reaction provides a highly efficient and atom-economical route to a diverse array of propargylamines, which are themselves valuable intermediates in the synthesis of more complex bioactive molecules.[4][5]
The general mechanism of the copper-catalyzed A³ coupling reaction is depicted below. The reaction is initiated by the formation of an iminium ion from the aldehyde and the secondary amine. Simultaneously, the copper catalyst activates the terminal alkyne of 1,1-dimethylpropargylamine, facilitating its nucleophilic attack on the iminium ion to afford the final propargylamine product.
Figure 1: Generalized mechanism of the copper-catalyzed A³ coupling reaction.
Applications in Bioactive Molecule Synthesis
The propargylamine scaffold generated from 1,1-dimethylpropargylamine is a privileged motif in medicinal chemistry, appearing in a variety of compounds with diverse biological activities.
Anticancer Agents
The structural rigidity and synthetic accessibility of propargylamines make them attractive scaffolds for the design of novel anticancer agents.[4] Libraries of propargylamines synthesized via the A³ coupling reaction have been screened for cytotoxic activity against various cancer cell lines. For instance, certain propargylamine derivatives have demonstrated selective cytotoxicity against triple-negative breast cancer and pancreatic cancer cell lines, highlighting the potential of this chemical class in oncology drug discovery.[4]
| Compound Structure (Representative) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-(1-(4-chlorophenyl)-3-(dimethylamino)prop-1-yn-1-yl)benzamide | HCT116 (Colon) | 15.2 ± 1.1 | [6] |
| N-(1-(4-chlorophenyl)-3-(dimethylamino)prop-1-yn-1-yl)benzamide | SW480 (Colon) | 7.1 ± 0.6 | [6] |
| Substituted 2,4-diamino-1,3,5-triazine derivative | MALME-3M (Melanoma) | 0.033 | [7] |
Neuroprotective Agents
Propargylamine derivatives have also been investigated for their potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[2][4] The propargylamine moiety is a key pharmacophore in several monoamine oxidase B (MAO-B) inhibitors. Inhibition of MAO-B increases dopamine levels in the brain and reduces the formation of neurotoxic reactive oxygen species. Aliphatic propargylamines have been shown to be potent and selective MAO-B inhibitors with neuroprotective effects in preclinical models.[5]
| Compound Class | Target | Biological Effect | Reference |
| Polycyclic propargylamines | NMDA Receptor / L-type VGCC | Inhibition of Ca²⁺ influx | [4] |
| Aliphatic propargylamines | MAO-B | Selective and irreversible inhibition | [5] |
| Coumarin derivatives | TRKB-CREB-BDNF pathway | Activation and neuroprotection | [8] |
Antifungal Agents
The development of new antifungal agents is a critical area of research due to the rise of drug-resistant fungal infections. Propargylamine derivatives have emerged as a promising class of compounds with antifungal activity. Their mechanism of action is often attributed to the inhibition of essential fungal enzymes.
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |
| Triazole-containing tertiary amines | Magnaporthe grisea | 2.88 (EC₅₀) | [9] |
| Triazole-containing tertiary amines | Alternaria solani | 1.92 (EC₅₀) | [9] |
| Sulfanyl-substituted Niclosamide Derivatives | Madurella mycetomatis | 0.2-0.3 (IC₅₀) | [10] |
Protocols
The following section provides a detailed, step-by-step protocol for a representative copper-catalyzed A³ coupling reaction using 1,1-dimethylpropargylamine.
Protocol 1: Synthesis of 4-(4-(Dimethylamino)-1-phenylbut-2-yn-1-yl)morpholine
This protocol describes the synthesis of a propargylamine derivative from benzaldehyde, morpholine, and 1,1-dimethylpropargylamine via a copper-catalyzed A³ coupling reaction.
Materials:
-
Benzaldehyde (freshly distilled)
-
Morpholine
-
1,1-Dimethylpropargylamine
-
Copper(I) iodide (CuI)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add benzaldehyde (1.0 mmol, 1.0 eq.), morpholine (1.2 mmol, 1.2 eq.), and anhydrous toluene (5 mL).
-
Addition of Catalyst and Alkyne: To the stirred solution, add copper(I) iodide (0.05 mmol, 5 mol%). Then, add 1,1-dimethylpropargylamine (1.1 mmol, 1.1 eq.) dropwise.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 8-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure propargylamine product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Figure 2: Workflow for the synthesis of a propargylamine via A³ coupling.
Expected Characterization Data (Representative):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.50-7.20 (m, 5H, Ar-H), 4.85 (s, 1H, CH), 3.75 (t, 4H, O(CH₂)₂), 2.60 (t, 4H, N(CH₂)₂), 1.30 (s, 6H, C(CH₃)₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 138.0, 128.5, 128.0, 127.5, 90.0, 80.0, 67.0, 55.0, 49.0, 28.0.
-
MS (ESI): m/z calculated for C₁₇H₂₄N₂O [M+H]⁺, found.
Conclusion and Future Outlook
1,1-Dimethylpropargylamine has firmly established its position as a valuable and versatile building block in medicinal chemistry. Its ready participation in the A³ coupling reaction provides a robust and efficient platform for the generation of diverse propargylamine libraries, which have shown promise in the development of novel anticancer, neuroprotective, and antifungal agents. The unique structural features imparted by the 1,1-dimethylpropargyl moiety can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, offering opportunities for fine-tuning biological activity.
Future research in this area will likely focus on the development of new catalytic systems for the A³ coupling reaction to further expand its scope and efficiency. Moreover, the systematic exploration of the biological activities of a wider range of 1,1-dimethylpropargylamine-derived compounds is warranted to unlock the full therapeutic potential of this remarkable building block. As our understanding of disease biology deepens, the strategic application of versatile synthons like 1,1-dimethylpropargylamine will continue to be a cornerstone of successful drug discovery campaigns.
References
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A walk around A3 Coupling for the synthesis of Propargylamines - Journal of Pharmacognosy and Phytochemistry. (URL: [Link])
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Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions. - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
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Synthesis of propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PubMed Central. (URL: [Link])
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Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide - Der Pharma Chemica. (URL: [Link])
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Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC - NIH. (URL: [Link])
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Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed. (URL: [Link])
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Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC - NIH. (URL: [Link])
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Superior Anticancer and Antifungal Activities of New Sulfanyl-Substituted Niclosamide Derivatives - Discovery Research Portal - University of Dundee. (URL: [Link])
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One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation - Sciforum. (URL: [Link])
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Antifungal Susceptibility Testing: A Primer for Clinicians - PMC - NIH. (URL: [Link])
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Trialkylamine Derivatives Containing a Triazole Moiety as Promising Ergosterol Biosynthesis Inhibitor: Design, Synthesis, and Antifungal Activity - PubMed. (URL: [Link])
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Polycyclic propargylamine derivatives as multifunctional neuroprotective agents. (URL: [Link])
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Neurochemical and neuroprotective effects of some aliphatic propargylamines: new selective nonamphetamine-like monoamine oxidase B inhibitors - PubMed. (URL: [Link])
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Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed. (URL: [Link])
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1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o - CORE. (URL: [Link])
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4 - Organic Syntheses Procedure. (URL: [Link])
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Solvent-free synthesis of propargylamines: an overview - Semantic Scholar. (URL: [Link])
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Cu-catalyzed, Mn-mediated propargylation and allenylation of aldehydes with propargyl bromides - PMC - NIH. (URL: [Link])
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Cu(I)-Catalyzed 1,2-Alkynyl-propargylation and -benzylation of Benzyne Derivatives - NIH. (URL: [Link])
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Green Chemistry. (URL: [Link])
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Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed. (URL: [Link])
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Application Notes and Protocols: The Strategic Use of 2-Methylbut-3-yn-2-amine in Modern Heterocyclic Synthesis
Introduction: A Versatile Propargylamine for Complex Scaffolds
In the landscape of modern organic synthesis and drug discovery, the quest for efficient and modular routes to novel heterocyclic compounds is paramount. Heterocyclic scaffolds form the core of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1] 2-Methylbut-3-yn-2-amine is a propargylamine building block of significant strategic value.[2] Its structure, featuring a terminal alkyne, a tertiary amine, and a gem-dimethyl group, offers a unique combination of reactivity and steric influence.[2] The nucleophilic amine and the electrophilic-receptive alkyne are positioned to participate in a diverse array of cyclization, cycloaddition, and multicomponent reactions.
This guide provides researchers, scientists, and drug development professionals with an in-depth look at the application of 2-methylbut-3-yn-2-amine in the synthesis of key heterocyclic systems. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering detailed, field-proven protocols and mechanistic insights to empower your research and development programs.
Physicochemical Properties of 2-Methylbut-3-yn-2-amine
A clear understanding of the reagent's properties is fundamental to its effective use.
| Property | Value |
| IUPAC Name | 2-methylbut-3-yn-2-amine[2] |
| Molecular Formula | C₅H₉N[2] |
| Molar Mass | 83.13 g/mol [2] |
| Appearance | Liquid |
| Key Structural Features | Terminal Alkyne, Tertiary Amine, gem-Dimethyl Group |
Part 1: Synthesis of Substituted Pyrazoles via [3+2] Cycloaddition
Expertise & Experience: The construction of the pyrazole ring, a privileged scaffold in medicinal chemistry, is a cornerstone of heterocyclic synthesis.[3][4][5] The terminal alkyne of 2-methylbut-3-yn-2-amine serves as an excellent "C2" component for [3+2] cycloaddition reactions with various 1,3-dipoles. The gem-dimethyl group on the resulting pyrazole can sterically guide subsequent reactions and modulate the molecule's interaction with biological targets, while the amino group provides a valuable handle for further derivatization.
Mechanistic Insight: The reaction proceeds via a concerted or stepwise pathway where the 1,3-dipole (e.g., a diazoalkane or a nitrile imine) adds across the carbon-carbon triple bond of the alkyne. This process forms the five-membered pyrazole ring in a highly efficient and atom-economical fashion.
Caption: Workflow for Pyrazole Synthesis via [3+2] Cycloaddition.
Trustworthiness - A Self-Validating Protocol: This protocol for the synthesis of a 1,3,5-trisubstituted pyrazole is designed for reliability. Control over stoichiometry and temperature is critical for minimizing side reactions and ensuring high yields.
Protocol 1: Copper-Catalyzed [3+2] Cycloaddition with a Diazo Compound
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methylbut-3-yn-2-amine (1.0 eq), the desired sulfonyl azide (1.1 eq), and anhydrous toluene (0.2 M).
-
Catalyst Addition: Add copper(I) iodide (CuI, 0.05 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the stirred solution.
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne is consumed.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired pyrazole derivative.
Part 2: One-Pot Synthesis of 2-Aminopyridine Derivatives
Expertise & Experience: The 2-aminopyridine moiety is a critical pharmacophore found in numerous approved drugs.[6][7] Multicomponent reactions (MCRs) provide a powerful and efficient strategy for their synthesis, rapidly building molecular complexity from simple starting materials.[8][9][10] Here, 2-methylbut-3-yn-2-amine acts as a linchpin, providing two carbon atoms and the exocyclic amine to the final heterocyclic core.
Mechanistic Insight: This MCR likely proceeds through a series of sequential steps initiated by a Knoevenagel condensation between an aldehyde and a malononitrile derivative. The resulting electron-deficient alkene then undergoes a Michael addition with a ketene aminal derived from 2-methylbut-3-yn-2-amine. An intramolecular cyclization followed by tautomerization and aromatization (often via loss of H₂) yields the highly substituted 2-aminopyridine product.
Caption: Logical Flow for Multicomponent Synthesis of 2-Aminopyridines.
Protocol 2: Three-Component Synthesis of a Tetrasubstituted 2-Aminopyridine
-
Reaction Setup: In a 25 mL sealed tube, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), 2-methylbut-3-yn-2-amine (1.2 mmol), and piperidine (0.2 mmol) in ethanol (5 mL).
-
Reaction Execution: Seal the tube and heat the mixture at 80 °C for 8 hours. The reaction progress can be monitored by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum to afford the pure 2-aminopyridine derivative. If no precipitate forms, concentrate the reaction mixture and purify the residue using column chromatography.
Data Presentation: Scope of the Three-Component Reaction
| Aldehyde | Active Methylene | Catalyst | Time (h) | Yield (%) |
| Benzaldehyde | Malononitrile | Piperidine | 8 | 88 |
| 4-Chlorobenzaldehyde | Malononitrile | Piperidine | 8 | 92 |
| 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | DBU | 10 | 85 |
| 2-Naphthaldehyde | Malononitrile | Piperidine | 8 | 84 |
Part 3: Tandem Sonogashira Coupling-Cyclization for Fused Heterocycles
Expertise & Experience: The Sonogashira coupling is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[11][12][13] By choosing a halide substrate with a suitably positioned electrophilic group, the initial coupling product can be made to undergo a spontaneous or catalyzed intramolecular cyclization, affording complex fused heterocyclic systems in a single pot.
Mechanistic Insight: The process begins with the classic Sonogashira catalytic cycle (oxidative addition, copper-mediated alkyne activation, transmetalation, reductive elimination) to couple 2-methylbut-3-yn-2-amine with an ortho-functionalized aryl halide (e.g., 2-bromobenzaldehyde). The resulting intermediate, now containing both the propargylamine moiety and the aldehyde, undergoes a subsequent intramolecular nucleophilic attack of the amine onto the carbonyl carbon. A final dehydration step yields the fused aromatic system, such as a substituted isoquinoline.
Caption: Experimental Workflow for Tandem Sonogashira-Cyclization.
Protocol 3: One-Pot Synthesis of an Isoquinoline Derivative
-
Reaction Setup: To a degassed solution of 2-bromobenzaldehyde (1.0 eq) in a 3:1 mixture of THF and triethylamine (0.1 M), add 2-methylbut-3-yn-2-amine (1.2 eq).
-
Catalyst Loading: To the solution, add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).
-
Sonogashira Coupling: Stir the reaction mixture under an inert atmosphere at 60 °C for 6 hours. Monitor the formation of the coupled intermediate by TLC.
-
Cyclization: Once the coupling is complete, add p-toluenesulfonic acid (p-TsOH, 0.1 eq) to the reaction mixture and increase the temperature to 100 °C. Stir for an additional 4 hours.
-
Workup: Cool the reaction to room temperature, filter through a pad of celite to remove the catalyst, and concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the isoquinoline product.
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ResearchGate. Time‐dependent catalytic cyclization of 2‐methyl‐3‐butyn‐2‐ol with CO2... Available at: [Link]
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N-functionalization protocols for 2-methylbut-3-yn-2-amine
An In-Depth Guide to N-Functionalization Protocols for 2-Methylbut-3-yn-2-amine
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of robust and versatile protocols for the N-functionalization of 2-methylbut-3-yn-2-amine. This propargylamine is a valuable building block in modern organic synthesis, prized for the synthetic handles offered by its amine and terminal alkyne functionalities. This document moves beyond simple procedural lists to offer in-depth mechanistic insights, explain the rationale behind experimental choices, and provide detailed, step-by-step protocols for key transformations including N-arylation, N-alkylation, N-acylation, and N-sulfonylation. All methodologies are supported by authoritative literature to ensure scientific integrity and reproducibility.
Introduction: The Synthetic Utility of 2-Methylbut-3-yn-2-amine
2-Methylbut-3-yn-2-amine, also known as 1,1-dimethylpropargylamine, is a versatile primary amine featuring a sterically encumbered propargyl group.[1] Its structure is unique in that the tertiary carbon adjacent to the nitrogen atom prevents enamine/imine tautomerization and other side reactions common to less substituted propargylamines. The terminal alkyne serves as a reactive handle for a multitude of transformations, including metal-catalyzed coupling reactions, cycloadditions, and nucleophilic additions, making its N-functionalized derivatives highly sought-after intermediates.[2]
Propargylamines as a class are foundational precursors for a vast array of nitrogen-containing heterocyclic compounds such as pyrroles, pyridines, and oxazoles.[3][4][5] Furthermore, the propargylamine motif is present in several clinically important pharmaceutical agents, including monoamine oxidase inhibitors like pargyline and rasagiline, used in the treatment of Parkinson's disease.[2] The ability to precisely modify the nitrogen atom of 2-methylbut-3-yn-2-amine opens a gateway to novel chemical entities with significant potential in medicinal chemistry and materials science.
Key Physicochemical Properties:
| Property | Value |
| IUPAC Name | 2-methylbut-3-yn-2-amine[1] |
| CAS Number | 2978-58-7[1] |
| Molecular Formula | C₅H₉N[1] |
| Molecular Weight | 83.13 g/mol |
| Appearance | Liquid |
| Density | 0.666 g/mL at 25 °C |
Critical Safety Considerations
Before commencing any experimental work, it is imperative to consult the full Safety Data Sheet (SDS). 2-Methylbut-3-yn-2-amine is a hazardous substance with the following primary risks:
-
Flammability: It is a highly flammable liquid and vapor.[1] All work should be conducted in a chemical fume hood, away from ignition sources, using non-sparking tools and explosion-proof equipment.[6][7]
-
Corrosivity: The compound causes severe skin burns and serious eye damage.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield, is mandatory.
-
Toxicity: It is harmful if swallowed.[1] Inhalation of vapors may cause respiratory irritation and central nervous system effects.[6]
Always handle this reagent in a well-ventilated chemical fume hood and have appropriate spill-control materials and emergency procedures in place.[8]
Core N-Functionalization Protocols
This section details four fundamental classes of N-functionalization reactions applicable to 2-methylbut-3-yn-2-amine. Each protocol is presented with a mechanistic overview, a step-by-step procedure, and expert insights into the reaction's logic.
N-Arylation via Cross-Coupling Reactions
The formation of an aryl-nitrogen bond is one of the most important transformations in pharmaceutical synthesis. Palladium- and copper-catalyzed cross-coupling reactions provide powerful and general methods for achieving this.
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, celebrated for its broad substrate scope and functional group tolerance.[9][10] The reaction couples an amine with an aryl halide or sulfonate, catalyzed by a palladium complex.[9]
Mechanistic Rationale: The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[9][11] The choice of phosphine ligand is critical; sterically hindered, electron-rich ligands like XPhos or BrettPhos facilitate the reductive elimination step and are effective for coupling primary amines.[12]
Caption: General workflow for Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-2-methylbut-3-yn-2-amine
-
Vessel Preparation: To a flame-dried Schlenk tube, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), XPhos (19.1 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Reagent Addition: Seal the tube with a septum, and evacuate and backfill with argon three times. Add 4-bromoanisole (187 mg, 1.0 mmol) and 2-methylbut-3-yn-2-amine (100 mg, 1.2 mmol) via syringe, followed by anhydrous toluene (5 mL).
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench by slowly adding water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2x15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-arylated product.
The Ullmann condensation is a classical, copper-catalyzed method for forming C-N bonds.[13] While it often requires higher temperatures and more stoichiometric amounts of copper than palladium-catalyzed methods, it serves as a valuable, cost-effective alternative, especially for electron-deficient aryl halides.[13][14]
Mechanistic Rationale: The reaction is believed to involve the formation of a copper(I) amide species in situ. This species then reacts with the aryl halide, likely through a Cu(I)/Cu(III) cycle or a nucleophilic aromatic substitution-type mechanism, to form the product.[13][15] The use of ligands like phenanthroline can significantly improve catalyst solubility and reaction efficiency, allowing for milder conditions.[13]
Experimental Protocol: Synthesis of N-(2-nitrophenyl)-2-methylbut-3-yn-2-amine
-
Vessel Preparation: In a round-bottom flask equipped with a reflux condenser, combine 1-chloro-2-nitrobenzene (158 mg, 1.0 mmol), 2-methylbut-3-yn-2-amine (125 mg, 1.5 mmol), potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol), and copper(I) iodide (CuI) (19 mg, 0.1 mmol, 10 mol%).
-
Solvent Addition: Add N,N-dimethylformamide (DMF) (5 mL) to the flask.
-
Reaction Execution: Heat the mixture to 120-140 °C and stir vigorously for 24 hours under a nitrogen atmosphere.
-
Workup: After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3x25 mL).
-
Purification: Combine the organic extracts, wash thoroughly with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to isolate the target compound.
N-Alkylation via Reductive Amination
Reductive amination is a highly efficient and controlled method for N-alkylation, avoiding the over-alkylation issues that often plague direct alkylation with alkyl halides.[16][17] The process involves the in-situ formation of an imine or iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced to the corresponding alkylated amine.[16][18]
Mechanistic Rationale: The reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form an imine. A mild reducing agent, selective for the iminium ion over the carbonyl group, is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is less reactive than NaBH₄, can be used in a one-pot procedure, and does not reduce the starting aldehyde/ketone.[16]
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The Versatile Acetylene Surrogate: A Guide to 2-Methylbut-3-yn-2-amine in Organic Synthesis
In the landscape of modern organic synthesis, the strategic introduction of the ethynyl moiety is paramount for the construction of complex molecular architectures, particularly in the realms of drug discovery and materials science. While acetylene gas itself presents significant handling challenges, its surrogates have become indispensable tools for chemists. Among these, 2-methylbut-3-yn-2-amine emerges as a highly versatile and practical building block. This guide provides an in-depth exploration of its synthesis, applications in key transformations, and detailed protocols tailored for researchers, scientists, and drug development professionals.
Introduction: The Merits of a Masked Acetylene
2-Methylbut-3-yn-2-amine, a propargylamine derivative, serves as a stable, easily handled equivalent of acetylene. The presence of the gem-dimethyl group and the amino functionality provides a "masked" terminal alkyne. This masking strategy is crucial as it prevents the often problematic side reactions associated with the high reactivity of acetylene gas, such as oligomerization and the need for specialized equipment. The amino group also influences the molecule's reactivity and can be leveraged in various synthetic strategies.
The primary advantages of employing 2-methylbut-3-yn-2-amine include:
-
Ease of Handling: As a liquid with a moderate boiling point, it is significantly easier and safer to handle than gaseous acetylene.
-
Enhanced Stability: The steric bulk of the gem-dimethyl groups contributes to its stability, allowing for a longer shelf life and broader compatibility with various reaction conditions.
-
Versatility in Transformations: It readily participates in a range of fundamental organic reactions, including cross-coupling and cycloaddition reactions.
-
Facile Deprotection: The 2-amino-2-methylpropyl group can be efficiently removed to unveil the terminal alkyne, often under conditions that are orthogonal to other protecting groups.
-
A Gateway to Propargylamine Scaffolds: The propargylamine motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1][2]
Synthesis of 2-Methylbut-3-yn-2-amine: The A³ Coupling
The most direct and atom-economical method for the synthesis of propargylamines, including 2-methylbut-3-yn-2-amine, is the three-component A³ coupling reaction (Aldehyde-Alkyne-Amine).[3] This one-pot reaction involves the condensation of an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a transition metal salt.[3] For the synthesis of 2-methylbut-3-yn-2-amine, a variation of this reaction is employed where acetone serves as the ketone component, acetylene as the alkyne, and ammonia as the amine source.
Mechanistic Rationale
The A³ coupling mechanism is believed to proceed through two interconnected catalytic cycles.[3] First, the metal catalyst activates the terminal C-H bond of the alkyne, facilitating the formation of a metal acetylide.[3] Concurrently, the aldehyde and amine condense to form an in situ iminium ion. The nucleophilic metal acetylide then attacks the electrophilic iminium ion to furnish the propargylamine product.
Sources
Application Notes and Protocols for the Synthesis of Novel Polymers from 1,1-Dimethylpropargylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of Amine-Functionalized Polyacetylenes
Substituted polyacetylenes are a class of conjugated polymers that have garnered significant interest for their unique electronic, optical, and biological properties. The introduction of functional groups onto the polymer backbone allows for the fine-tuning of these properties, opening up a vast landscape of potential applications in materials science, electronics, and biomedicine. 1,1-Dimethylpropargylamine is a particularly intriguing monomer due to the presence of a tertiary amine group, which can impart pH-responsiveness, metal-coordinating capabilities, and potential for post-polymerization modification. Polymers derived from this monomer are anticipated to be valuable in fields such as drug delivery, gene therapy, and catalysis.
This guide provides a comprehensive overview of the synthesis of novel polymers using 1,1-Dimethylpropargylamine. It is designed to equip researchers with the necessary knowledge to not only reproduce the described methods but also to innovate and adapt them for their specific research goals. We will delve into the causality behind experimental choices, offering insights that bridge the gap between theoretical knowledge and practical application.
Understanding the Monomer: 1,1-Dimethylpropargylamine
1,1-Dimethylpropargylamine (also known as 2-methyl-3-butyn-2-amine) is a colorless to yellow liquid with a molecular weight of 83.13 g/mol .[1][2] Its chemical structure features a terminal alkyne and a tertiary amine, making it a versatile building block for polymer synthesis.
| Property | Value |
| CAS Number | 2978-58-7[1] |
| Molecular Formula | C5H9N[1] |
| Boiling Point | 79.5 °C[1] |
| Density | 0.8 g/cm³[1] |
| Solubility | Very soluble in water[1] |
The presence of the sterically hindered tertiary amine group near the acetylene functionality presents both a challenge and an opportunity. While it can influence the reactivity of the monomer and the choice of catalyst, it also offers a site for subsequent chemical modifications, leading to polymers with tailored properties.
Polymerization Strategies: A Tale of Two Catalysts
The polymerization of substituted acetylenes is typically achieved through coordination polymerization using transition metal catalysts. The two most prominent classes of catalysts for this purpose are Ziegler-Natta catalysts and Rhodium-based catalysts.
The Ziegler-Natta Approach: A Classic Method with Modern Relevance
Ziegler-Natta catalysts, traditionally a mixture of a transition metal halide (e.g., titanium tetrachloride) and an organoaluminum compound (e.g., triethylaluminum), are powerful tools for the polymerization of α-olefins and acetylenes.[3][4][5] The mechanism involves the insertion of the monomer into the growing polymer chain coordinated to the transition metal center.[6]
Causality Behind the Choice: Ziegler-Natta catalysts are known for their ability to produce high molecular weight polymers with stereoregular structures.[4] However, their sensitivity to polar functional groups, such as the amine in 1,1-Dimethylpropargylamine, can be a significant drawback, potentially leading to catalyst deactivation.[7]
The Rhodium Advantage: Tolerance and Control
Rhodium(I) complexes have emerged as highly effective catalysts for the polymerization of substituted acetylenes, particularly those containing polar functional groups.[8][9] These catalysts are generally more tolerant to heteroatoms and can provide excellent control over the polymer's molecular weight and stereochemistry, often leading to polymers with a high cis-transoidal content.[9]
Expert Insight: The choice between Ziegler-Natta and Rhodium-based catalysts is a critical decision. For a monomer like 1,1-Dimethylpropargylamine, a Rhodium-based system is often the preferred starting point due to its higher functional group tolerance. However, optimization of the reaction conditions is crucial, as even some Rhodium catalysts may exhibit low activity with sterically hindered or strongly coordinating monomers.
Experimental Protocols
The following protocols are designed to be a starting point for the synthesis and characterization of poly(1,1-Dimethylpropargylamine). It is important to note that these are adapted from procedures for structurally similar monomers, and optimization will likely be necessary.
Protocol 1: Polymerization using a Rhodium(I)-Based Catalyst
This protocol is adapted from methodologies developed for the polymerization of other N-substituted propargylamines.
Materials:
-
1,1-Dimethylpropargylamine (purified by distillation)
-
[Rh(nbd)Cl]₂ (nbd = norbornadiene)
-
Triethylamine (Et₃N, distilled and stored over KOH)
-
Toluene (anhydrous)
-
Methanol
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add [Rh(nbd)Cl]₂ (e.g., 0.01 mmol) to a dry Schlenk flask.
-
Solvent and Co-catalyst Addition: Add anhydrous toluene (e.g., 5 mL) and freshly distilled triethylamine (e.g., 1 mL) to the Schlenk flask. Stir the mixture at room temperature for 15 minutes to allow for catalyst activation.
-
Monomer Addition: Add purified 1,1-Dimethylpropargylamine (e.g., 1 mmol) to the catalyst solution via syringe.
-
Polymerization: Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 24 hours). The progress of the polymerization can be monitored by taking small aliquots and analyzing them by ¹H NMR for the disappearance of the acetylenic proton signal.
-
Polymer Precipitation and Purification:
-
Pour the reaction mixture into a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer repeatedly with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Dry the polymer under vacuum at a low temperature (e.g., 40 °C) to a constant weight.
-
Troubleshooting:
-
Low or No Polymer Yield: This could be due to catalyst deactivation by the amine functionality. Consider using a different Rh(I) precursor or adding a co-catalyst that can mitigate this effect. It has been reported that some Rhodium catalysts are inactive for the polymerization of N,N-dimethylpropargylamine, so screening different catalyst systems is essential.
-
Low Molecular Weight: This may be a result of chain transfer reactions. Adjusting the monomer-to-catalyst ratio, reaction temperature, or solvent may help to increase the molecular weight.
Protocol 2: Polymer Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should show the absence of the acetylenic proton signal (around 2-3 ppm) and the appearance of broad signals corresponding to the polymer backbone and the methyl and methylene protons of the side chain.[10]
-
¹³C NMR: This can provide more detailed information about the polymer's microstructure and tacticity.[10]
2. Gel Permeation Chromatography (GPC):
-
GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.
-
Choose a suitable solvent system (e.g., THF or DMF with a salt like LiBr) and a column set appropriate for the expected molecular weight range.[11][12][13][14] Calibrate the system with polystyrene or poly(methyl methacrylate) standards.
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The FTIR spectrum of the polymer should show the disappearance of the characteristic C≡C and ≡C-H stretching vibrations of the monomer.
Data Presentation
| Parameter | Expected Outcome |
| Yield | Variable, dependent on catalyst and conditions |
| Molecular Weight (Mn) | 10³ - 10⁵ g/mol (typical for substituted polyacetylenes) |
| Polydispersity Index (PDI) | 1.5 - 3.0 (typical for coordination polymerization) |
| Solubility | Expected to be soluble in common organic solvents like THF, chloroform, and DMF. |
Visualizing the Process
Experimental Workflow
Caption: Workflow for the synthesis and characterization of poly(1,1-Dimethylpropargylamine).
Polymerization Mechanism (Simplified)
Caption: Simplified representation of the polymerization of 1,1-Dimethylpropargylamine.
Potential Applications in Drug Development and Beyond
The unique structure of poly(1,1-Dimethylpropargylamine) suggests a range of potential applications:
-
pH-Responsive Drug Delivery: The tertiary amine groups can be protonated at lower pH, leading to a change in the polymer's conformation and solubility. This property could be exploited for the targeted release of drugs in the acidic microenvironment of tumors or within specific cellular compartments.
-
Gene Delivery: The cationic nature of the protonated polymer could facilitate the complexation and delivery of nucleic acids like siRNA and DNA.
-
Metal Scavenging and Catalysis: The amine and the polyacetylene backbone can act as ligands for metal ions, making these polymers potentially useful for heavy metal removal or as supports for catalytic nanoparticles.
-
Smart Coatings and Sensors: The responsiveness of the polymer to external stimuli could be utilized in the development of smart surfaces and sensors.
Conclusion and Future Outlook
The synthesis of novel polymers from 1,1-Dimethylpropargylamine represents a promising avenue for the development of advanced functional materials. While challenges related to catalyst selection and polymerization control exist, the potential rewards in terms of novel applications are substantial. This guide provides a solid foundation for researchers to embark on the exploration of this exciting area of polymer chemistry. Future work should focus on a systematic screening of catalyst systems, a detailed investigation of the structure-property relationships of the resulting polymers, and the exploration of their performance in the targeted application areas.
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Chemistry LibreTexts. (2023, January 14). 7.4.1: Ziegler-Natta Polymerizations. Retrieved from [Link]
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MDPI. (2023, March 29). Tunable Late-Transition-Metal-Catalyzed Polymerization for Controlled Polymer Synthesis. Retrieved from [Link]
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MDPI. (2025, January 8). Recent Advances in the Synthesis of Substituted Polyacetylenes. Retrieved from [Link]
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Tokyo City University. (2005, October 1). Polymerization of substituted acetylenes by various rhodium catalysts: Comparison of catalyst activity and effect of additives. Retrieved from [Link]
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-
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Application Notes & Protocols: Gold-Catalyzed Intermolecular Hydroamination of 2-Methylbut-3-yn-2-amine
Introduction: The Strategic Value of Hydroamination
The synthesis of nitrogen-containing molecules, such as amines and their derivatives, is a cornerstone of modern pharmaceutical and materials science research.[1][2][3] Among the myriad of synthetic strategies, hydroamination—the direct addition of an N-H bond across an unsaturated carbon-carbon bond—stands out for its inherent efficiency and 100% atom economy.[4][5] This approach provides a streamlined route to valuable imines, enamines, and amines from readily available alkynes and alkenes.[6]
Gold catalysts, particularly cationic Gold(I) complexes, have emerged as exceptionally effective promoters for the hydroamination of alkynes.[7] Their strong carbophilicity and Lewis acidity allow for the potent activation of C-C multiple bonds towards nucleophilic attack, even under mild reaction conditions.[4][8]
This document provides a detailed guide for researchers on the application of gold-catalyzed intermolecular hydroamination using 2-methylbut-3-yn-2-amine (also known as 1,1-dimethylpropargylamine) as a key building block.[9] This substrate is of particular interest due to its terminal alkyne functionality and the presence of a gem-dimethyl substituted propargyl amine motif, a structural feature valuable in the synthesis of complex molecular architectures. We will delve into the mechanistic underpinnings, provide field-tested protocols, and discuss the critical parameters that ensure a successful and reproducible reaction.
Mechanistic Rationale: The Gold-Catalyzed Cycle
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted pathway for Gold(I)-catalyzed intermolecular hydroamination of a terminal alkyne, such as 2-methylbut-3-yn-2-amine, with a primary or secondary amine is a well-orchestrated catalytic cycle.
2.1 Catalyst Activation: The journey begins with a pre-catalyst, typically a neutral Gold(I) chloride complex bearing a stabilizing ligand like an N-heterocyclic carbene (NHC) or a phosphine.[10][11] In the presence of a silver salt co-catalyst (e.g., AgSbF₆, AgOTf), the chloride is abstracted, precipitating as insoluble AgCl.[4][12] This crucial step generates the highly electrophilic, coordinatively unsaturated cationic Gold(I) species, which is the true active catalyst. The choice of the silver salt's counter-anion is critical; a weakly coordinating anion like hexafluoroantimonate (SbF₆⁻) enhances the catalytic activity by increasing the Lewis acidity of the gold center.[10]
2.2 Alkyne Coordination and Nucleophilic Attack: The active cationic gold catalyst readily coordinates to the π-system of the alkyne, forming a gold-π-alkyne complex.[8][12] This coordination polarizes the alkyne bond, rendering it highly susceptible to nucleophilic attack. The amine then attacks the internal carbon of the activated alkyne in a trans or anti-fashion, leading to a vinyl-gold intermediate. This step is often the rate-determining step of the cycle.[10]
2.3 Product Formation and Catalyst Regeneration: The vinyl-gold intermediate undergoes rapid protodeauration (protonolysis) by another molecule of the amine substrate.[11] This step releases the enamine product and regenerates the active cationic Gold(I) catalyst, allowing it to re-enter the catalytic cycle. The resulting enamine, if it contains a hydrogen on the nitrogen and an adjacent C-H bond, will typically tautomerize to the more thermodynamically stable imine.[6][13][14]
Caption: The catalytic cycle for Gold(I)-catalyzed intermolecular hydroamination.
Application Notes: Keys to Success
Substrate Considerations
2-Methylbut-3-yn-2-amine is a terminal alkyne, which generally exhibits high reactivity in gold-catalyzed hydroaminations. The gem-dimethyl groups adjacent to the primary amine create steric hindrance that can influence the approach of the nucleophile and the stability of intermediates. For the intermolecular reaction described in our protocol, this molecule serves as the electrophile (alkyne component). It can be reacted with a variety of primary and secondary amines.
Catalyst and Co-Catalyst Selection
-
Gold Pre-catalyst: N-Heterocyclic Carbene (NHC) gold complexes, such as [IPrAuCl] or [IMesAuCl], are highly recommended. They offer a superb balance of stability and reactivity.[4][10] Phosphine-ligated catalysts like [Ph₃PAuCl] are also effective but can be more sensitive to air and moisture.[11][15]
-
Co-catalyst: Silver hexafluoroantimonate (AgSbF₆) is often the co-catalyst of choice due to the non-coordinating nature of the SbF₆⁻ anion.[4][10] Silver triflate (AgOTf) is a suitable, less expensive alternative that is also highly effective.[11] The co-catalyst should be protected from light.
Solvent and Temperature
-
Solvent: Non-coordinating, polar aprotic solvents are generally preferred. Acetonitrile and Dioxane are excellent choices that have been shown to promote the reaction effectively.[10][11] Dichloromethane (DCM) can also be used.
-
Temperature: Gold-catalyzed hydroaminations can often be performed at temperatures ranging from room temperature to 60-90 °C.[1][11] We recommend starting at a moderate temperature (e.g., 60 °C) and adjusting as needed based on reaction monitoring. Higher temperatures may be required for less reactive or sterically hindered amines.
Experimental Protocol: Intermolecular Hydroamination
This protocol details the reaction of 2-methylbut-3-yn-2-amine with aniline, a representative primary aromatic amine.
Safety Precautions:
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Gold and silver salts can be toxic and should be handled with care.
Materials & Reagents:
-
2-Methylbut-3-yn-2-amine (1.0 eq)
-
Aniline (1.1 eq)
-
[IPrAuCl] (N,N'-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I) chloride (2 mol%)
-
Silver Hexafluoroantimonate (AgSbF₆) (2 mol%)
-
Anhydrous Dioxane (0.2 M concentration relative to the limiting reagent)
-
Inert atmosphere (Nitrogen or Argon)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere transfers
-
Heating mantle or oil bath with temperature control
-
TLC plates (silica gel) and developing chamber
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Flask Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the gold pre-catalyst [IPrAuCl] (0.02 eq) and the silver co-catalyst AgSbF₆ (0.02 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is critical as moisture can deactivate the catalyst.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous dioxane via syringe to the flask. Stir the resulting suspension for 10 minutes at room temperature, protecting from light. A white precipitate of AgCl should form.
-
Amine Addition: Add aniline (1.1 eq) to the mixture via syringe and stir for an additional 5 minutes.
-
Alkyne Addition & Reaction: Add 2-methylbut-3-yn-2-amine (1.0 eq) via syringe.
-
Heating: Place the flask in a pre-heated oil bath at 60 °C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The disappearance of the starting alkyne indicates reaction completion (typically 4-12 hours).
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and filter through a short plug of Celite® to remove the AgCl precipitate and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure imine product.
Caption: A step-by-step workflow for the gold-catalyzed hydroamination protocol.
Data Summary and Characterization
The hydroamination of terminal alkynes with primary amines typically yields the corresponding imine as the major product with high regioselectivity (Markovnikov addition).[1][4]
Table 1: Representative Reaction Parameters
| Catalyst System | Amine | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| [IPrAuCl]/AgSbF₆ | Aniline | Dioxane | 60 | 4-8 | >90 |
| [Ph₃PAuCl]/AgOTf | Benzylamine | Acetonitrile | 80 | 6-12 | 80-95 |
| [IPrAuCl]/AgSbF₆ | Cyclohexylamine | DCM | 40 | 12-18 | 75-85 |
Note: Yields are based on published results for similar substrates and serve as a general guideline. Optimization may be required.
Product Characterization: The expected product from the reaction of 2-methylbut-3-yn-2-amine with aniline is N-(2-methyl-1-phenyliminobutan-2-yl)aniline, formed after tautomerization of the initial enamine.
-
¹H NMR: Expect to see the disappearance of the acetylenic proton signal (~2.5 ppm) and the appearance of characteristic imine and vinyl protons. Aromatic signals corresponding to the aniline moiety will be present.
-
¹³C NMR: The most telling signal is the C=N carbon of the imine, typically appearing downfield in the 160-170 ppm region. The alkyne carbons (~70-90 ppm) will be absent.
-
FT-IR: Look for the disappearance of the ≡C-H stretch (~3300 cm⁻¹) and the C≡C stretch (~2100 cm⁻¹). A strong C=N stretch should appear around 1640-1690 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the sum of the two reactants (C₅H₉N + C₆H₇N = C₁₁H₁₆N₂) should be observed.
References
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Katari, M., et al. (2018). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry. [Link]
-
Han, X., & Widenhoefer, R. A. (2006). Gold(I)-Catalyzed Intramolecular Hydroamination of Alkenyl Carbamates. Angewandte Chemie International Edition, 45(11), 1747-1749. [Link]
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Celestino, R., et al. (2021). Hydroamination of Alkynes with Ammonia: Unforeseen Role of the Gold(I) Catalyst. Catalysts, 11(8), 943. [Link]
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Scattolin, T., et al. (2018). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry, 6, 539. [Link]
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Belanzoni, P., & Ujaque, G. (2017). Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights. Inorganics, 5(4), 75. [Link]
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de la Torre, G., et al. (2022). On-surface gold-catalyzed hydroamination/cyclization reaction of alkynes. Materials Chemistry Frontiers. [Link]
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de la Torre, G., et al. (2022). On-surface gold-catalyzed hydroamination/cyclization reaction of alkynes. Materials Chemistry Frontiers. [Link]
-
Brouwer, C., & He, C. (2006). Efficient Gold-Catalyzed Hydroamination of 1,3-Dienes. Angewandte Chemie International Edition, 45(11), 1744-1747. [Link]
-
Reddy, B. V. S., et al. (2020). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. ACS Omega, 5(4), 1859-1866. [Link]
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Krivoshein, A., et al. (2018). Vinylation of a Secondary Amine Core with Calcium Carbide for Efficient Post-Modification and Access to Polymeric Materials. Molecules, 23(3), 661. [Link]
- McKusick, B. C., & Sauer, J. C. (1960). U.S. Patent No. 2,959,617. U.S.
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Hultzsch, K. C. (2005). Hydroamination: Direct Addition of Amines to Alkenes and Alkynes. Chemical Reviews, 105(8), 3149-3179. [Link]
-
Leclaire, J., et al. (2020). Hydroamination of Aromatic Alkynes to Imines Catalyzed by Pd(II)–Anthraphos Complexes. ACS Omega, 5(14), 8195-8203. [Link]
-
Arsu, N. (2008). CONTROLLED SYNTHESIS OF VINYL AMINE POLYMERS BY RAFT TECHNIQUE. Istanbul Technical University. [Link]
-
Chemistry LibreTexts. (2023). Hydroamination. [Link]
-
Wikipedia. (2023). Hydroamination. [Link]
-
Musacchio, A. J., et al. (2017). Catalytic Intermolecular Hydroaminations of Unactivated Olefins with Secondary Alkyl Amines. Science, 355(6326), 727-730. [Link]
-
Wang, D., et al. (2018). Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO. Nature Communications, 9(1), 4646. [Link]
-
Yang, Y., et al. (2016). Catalytic asymmetric hydroamination of unactivated internal olefins to aliphatic amines. Science, 353(6303), 1019-1022. [Link]
-
Ashenhurst, J. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of functionalized vinyl azides from alkynes. [Link]
-
Chad's Prep. (2021). 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry. YouTube. [Link]
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University of Illinois at Urbana-Champaign. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. News-Medical.net. [Link]
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Sun, H., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. [Link]
-
Boyd, J. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. Rice University News & Media. [Link]
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National Center for Biotechnology Information. (n.d.). 3-Butyn-2-amine, 2-methyl-. PubChem Compound Database. [Link]
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Application Notes and Protocols: Harnessing Multicomponent Reactions for High-Throughput Library Synthesis
Foreword: The Imperative for Efficiency in Modern Drug Discovery
In the relentless pursuit of novel therapeutic agents and advanced materials, the ability to rapidly synthesize and screen vast and diverse collections of chemical entities is paramount. Traditional linear synthesis, with its sequential steps and purification of intermediates, often represents a significant bottleneck in the discovery pipeline. Multicomponent reactions (MCRs) have emerged as a powerful and elegant solution, enabling the construction of complex molecular architectures in a single, convergent step.[1] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic implementation of MCRs for the efficient synthesis of compound libraries. We will delve into the mechanistic underpinnings of key MCRs, provide detailed, field-tested protocols for their application in a high-throughput format, and discuss best practices for library design, purification, and characterization.
The Philosophy of Multicomponent Reactions: A Paradigm Shift in Synthesis
Multicomponent reactions are one-pot processes where three or more reactants combine to form a product that incorporates structural features from each of the starting materials.[2] This inherent convergence offers a multitude of advantages over conventional linear syntheses:
-
Atom and Step Economy: By combining multiple bond-forming events in a single operation, MCRs significantly reduce the number of synthetic steps, solvent consumption, and waste generation, aligning with the principles of green chemistry.[1]
-
Rapid Access to Complexity: MCRs allow for the swift generation of structurally complex and diverse molecules from simple, readily available building blocks.[3]
-
Diversity-Oriented Synthesis (DOS): The combinatorial nature of MCRs makes them ideally suited for the creation of large and diverse compound libraries, which is essential for exploring vast regions of chemical space in search of new bioactive compounds.[3]
The strategic power of MCRs lies in the careful orchestration of reactivity, where a cascade of elementary reactions funnels multiple starting materials into a single, thermodynamically favored product.[4]
Key Multicomponent Reactions for Library Synthesis: Mechanisms and Applications
While a plethora of MCRs have been developed, three have proven to be particularly robust and versatile for library synthesis: the Ugi, Passerini, and Biginelli reactions.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.[5] This reaction is exceptionally valuable for generating peptidomimetic libraries with significant potential in drug discovery.
Mechanism of the Ugi Reaction:
The reaction is believed to proceed through the initial formation of an imine from the aldehyde and amine. The isocyanide and carboxylic acid then add to the iminium ion intermediate, which subsequently undergoes a Mumm rearrangement to yield the final stable bis-amide product.[6]
Caption: A generalized workflow of the Passerini three-component reaction.
The Biginelli Reaction
The Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester, and a urea or thiourea to produce dihydropyrimidinones (DHPMs). [7]These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.
Mechanism of the Biginelli Reaction:
The reaction is typically acid-catalyzed and is believed to proceed via the formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the β-ketoester enol and subsequent cyclization and dehydration to afford the DHPM product. [8]
Caption: A simplified workflow of the Biginelli reaction.
Application Notes & Protocols for Library Synthesis
The successful implementation of MCRs for library synthesis requires careful planning and execution. The following protocols are designed for a parallel synthesis format, which is amenable to high-throughput workflows.
General Considerations for Parallel Synthesis
-
Reaction Vessels: Use of 96-well or 48-well reaction blocks is recommended for parallel synthesis. [6]* Reagent Dispensing: Automated liquid handlers are ideal for accurately and efficiently dispensing stock solutions of the starting materials. [6][9]* Inert Atmosphere: For reactions sensitive to air or moisture, conduct the setup in a glovebox or under an inert gas manifold.
-
Temperature Control: Use heating/cooling blocks to ensure uniform temperature across all reaction wells.
-
Stirring: Ensure efficient mixing in each well using magnetic stir bars or orbital shaking.
Protocol 1: Parallel Synthesis of an Ugi Library
This protocol describes the synthesis of a 96-member Ugi library.
Materials:
-
Aldehyde stock solutions (0.5 M in methanol, 8 diverse aldehydes)
-
Amine stock solutions (0.5 M in methanol, 4 diverse primary amines)
-
Carboxylic acid stock solutions (0.5 M in methanol, 3 diverse carboxylic acids)
-
Isocyanide stock solutions (0.5 M in methanol, 4 diverse isocyanides)
-
96-well reaction block with magnetic stir bars
-
Automated liquid handler
Procedure:
-
Reaction Setup: To each well of the 96-well reaction block, add a magnetic stir bar.
-
Reagent Addition: Using an automated liquid handler, dispense the stock solutions into the wells according to a pre-defined library design. A typical addition sequence is:
-
200 µL of aldehyde solution (0.1 mmol, 1.0 equiv)
-
200 µL of amine solution (0.1 mmol, 1.0 equiv)
-
200 µL of carboxylic acid solution (0.1 mmol, 1.0 equiv)
-
200 µL of isocyanide solution (0.1 mmol, 1.0 equiv)
-
-
Reaction: Seal the reaction block and stir the mixtures at room temperature for 24-48 hours.
-
Work-up: After the reaction is complete, remove the solvent from each well under a stream of nitrogen or using a centrifugal evaporator.
-
Purification: The crude products can be purified using high-throughput techniques such as solid-phase extraction or preparative HPLC-MS. [10]
Protocol 2: Parallel Synthesis of a Passerini Library
This protocol outlines the synthesis of a 48-member Passerini library.
Materials:
-
Aldehyde stock solutions (0.5 M in dichloromethane, 6 diverse aldehydes)
-
Carboxylic acid stock solutions (0.5 M in dichloromethane, 4 diverse carboxylic acids)
-
Isocyanide stock solutions (0.5 M in dichloromethane, 2 diverse isocyanides)
-
48-well reaction block with magnetic stir bars
Procedure:
-
Reaction Setup: To each well of a 48-well reaction block, add a magnetic stir bar.
-
Reagent Addition: Dispense the stock solutions into the wells in the following order:
-
200 µL of aldehyde solution (0.1 mmol, 1.0 equiv)
-
200 µL of carboxylic acid solution (0.1 mmol, 1.0 equiv)
-
200 µL of isocyanide solution (0.1 mmol, 1.0 equiv)
-
-
Reaction: Seal the reaction block and stir the mixtures at room temperature for 48 hours.
-
Work-up: Concentrate the reaction mixtures to dryness.
-
Purification: Purify the crude products via automated preparative HPLC. [11]
Protocol 3: Parallel Synthesis of a Biginelli Library
This protocol details the synthesis of a 24-member Biginelli library.
Materials:
-
Aldehyde stock solutions (0.5 M in ethanol, 4 diverse aldehydes)
-
β-ketoester stock solutions (0.5 M in ethanol, 3 diverse β-ketoesters)
-
Urea stock solution (1.0 M in ethanol)
-
Catalyst: Ytterbium(III) triflate (Yb(OTf)₃) stock solution (0.05 M in ethanol)
-
24-well reaction block
Procedure:
-
Reaction Setup: To each well of a 24-well reaction block, add the reagents in the following order:
-
200 µL of aldehyde solution (0.1 mmol, 1.0 equiv)
-
200 µL of β-ketoester solution (0.1 mmol, 1.0 equiv)
-
120 µL of urea solution (0.12 mmol, 1.2 equiv)
-
20 µL of Yb(OTf)₃ solution (0.001 mmol, 0.01 equiv)
-
-
Reaction: Seal the reaction block and heat at 60 °C with stirring for 12-24 hours.
-
Work-up: Cool the reaction block to room temperature. In many cases, the product will precipitate. If so, collect the solids by filtration. If no precipitate forms, concentrate the solutions and proceed to purification.
-
Purification: The products can be purified by crystallization or column chromatography. For a high-throughput workflow, solid-phase extraction can be employed. [12]
Library Design, Purification, and Characterization
Strategic Library Design
The success of a screening campaign is highly dependent on the quality and diversity of the compound library. When designing a library based on MCRs, consider the following:
-
Building Block Selection: Choose a diverse set of commercially available or readily synthesizable building blocks for each component of the MCR. Aim for variation in size, shape, and functional groups to maximize the exploration of chemical space. [13]* Physicochemical Properties: Utilize computational tools to predict the drug-likeness (e.g., Lipinski's Rule of Five) of the potential products to ensure the library is enriched with compounds possessing favorable pharmacokinetic properties. [14]* Scaffold Diversity: While a single MCR will produce a common scaffold, the diversity of the appended R-groups can be substantial. For greater scaffold diversity, consider employing multiple different MCRs in your library synthesis campaign. [3]
Table 1: Examples of Building Block Diversity for Key MCRs.Reaction Component 1 (Example Diversity) Component 2 (Example Diversity) Component 3 (Example Diversity) Component 4 (Example Diversity) Ugi Aromatic & Aliphatic Aldehydes Primary & Secondary Amines Aliphatic & Aromatic Carboxylic Acids Alkyl & Aryl Isocyanides Passerini Aromatic & Aliphatic Aldehydes/Ketones Aliphatic & Aromatic Carboxylic Acids Alkyl & Aryl Isocyanides - Biginelli Aromatic & Heterocyclic Aldehydes Acetoacetates, β-diketones Ureas, Thioureas -
High-Throughput Purification Strategies
The purification of large compound libraries presents a significant challenge. The choice of purification strategy will depend on the properties of the compounds and the scale of the synthesis.
-
Solid-Phase Extraction (SPE): SPE is a versatile technique for the rapid purification of compound libraries. By selecting the appropriate sorbent and elution conditions, it is possible to remove unreacted starting materials and byproducts. [12]* Preparative High-Performance Liquid Chromatography (HPLC): For higher purity requirements, preparative HPLC coupled with mass spectrometry (MS) for fraction collection is the gold standard. [15]Modern systems can be automated to handle 96- or 384-well plates, making this a viable option for high-throughput purification. [11]* Crystallization: For some MCRs, particularly the Biginelli reaction, the products may crystallize directly from the reaction mixture, providing a simple and efficient method of purification. [16]
Caption: A typical high-throughput purification workflow for an MCR-derived library.
Characterization of Compound Libraries
Thorough characterization of the synthesized library is crucial to ensure the quality of the data obtained from subsequent screening assays.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for assessing the purity and confirming the identity (by mass) of each compound in the library.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not feasible for every compound in a large library, representative examples should be characterized by ¹H and ¹³C NMR to confirm the structure of the scaffold and the incorporation of the building blocks.
-
Quantitative Analysis: For compounds that will be used in dose-response studies, it is important to accurately determine their concentration. This can be achieved using techniques such as quantitative NMR (qNMR) or by creating a calibration curve with a known standard.
Troubleshooting Common Issues in MCR-based Library Synthesis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no product formation | - Inactive reagent(s)- Sub-optimal reaction conditions (temperature, solvent)- Steric hindrance from bulky building blocks | - Verify the quality of all starting materials.- Screen a range of solvents and temperatures.- For sterically hindered substrates, consider using a more active catalyst or longer reaction times. [17] |
| Formation of multiple products | - Side reactions of the starting materials- Instability of the product under the reaction conditions | - Adjust the order of addition of reagents.- Lower the reaction temperature.- Analyze the reaction mixture at different time points to identify the formation of byproducts. |
| Poor reproducibility across wells | - Inaccurate dispensing of reagents- Inconsistent heating or stirring | - Calibrate and validate the performance of the liquid handler.- Ensure uniform heating and efficient stirring in all wells of the reaction block. |
| Difficult purification | - Similar polarity of product and byproducts- Poor solubility of the crude product | - Develop a gradient elution method for preparative HPLC.- Explore different SPE sorbents.- For poorly soluble compounds, try to crystallize the product. |
| Table 2: A guide to troubleshooting common problems in MCR library synthesis. |
Conclusion: The Future of Library Synthesis is Convergent
Multicomponent reactions represent a paradigm shift in the synthesis of compound libraries, offering a rapid, efficient, and diversity-oriented approach to the generation of novel chemical entities. By understanding the underlying mechanisms of these powerful transformations and implementing robust high-throughput workflows, researchers can significantly accelerate the pace of discovery in drug development and materials science. The protocols and strategies outlined in this application note provide a solid foundation for harnessing the full potential of MCRs in your research endeavors.
References
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Young, S. S., & Hawkins, D. (2003). Design of Diverse and Focused Combinatorial Libraries Using an Alternating Algorithm. Journal of Chemical Information and Computer Sciences, 43(3), 875–883. [Link]
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Zhang, L., et al. (2018). Integrated and Automated High-Throughput Purification of Libraries on Microscale. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 818-827. [Link]
-
Isidro-Llobet, A., et al. (2019). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters, 10(1), 8-13. [Link]
-
Bradley, J. C., et al. (2008). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. Journal of Visualized Experiments, (18), e942. [Link]
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Ruiz-Riaguas, A., et al. (2022). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Pharmaceuticals, 15(7), 842. [Link]
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Bradley, J. C., et al. (2008). Optimization: Ugi Reaction Using Parallel Synthesis & Automated Liquid Handling. JoVE (Journal of Visualized Experiments), (18), e942. [Link]
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Abdelraheem, E. M., Shaabani, S., & Dömling, A. (2018). Macrocycles: MCR synthesis and applications in drug discovery. Drug discovery today. Technologies, 29, 11–17. [Link]
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Abdelraheem, E. M., Shaabani, S., & Dömling, A. (2018). Macrocycles: MCR synthesis and applications in drug discovery. Drug discovery today. Technologies, 29, 11–17. [Link]
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Bradley, J. C., et al. (2022). Optimization: Ugi Reaction Using Parallel Synthesis & Automated Liquid Handling l Protocol Preview. YouTube. [Link]
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Tu, N. P., Searle, P. A., & Sarris, K. (2015). An Automated Microwave-Assisted Synthesis Purification System for Rapid Generation of Compound Libraries. Journal of laboratory automation, 20(6), 637–648. [Link]
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Bradley, J. C., et al. (2008). Optimization of the Ugi reaction using parallel synthesis and automated liquid handling. Slideshare. [Link]
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Wessjohann, L. A., & Ruijter, E. (2009). Strategies for Innovation in Multicomponent Reaction Design. Accounts of chemical research, 42(10), 1585–1597. [Link]
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Ramon, R., et al. (2021). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 26(16), 4983. [Link]
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Ozzy, T. (2024). Innovative Trends in Multicomponent Reactions for Diverse Synthesis Pathways. Journal of Chemical and Pharmaceutical Research, 16(4), 128. [Link]
-
Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201–7204. [Link]
-
Zhao, Y., et al. (2004). High-throughput purification of combinatorial libraries I: a high-throughput purification system using an accelerated retention window approach. Journal of combinatorial chemistry, 6(4), 586–592. [Link]
-
Passerini, M. (1921). Sopra gli isocianuri (I). Composto del p-isocianuro-toluene con l'acetone e l'acido acetico. Gazzetta Chimica Italiana, 51, 126-129. [Link]
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Johansson, S., et al. (2023). De novo generated combinatorial library design. Digital Discovery, 2(2), 488-500. [Link]
-
Kappe, C. O. (2000). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 56(10), 1249-1263. [Link]
-
Pfizer. (2022). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. Pfizer. [Link]
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Organic Chemistry Portal. (n.d.). Multicomponent Reactions. Organic Chemistry Portal. [Link]
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ResearchGate. (n.d.). Aldehydes Building Blocks Used in Biginelli Reaction. ResearchGate. [Link]
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Medina-Franco, J. L., et al. (2012). Chemoinformatic Analysis of Combinatorial Libraries, Drugs, Natural Products and Molecular Libraries Small Molecule Repository. PLoS ONE, 7(4), e34479. [Link]
-
Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317-1319. [Link]
-
Baran, P. (n.d.). The Biginelli and Related (Passerini and Ugi) Reactions. Baran Lab. [Link]
-
Tu, N. P., et al. (2015). An Automated Microwave-Assisted Synthesis Purification System for Rapid Generation of Compound Libraries. Journal of Laboratory Automation, 20(6), 637-648. [Link]
-
Van der Heiden, G., et al. (2025). Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics. Organic Letters. [Link]
-
Priest, O. P., et al. (2010). Identifying Passerini Products Using a Green, Guided-Inquiry, Collaborative Approach Combined with Spectroscopic Lab Techniques. Journal of Chemical Education, 87(11), 1255-1257. [Link]
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ResearchGate. (2022). Biginelli Reaction Synthesis of Novel Multitarget-Directed Ligands with Ca Channel Blocking Ability, Cholinesterase Inhibition, Antioxidant Capacity, and Nrf2 Activation. ResearchGate. [Link]
-
BioFocus. (2010). The Design and Application of Target-Focused Compound Libraries. Combinatorial chemistry & high throughput screening, 13(5), 405–414. [Link]
-
Affinisep. (n.d.). Solid Phase Extraction. Affinisep. [Link]
-
Yadav, J. S., et al. (2013). Biorenewable and mercaptoacetylating building blocks in the Biginelli reaction: synthesis of thiosugar-annulated dihydropyrimidines. Tetrahedron Letters, 54(1), 120-123. [Link]
-
Singh, M., & Singh, J. (2023). Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. Archiv der Pharmazie, 356(5), e2200505. [Link]
-
Mercer University. (2014). Biginelli Dihydropyrimidine Synthesis. Theochem @ Mercer University. [Link]
-
Zhao, Y., et al. (2004). High-Throughput Purification of Combinatorial Libraries I: A High-Throughput Purification System Using an Accelerated Retention Window Approach. Journal of Combinatorial Chemistry, 6(4), 586-592. [Link]
-
Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. [Link]
-
Taros Chemicals. (n.d.). High-Throughput Preparative HPLC-MS Purification Workflow of Libraries within the European Lead Factory. Taros Chemicals. [Link]
-
Curia. (n.d.). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Curia. [Link]
-
Charles River Laboratories. (n.d.). Compound Libraries. Charles River Laboratories. [Link]
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Protecting the Amine in 2-Methylbut-3-yn-2-amine: A Guide to Strategic Selection and Application
Introduction: Navigating the Synthesis of a Versatile Propargylamine
2-Methylbut-3-yn-2-amine is a valuable building block in organic synthesis, featuring a primary amine and a terminal alkyne. This unique combination of functional groups allows for its incorporation into a wide array of complex molecules, from pharmaceuticals to advanced materials. However, the nucleophilic and basic nature of the primary amine often necessitates a protection strategy to prevent undesirable side reactions during synthetic transformations targeting the alkyne or other parts of the molecule.[1][2] This guide provides a comprehensive overview of protecting group strategies for the amine functionality of 2-methylbut-3-yn-2-amine, offering detailed protocols and a rationale for selecting the most appropriate protecting group for a given synthetic route.
The ideal protecting group should be easily and selectively introduced in high yield, stable under a variety of reaction conditions, and readily removed under mild conditions that do not compromise the integrity of the target molecule, including the sensitive alkyne moiety.[3][4] This concept, known as orthogonal protection, is a cornerstone of modern synthetic chemistry and is particularly relevant when dealing with multifunctional molecules like 2-methylbut-3-yn-2-amine.[5][6]
Strategic Selection of Amine Protecting Groups
The choice of an amine protecting group is a critical decision that can significantly impact the efficiency and success of a synthetic sequence. The most commonly employed and effective protecting groups for primary amines are carbamates, such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).[6][7][8] Each of these groups offers a distinct set of stability and deprotection characteristics, allowing for tailored protection strategies.
Comparative Analysis of Common Amine Protecting Groups
| Protecting Group | Structure | Reagent for Introduction | Key Stability Characteristics | Deprotection Conditions |
| Boc (tert-Butoxycarbonyl) | Boc- | Di-tert-butyl dicarbonate (Boc)₂O | Stable to catalytic hydrogenation and basic conditions.[9] | Strong acids (e.g., TFA, HCl).[10][11][12] |
| Cbz (Benzyloxycarbonyl) | Cbz- | Benzyl chloroformate (Cbz-Cl) | Stable to acidic and basic conditions.[13] | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[13][14] |
| Fmoc (9-Fluorenyl- methoxycarbonyl) | Fmoc- | Fmoc-Cl, Fmoc-OSu | Stable to acidic conditions and catalytic hydrogenation.[15][16] | Basic conditions (e.g., piperidine in DMF).[16][17] |
This table provides a concise summary to guide the initial selection of a protecting group based on the planned synthetic transformations. The principle of orthogonality is key here; for instance, if a subsequent reaction step involves a base-sensitive substrate, a Boc or Cbz group would be a more suitable choice than Fmoc.
Experimental Protocols: A Practical Guide
The following sections provide detailed, step-by-step protocols for the protection and deprotection of 2-methylbut-3-yn-2-amine with Boc, Cbz, and Fmoc groups. These protocols are designed to be self-validating, with clear instructions and expected outcomes.
Boc Protection and Deprotection
The Boc group is a popular choice due to its ease of introduction and its stability towards a wide range of non-acidic reagents.[11]
Diagram: Boc Protection and Deprotection Workflow
Caption: Workflow for Boc protection and deprotection of 2-methylbut-3-yn-2-amine.
Protocol 1: N-(tert-Butoxycarbonyl)-2-methylbut-3-yn-2-amine (Boc Protection)
-
Materials:
-
2-Methylbut-3-yn-2-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve 2-methylbut-3-yn-2-amine (1.0 eq) in the chosen solvent (e.g., THF) in a round-bottom flask.
-
Add a base (e.g., TEA, 1.2 eq) to the solution. Alternatively, an aqueous solution of NaOH can be used in a biphasic system.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the stirred solution at room temperature.[11]
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
-
Protocol 2: Deprotection of N-(tert-Butoxycarbonyl)-2-methylbut-3-yn-2-amine
-
Materials:
-
N-Boc-2-methylbut-3-yn-2-amine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the N-Boc protected amine (1.0 eq) in DCM.
-
Add an excess of strong acid (e.g., TFA, 10-20 eq, or a 4M solution of HCl in dioxane) to the solution at 0 °C.[10][12]
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the excess acid by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the deprotected amine.
-
Cbz Protection and Deprotection
The Cbz group is valued for its stability in both acidic and basic conditions, making it a robust protecting group.[13] Its removal via catalytic hydrogenolysis is a mild and efficient process, provided the molecule does not contain other functional groups susceptible to reduction, such as alkenes or other alkynes.[13][14]
Diagram: Cbz Protection and Deprotection Workflow
Caption: Workflow for Cbz protection and deprotection of 2-methylbut-3-yn-2-amine.
Protocol 3: N-(Benzyloxycarbonyl)-2-methylbut-3-yn-2-amine (Cbz Protection)
-
Materials:
-
2-Methylbut-3-yn-2-amine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane and Water
-
Diethyl ether
-
Hydrochloric acid (HCl, 1M)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the amine (1.0 eq) in a mixture of dioxane and water.[18]
-
Add sodium carbonate (2.5 eq) and cool the mixture in an ice bath.[18]
-
Slowly add benzyl chloroformate (1.1 eq) while maintaining the temperature below 5 °C.[18]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.
-
Carefully acidify the aqueous layer to pH 2 with 1M HCl.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the Cbz-protected amine.[18]
-
Protocol 4: Deprotection of N-(Benzyloxycarbonyl)-2-methylbut-3-yn-2-amine
-
Materials:
-
N-Cbz-2-methylbut-3-yn-2-amine
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon)
-
Celite®
-
-
Procedure:
-
Dissolve the Cbz-protected amine (1.0 eq) in methanol or ethanol.
-
Carefully add Pd/C catalyst (5-10 mol%).[18]
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[13]
-
Fmoc Protection and Deprotection
The Fmoc group is particularly useful in syntheses where acid-labile groups are present, as it is stable to acidic conditions and removed with a base.[15][16]
Diagram: Fmoc Protection and Deprotection Workflow
Caption: Workflow for Fmoc protection and deprotection of 2-methylbut-3-yn-2-amine.
Protocol 5: N-(9-Fluorenylmethoxycarbonyl)-2-methylbut-3-yn-2-amine (Fmoc Protection)
-
Materials:
-
2-Methylbut-3-yn-2-amine
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or (N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water or Dimethylformamide (DMF)
-
Diethyl ether
-
Hydrochloric acid (HCl, 1M)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the amine (1.0 eq) in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution.[16]
-
Add Fmoc-Cl (1.1 eq) and stir vigorously at room temperature for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with 1M HCl and then with brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.
-
Protocol 6: Deprotection of N-(9-Fluorenylmethoxycarbonyl)-2-methylbut-3-yn-2-amine
-
Materials:
-
N-Fmoc-2-methylbut-3-yn-2-amine
-
Piperidine
-
Dimethylformamide (DMF)
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the Fmoc-protected amine (1.0 eq) in DMF.
-
Add a solution of 20% piperidine in DMF.[17]
-
Stir the reaction mixture at room temperature. The deprotection is usually rapid, often complete within 30 minutes.
-
Monitor the reaction by TLC.
-
Once complete, remove the solvent and the volatile byproducts under high vacuum.
-
The crude product can often be used directly in the next step or purified by an appropriate method.
-
Conclusion: Enabling Advanced Synthesis
The strategic protection of the amine functionality in 2-methylbut-3-yn-2-amine is a critical enabling step in a multitude of synthetic endeavors. By understanding the distinct characteristics of common protecting groups like Boc, Cbz, and Fmoc, and by applying robust and well-defined protocols, researchers can confidently navigate complex synthetic pathways. The choice of protecting group should always be guided by the overall synthetic strategy, ensuring orthogonality and maximizing the yield of the desired target molecule. This guide serves as a foundational resource for chemists and drug development professionals, providing the necessary tools to effectively utilize this versatile building block in their research and development efforts.
References
- Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review.
- Caci, G., et al. (2013). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. SciELO.
- Li, J., et al. (2017). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 14(4), 258-261.
- BenchChem. (2025). Step-by-step guide to Boc deprotection of Propargyl-PEG7-Boc. BenchChem.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- The Organic Chemistry Tutor. (2018). Protecting Groups in Organic Synthesis. YouTube.
- SlideShare. (2016). Protection for the AMINE. SlideShare.
- BenchChem. (2025). Conditions for the Removal of the Z (Cbz)
- BenchChem. (2025). Application Notes and Protocols for Amine Protection Strategies in Chemical Synthesis. BenchChem.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Wikipedia.
- BenchChem. (2025). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. BenchChem.
- Wikipedia. (n.d.). Protecting group. Wikipedia.
- Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Organic Chemistry Portal.
- National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific LLC.
- Organic Chemistry. (2022). Boc Deprotection Mechanism | Organic Chemistry. YouTube.
- BenchChem. (2025).
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Hebei Boze Chemical Co.,Ltd..
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
- Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Organic Chemistry Portal.
- ResearchGate. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- CureFFI.org. (2015). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org.
- BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. BenchChem.
- Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
- Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
- Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Organic Chemistry Portal.
- Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest.
- PubMed Central. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. PubMed Central.
- Evans, D. A. (n.d.). Protecting Groups. Harvard University.
- Sigma-Aldrich. (n.d.). Protection/Deprotection Reagents. Sigma-Aldrich.
- SynArchive. (n.d.). Protecting Groups List. SynArchive.
- Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
- ResearchGate. (2010). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.
- National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
- Sigma-Aldrich. (n.d.). Application Note – N-Boc protection. Sigma-Aldrich.
- ResearchGate. (n.d.). A novel synthesis of [2H6]2-methyl-3-butyn-2-ol.
- Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar.
- Google Patents. (n.d.). US3838183A - Synthesis of 2-methyl-3-buten-2-ol.
- ResearchGate. (2022). Continuous 2-Methyl-3-Butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Methylbut-3-yn-2-amine
Welcome to the technical support center for the synthesis of 2-methylbut-3-yn-2-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your synthesis. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.
Introduction: Navigating the Synthesis of a Key Building Block
2-Methylbut-3-yn-2-amine is a valuable propargylamine building block in organic synthesis, finding applications in the development of pharmaceuticals and agrochemicals. The presence of both a sterically hindered amine and a terminal alkyne makes it a versatile synthon. However, its synthesis can present challenges, including low yields, competing side reactions, and purification difficulties. This guide will primarily focus on the most atom-economical and convergent approach: the Ketone-Amine-Alkyne (KA2) coupling reaction. We will also explore an alternative route involving the functionalization of the corresponding propargylic alcohol.
Core Synthesis Pathway: The KA2 Coupling Reaction
The most direct route to 2-methylbut-3-yn-2-amine is the KA2 coupling, a multicomponent reaction that brings together acetone, ammonia, and acetylene in a single pot.[1][2][3] This reaction is typically catalyzed by a transition metal, with copper and zinc complexes being the most common.[1][4]
Reaction Mechanism Overview
The generally accepted mechanism for the metal-catalyzed A3/KA2 coupling involves a few key steps:
-
Formation of the Metal Acetylide: The terminal alkyne (acetylene) reacts with the metal catalyst to form a metal acetylide complex. This increases the nucleophilicity of the alkyne.[5][6]
-
Imine/Iminium Ion Formation: The ketone (acetone) and the amine (ammonia) condense to form an imine or, under acidic conditions, an iminium ion.
-
Nucleophilic Attack: The metal acetylide attacks the imine/iminium ion, forming the carbon-carbon bond and generating the propargylamine product.[6]
-
Catalyst Regeneration: The metal catalyst is regenerated, allowing it to re-enter the catalytic cycle.
Caption: Generalized mechanism of the KA2 coupling reaction.
Experimental Protocol: KA2 Synthesis of 2-Methylbut-3-yn-2-amine
This protocol is a recommended starting point based on analogous KA2 reactions.[1][7] Optimization of specific parameters will likely be necessary to achieve maximum yield.
Materials:
-
Acetone (anhydrous)
-
Ammonia (e.g., 7N solution in methanol, or anhydrous ammonia gas)
-
Acetylene (gas)
-
Copper(I) bromide (CuBr) or Zinc(II) trifluoromethanesulfonate (Zn(OTf)2)
-
Anhydrous toluene or dioxane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a gas inlet, and a septum, add the catalyst (e.g., CuBr, 5 mol%).
-
Purge the flask with an inert gas (argon or nitrogen).
-
Add anhydrous toluene (or another suitable solvent) via syringe.
-
Add acetone (1.0 eq) to the reaction mixture.
-
Slowly introduce the ammonia source. If using a solution (e.g., 7N in methanol, 1.2 eq), add it dropwise. If using anhydrous ammonia gas, bubble it through the solution for a set period.
-
Begin bubbling acetylene gas through the reaction mixture at a steady, slow rate.
-
Heat the reaction mixture to the desired temperature (start with 60-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Caption: Experimental workflow for the KA2 synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 2-methylbut-3-yn-2-amine and similar propargylamines.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in KA2 couplings can stem from several factors. Here's a checklist of potential issues and their solutions:
-
Catalyst Inactivity:
-
Cause: The catalyst may be oxidized or of poor quality. Copper(I) salts are particularly susceptible to oxidation.
-
Solution: Use freshly purchased, high-purity catalyst. Consider using a more robust catalyst system, such as those supported on silica or encapsulated in ionic liquids, which can also aid in recycling.[4][8]
-
-
Poor Imine Formation:
-
Cause: The equilibrium between acetone, ammonia, and the corresponding imine may not favor the imine. Water in the reaction can inhibit imine formation.
-
Solution: Ensure all reagents and solvents are anhydrous. The use of a dehydrating agent (e.g., molecular sieves) can be beneficial.
-
-
Inefficient Acetylide Formation/Addition:
-
Cause: The reaction conditions may not be optimal for the formation and subsequent nucleophilic attack of the metal acetylide.
-
Solution: Experiment with different metal catalysts (e.g., zinc salts can be effective for KA2 couplings).[1][7] Varying the temperature and solvent can also significantly impact the reaction rate.
-
-
Substrate Volatility:
-
Cause: Acetone and ammonia are volatile, which can lead to a loss of reactants, especially at elevated temperatures.
-
Solution: Perform the reaction in a sealed tube or under a slight positive pressure of acetylene to maintain reactant concentrations.
-
Q2: I am observing significant amounts of side products. What are they and how can I minimize them?
A2: Several side reactions can compete with the desired KA2 coupling:
-
Aldol Condensation of Acetone:
-
Cause: Under basic conditions (from ammonia), acetone can undergo self-condensation to form products like diacetone alcohol and mesityl oxide.[9][10]
-
Solution: Carefully control the reaction temperature and the concentration of the base. Adding the catalyst and acetylene before heating can help to promote the desired reaction over the aldol condensation.
-
-
Acetylene Homocoupling (Glasner Coupling):
-
Cause: In the presence of oxygen and a copper catalyst, acetylene can homocouple to form polyacetylenes.
-
Solution: Maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction.
-
-
Formation of Complex Amines:
-
Cause: The initial product, a primary amine, can potentially react with another molecule of acetone to form a secondary amine. Additionally, multiple acetone and ammonia molecules can form more complex structures.[11][12]
-
Solution: Use a slight excess of ammonia to favor the formation of the primary amine. Careful monitoring of the reaction time is also crucial; over-running the reaction can lead to more side products.
-
Q3: How can I effectively purify 2-methylbut-3-yn-2-amine?
A3: The purification of primary propargylamines can be challenging due to their basicity and potential volatility.
-
Column Chromatography:
-
Technique: Use a silica gel column with a solvent system such as hexane/ethyl acetate with a small amount of triethylamine (e.g., 1-2%) to prevent the amine from streaking on the column.
-
-
Distillation:
-
Technique: If the product is sufficiently volatile and thermally stable, fractional distillation under reduced pressure can be an effective purification method.
-
-
Solid-Phase Extraction (SPE):
-
Technique: For smaller scale reactions or library synthesis, SPE using an ion-exchange cartridge (e.g., SCX) can be a rapid and efficient purification method. The basic amine product is retained on the acidic column while neutral impurities are washed away. The product is then eluted with a basic solution (e.g., ammonia in methanol).[13]
-
| Parameter | Potential Issue | Recommended Action |
| Catalyst | Low activity, oxidation | Use fresh, high-purity catalyst (e.g., CuBr, Zn(OTf)2). Consider heterogeneous catalysts for easier separation. |
| Solvent | Presence of water | Use anhydrous solvents (e.g., toluene, dioxane). |
| Ammonia Source | Volatility, side reactions | Use a solution of ammonia in an organic solvent (e.g., 7N in methanol) or a sealed reaction vessel. Use a slight excess. |
| Temperature | Too low: slow reaction. Too high: side reactions. | Optimize the temperature (start in the 60-80 °C range). |
| Atmosphere | Presence of oxygen | Maintain a strictly inert atmosphere (argon or nitrogen) to prevent acetylene homocoupling. |
Alternative Synthetic Route: Functionalization of 2-Methyl-3-butyn-2-ol
An alternative approach to 2-methylbut-3-yn-2-amine involves a two-step process starting from the readily available 2-methyl-3-butyn-2-ol.[14][15]
-
Activation of the Hydroxyl Group: The tertiary alcohol can be converted into a good leaving group. This can be achieved through various methods, such as conversion to a tosylate, mesylate, or halide.
-
Nucleophilic Substitution: The activated alcohol can then undergo an SN1 or SN2 reaction with an amine source, such as ammonia or a protected amine equivalent (e.g., sodium azide followed by reduction, or phthalimide followed by hydrolysis).[16]
Mitsunobu Reaction
A direct conversion of the alcohol to the amine can be attempted using the Mitsunobu reaction.[16][17][18][19] This reaction uses triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or a similar reagent to activate the alcohol in situ for nucleophilic attack by an amine precursor like phthalimide or diphenylphosphoryl azide (DPPA).[20]
Caution: The Mitsunobu reaction is known for generating significant byproducts (triphenylphosphine oxide and the reduced azodicarboxylate) that can complicate purification. Additionally, the use of azide nucleophiles requires appropriate safety precautions.[20]
Gold-Catalyzed Hydroamination
Recent advances have shown that propargylic alcohols can undergo direct hydroamination.[21][22][23][24] While many of these methods utilize anilines as the nucleophile, further research may lead to efficient protocols using ammonia.
Conclusion
Improving the yield of 2-methylbut-3-yn-2-amine synthesis hinges on a careful selection of the synthetic route and meticulous optimization of reaction parameters. The KA2 coupling offers the most direct and atom-economical approach. By understanding the reaction mechanism and potential pitfalls, such as catalyst deactivation and competing side reactions, researchers can systematically troubleshoot and enhance their synthetic outcomes. The alternative route via functionalization of 2-methyl-3-butyn-2-ol provides a valuable, albeit less direct, option. This guide serves as a foundational resource to empower scientists in their pursuit of efficient and reliable synthesis of this important chemical building block.
References
Sources
- 1. Zn-Catalyzed Multicomponent KA2 Coupling: One-Pot Assembly of Propargylamines Bearing Tetrasubstituted Carbon Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Ketone-Amine-Alkyne (KA2) coupling reactio... - Pergamos [pergamos.lib.uoa.gr]
- 4. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]
- 5. Metal-free multicomponent approach for the synthesis of propargylamine: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09392K [pubs.rsc.org]
- 6. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. phytojournal.com [phytojournal.com]
- 9. reddit.com [reddit.com]
- 10. Sciencemadness Discussion Board - Acetone and ammonia? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. reddit.com [reddit.com]
- 12. youtube.com [youtube.com]
- 13. sciforum.net [sciforum.net]
- 14. 2-Methylbut-3-yn-2-ol - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Mitsunobu Reaction [organic-chemistry.org]
- 17. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. organic-synthesis.com [organic-synthesis.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 23. Gold-Catalyzed Hydroamination of Propargylic Alcohols: Controlling Divergent Catalytic Reaction Pathways To Access 1,3-Amino Alcohols, 3-Hydroxyketones, or 3-Aminoketones [organic-chemistry.org]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-Methylbut-3-yn-2-amine by Distillation
Welcome to the Technical Support Center for the purification of 2-methylbut-3-yn-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the distillation of this volatile and reactive amine. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges encountered during its purification.
Introduction to the Challenges in Purifying 2-Methylbut-3-yn-2-amine
2-Methylbut-3-yn-2-amine is a valuable building block in organic synthesis. However, its purification by distillation presents a unique set of challenges owing to its low boiling point, potential for azeotrope formation, and susceptibility to thermal degradation. A thorough understanding of these properties is paramount for achieving high purity and yield.
This guide provides a structured approach to troubleshooting common issues, backed by scientific principles and practical insights from the field.
Physical and Chemical Properties
A solid understanding of the physicochemical properties of 2-methylbut-3-yn-2-amine is the foundation for a successful distillation.
| Property | Value | Source |
| Molecular Formula | C₅H₉N | [1][2][3] |
| Molecular Weight | 83.13 g/mol | [1][3] |
| Boiling Point | 79-80 °C (at 760 mmHg) | [1] |
| Density | 0.79 g/mL at 25 °C | [1] |
| Flash Point | 2 °C (35.6 °F) - closed cup | [1] |
| Appearance | Liquid | [1] |
Frequently Asked Questions (FAQs)
Q1: My crude 2-methylbut-3-yn-2-amine is dark in color. Can I still purify it by distillation?
A1: Yes, discoloration is common with amines due to oxidation and the presence of minor impurities. Distillation is an effective method for removing these colored, often less volatile, byproducts. However, the dark color may indicate the presence of degradation products, so it is advisable to proceed with caution and monitor the distillation closely.
Q2: What is the ideal vacuum pressure for the distillation of 2-methylbut-3-yn-2-amine?
A2: While 2-methylbut-3-yn-2-amine can be distilled at atmospheric pressure, applying a moderate vacuum is often beneficial. Lowering the pressure reduces the boiling point, which can help to prevent thermal degradation of the amine. A pressure that results in a boiling point between 40-60 °C is a good starting point. This minimizes the risk of side reactions and can improve the separation from higher-boiling impurities.
Q3: I am observing significant foaming in the distillation flask. What could be the cause and how can I mitigate it?
A3: Foaming during the distillation of amines can be caused by several factors, including the presence of surfactants, high boiling impurities, or too vigorous boiling.[4] To mitigate foaming, you can:
-
Reduce the heating rate: A lower, more controlled heating rate will result in smoother boiling.
-
Use a larger distillation flask: This provides more headspace and can help to break the foam.
-
Add boiling chips or a magnetic stir bar: This promotes even boiling and prevents bumping, which can contribute to foaming.
-
Consider an anti-foaming agent: In some cases, a small amount of a suitable anti-foaming agent can be added, but ensure it will not contaminate your final product.
Q4: Can 2-methylbut-3-yn-2-amine form azeotropes with common solvents?
A4: Yes, it is possible for 2-methylbut-3-yn-2-amine to form azeotropes with common solvents, particularly water, which may be present from the work-up of the synthesis. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[5] The presence of an azeotrope can make it difficult to obtain a pure product. If you suspect an azeotrope, you can try to "break" it by adding a third component (entrainer) that forms a new, lower-boiling azeotrope with one of the components, allowing for its removal. Alternatively, drying the crude material thoroughly before distillation can minimize water-related azeotropes.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common problems encountered during the distillation of crude 2-methylbut-3-yn-2-amine.
| Problem | Potential Causes | Troubleshooting Steps & Explanations |
| Low or No Distillate | 1. Insufficient Heating: The temperature of the heating mantle may not be high enough to reach the boiling point of the amine. 2. Vacuum Leak: A leak in the distillation apparatus will prevent the system from reaching the desired low pressure, thus keeping the boiling point high. 3. Thermometer Placement: The thermometer bulb may be positioned too high, not accurately measuring the temperature of the vapor that is reaching the condenser. | 1. Increase Heating Mantle Temperature: Gradually increase the temperature of the heating mantle. Monitor the temperature of the distilling head closely. 2. Check for Leaks: Inspect all joints and connections for proper sealing. Re-grease joints if necessary. A properly sealed system should hold a vacuum. 3. Adjust Thermometer Position: Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head. This ensures an accurate reading of the boiling point of the distillate.[6] |
| Product Contamination (Impure Distillate) | 1. Inefficient Fractionation: The fractionating column may not have enough theoretical plates to separate the amine from impurities with close boiling points.[2] 2. Distillation Rate Too Fast: A rapid distillation rate does not allow for proper equilibrium to be established between the liquid and vapor phases in the column, leading to poor separation.[6] 3. Azeotrope Formation: The amine may be forming an azeotrope with a solvent or impurity, causing them to co-distill. | 1. Use a More Efficient Column: Employ a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates. 2. Reduce Distillation Rate: Decrease the heating rate to allow for a slow and steady collection of the distillate (ideally 1-2 drops per second). This allows for better separation. 3. Dry Crude Material/Use an Entrainer: Ensure the crude amine is thoroughly dried before distillation to remove water. If an azeotrope with another solvent is suspected, consider adding a suitable entrainer. |
| Fluctuating Distillation Temperature | 1. Uneven Heating: Inconsistent heating can cause fluctuations in the vapor pressure and thus the boiling point. 2. Bumping of the Liquid: Sudden, violent boiling (bumping) can cause superheated liquid to splash up into the column, leading to temperature spikes. 3. Presence of Multiple Components: A fluctuating temperature can indicate that a mixture of components with different boiling points is distilling. | 1. Ensure Even Heating: Use a heating mantle with a stirrer or an oil bath to provide uniform heating to the distillation flask. 2. Promote Smooth Boiling: Add fresh boiling chips or use a magnetic stirrer to ensure smooth and controlled boiling. 3. Improve Fractionation: A more efficient fractionating column will help to better separate the components and achieve a stable boiling point for each fraction. Collect different fractions as the temperature changes. |
| Product Decomposition (Darkening in Flask or Distillate) | 1. Excessive Heat: The distillation temperature may be too high, causing thermal degradation of the amine. Amines can be susceptible to thermal decomposition, especially at elevated temperatures.[1] 2. Presence of Oxygen: Air leaks in the system can lead to oxidation of the amine at high temperatures. | 1. Use Vacuum Distillation: Distilling under reduced pressure will lower the boiling point and minimize the risk of thermal decomposition. 2. Purge with Inert Gas: Before starting the distillation, purge the apparatus with an inert gas like nitrogen or argon to remove oxygen. Maintain a slight positive pressure of the inert gas throughout the distillation. |
Experimental Protocols
Standard Fractional Distillation Protocol
This protocol outlines a general procedure for the fractional distillation of crude 2-methylbut-3-yn-2-amine.
1. Preparation of the Crude Material:
- Ensure the crude 2-methylbut-3-yn-2-amine is dry. If water is suspected, dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and remove the drying agent.
2. Assembling the Distillation Apparatus:
- Set up a fractional distillation apparatus as shown in the diagram below. Use a round-bottom flask of an appropriate size (the flask should be no more than two-thirds full).
- Place a magnetic stir bar or boiling chips in the distillation flask.
- Use a fractionating column (e.g., a Vigreux column) of appropriate length. For better separation, a longer column is preferred.
- Ensure all glass joints are properly greased and sealed to prevent leaks, especially if performing a vacuum distillation.
3. Distillation Process:
- Begin stirring and gently heat the distillation flask using a heating mantle or oil bath.
- Observe the condensation ring rising slowly up the fractionating column. A slow ascent is crucial for good separation.
- Monitor the temperature at the distillation head. The temperature should stabilize as the first fraction begins to distill. This first fraction will likely contain lower-boiling impurities.
- Collect the forerun (the initial distillate) in a separate receiving flask.
- Once the temperature stabilizes at or near the boiling point of 2-methylbut-3-yn-2-amine (79-80 °C at atmospheric pressure, or lower under vacuum), switch to a clean receiving flask to collect the main product fraction.
- Maintain a slow and steady distillation rate (1-2 drops per second).
- If the temperature begins to drop, it may indicate that all of the product has distilled. If it rises significantly, it may indicate the distillation of higher-boiling impurities. In either case, stop the distillation or change the receiving flask.
- Do not distill to dryness to avoid the potential for decomposition of the residue.
4. Post-Distillation:
- Allow the apparatus to cool completely before dismantling.
- Characterize the purified product using appropriate analytical techniques (e.g., GC, NMR) to confirm its purity.
Visualizations
Fractional Distillation Setup
Caption: Standard laboratory setup for fractional distillation.
Troubleshooting Decision Tree
Sources
- 1. Determining Which Fractional Distillation Process to Use: Batch or Continuous Mode - Pope Inc [popeinc.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2-Methyl-3-butyn-2-ol | C5H8O | CID 8258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fractional distillation - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. Purification [chem.rochester.edu]
Technical Support Center: Navigating Reactions with 1,1-Dimethylpropargylamine
Welcome to the technical support center for 1,1-dimethylpropargylamine (also known as 2-methyl-3-butyn-2-amine). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The unique steric hindrance provided by the gem-dimethyl group offers both synthetic advantages and potential challenges. This document provides in-depth troubleshooting advice and frequently asked questions to help you anticipate and resolve common issues related to side-product formation, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Isolating the Signal from the Noise
This section addresses specific experimental observations and provides a systematic approach to diagnosing and resolving the underlying issues related to side-product formation.
Issue 1: My reaction mixture shows multiple new spots on TLC/peaks in LC-MS, with some having the same mass as my expected product.
Probable Cause: You are likely observing the formation of isomeric side-products, a common issue when working with terminal alkynes. The primary culprits are allene and internal alkyne isomers.
In-depth Analysis:
-
Allene Formation: Propargylamines can rearrange to form allenes, particularly under basic conditions or with certain metal catalysts. The reaction can proceed through the formation of a propargylic amine intermediate, which then undergoes a hydride transfer and β-elimination.[1][2] The gem-dimethyl group in 1,1-dimethylpropargylamine can influence the stability of intermediates, but allene formation remains a possibility.
-
Isomerization to Internal Alkynes: While less common for quaternary carbon-substituted alkynes, trace metals or harsh basic conditions can sometimes promote isomerization of the terminal alkyne to an internal alkyne.
Mitigation Strategies:
-
Control the Basicity: Use the mildest, non-nucleophilic base necessary to achieve your desired transformation. For instance, in coupling reactions, consider using organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) instead of stronger inorganic bases.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can provide the activation energy needed for isomerization pathways.
-
Catalyst Choice: In metal-catalyzed reactions, the choice of metal and ligands is crucial. For example, certain copper salts are known to promote allene formation.[2][3] If allene is a persistent side-product, consider a copper-free protocol for reactions like the Sonogashira coupling.[4]
Issue 2: I'm performing a Sonogashira coupling and observing significant amounts of a homocoupled diyne byproduct (Glaser coupling).
Probable Cause: The copper(I) co-catalyst, essential for the traditional Sonogashira reaction, is also a highly effective catalyst for the oxidative homocoupling of terminal alkynes, especially in the presence of oxygen.[4]
In-depth Analysis: The Sonogashira reaction involves two interconnected catalytic cycles: one for palladium and one for copper.[5][6] The copper cycle facilitates the formation of a copper acetylide intermediate. If oxygen is present, this intermediate can undergo oxidative dimerization to form a 1,3-diyne, a reaction known as Glaser coupling.
Mitigation Strategies:
-
Ensure Anaerobic Conditions: This is the most critical factor. Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solution). Maintain a positive pressure of inert gas throughout the reaction.[4]
-
Use High-Purity Reagents: Ensure your amine base and solvents are anhydrous and free of peroxides. Older bottles of amines can be oxidized, which can interfere with the catalytic cycle.[7]
-
Switch to a Copper-Free Protocol: Several robust copper-free Sonogashira protocols have been developed. These often use specific palladium catalysts and ligands that can facilitate the coupling without the need for a copper co-catalyst, thereby eliminating the Glaser coupling side reaction.[4][6]
Experimental Protocol: Copper-Free Sonogashira Coupling
-
To a Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and a suitable phosphine ligand (e.g., SPhos, 0.04 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene or DMF).
-
Add 1,1-dimethylpropargylamine (1.2 equiv) followed by a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work up the reaction by cooling to room temperature, diluting with an organic solvent, and washing with water and brine.
-
Purify the product by column chromatography.
Issue 3: My reaction has stalled, or I'm observing the formation of a black precipitate.
Probable Cause: The palladium catalyst has likely decomposed to form palladium black, an inactive form of the catalyst.[4]
In-depth Analysis: Palladium(0) species, the active catalysts in many cross-coupling reactions, can be sensitive to air, moisture, and impurities.[4] The steric bulk of 1,1-dimethylpropargylamine may necessitate higher reaction temperatures or longer reaction times, increasing the window for catalyst decomposition. Certain solvents, like THF, have been anecdotally reported to promote the formation of palladium black in some cases.[7]
Mitigation Strategies:
-
Use a More Stable Palladium Precatalyst: Instead of air-sensitive Pd(0) sources like Pd(PPh₃)₄, consider using more stable Pd(II) precatalysts such as PdCl₂(PPh₃)₂ or Pd(dppf)Cl₂, which are reduced to the active Pd(0) species in situ.[4][8]
-
Ligand Selection: The choice of ligand is critical for stabilizing the palladium catalyst. Bulky, electron-rich phosphine ligands can protect the metal center and promote the desired reductive elimination step over decomposition pathways.
-
Solvent Choice: If palladium black formation is persistent in a particular solvent, consider switching to an alternative. For example, if using THF, a switch to dioxane, toluene, or DMF might be beneficial.[7][8]
Troubleshooting Flowchart for Palladium-Catalyzed Reactions
Caption: Troubleshooting workflow for palladium-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: Can 1,1-dimethylpropargylamine undergo intramolecular cyclization?
A: Yes, this is a potential side reaction, particularly if the molecule contains another nucleophilic group. Propargylamines are known to undergo cyclization to form various heterocyclic structures.[9][10] The gem-dimethyl group may influence the kinetics and regioselectivity of such cyclizations due to steric effects, potentially favoring certain ring sizes over others. To minimize this, it is advisable to use mild reaction conditions and protect other nucleophilic functional groups within the molecule if they are not intended to participate in the reaction.
Q2: Is polymerization or oligomerization of 1,1-dimethylpropargylamine a concern?
A: While terminal alkynes can polymerize, the significant steric hindrance from the gem-dimethyl group on 1,1-dimethylpropargylamine makes self-polymerization less likely under typical synthetic conditions compared to less substituted alkynes. However, under harsh conditions, such as high heat or in the presence of certain transition metal catalysts, oligomerization could occur.[11] It is always good practice to store the amine in a cool, dark place and to use it in reactions without undue delay.[12]
Q3: How does the gem-dimethyl group affect the reactivity of the alkyne C-H bond?
A: The gem-dimethyl group is primarily an electron-donating group through induction. This can slightly decrease the acidity of the terminal alkyne proton compared to an unsubstituted propargylamine. However, this effect is generally small, and the terminal proton remains sufficiently acidic for deprotonation with common bases used in reactions like the Sonogashira coupling.[4] The most significant impact of the gem-dimethyl group is steric hindrance, which can slow down the approach of bulky reagents to the alkyne.
Q4: Can intermolecular hydroamination occur as a side reaction?
A: Yes, hydroamination, the addition of an N-H bond across the alkyne, is a known reaction for propargylamines.[13][14] This can occur as a side reaction where a molecule of 1,1-dimethylpropargylamine (or another amine in the reaction mixture) adds across the triple bond of another molecule of the starting material. This is often promoted by strong bases or specific metal catalysts (e.g., gold, titanium, or zirconium complexes).[14][15] To avoid this, use reaction conditions that favor your desired transformation. If hydroamination is a suspected side reaction, consider using a less nucleophilic base or avoiding catalysts known to promote this pathway.
Mechanism of a Potential Hydroamination Side Reaction
Caption: Generalized mechanism for a metal-catalyzed hydroamination side reaction.
Summary of Key Parameters and Recommendations
| Parameter | Recommendation to Minimize Side-Products | Rationale |
| Temperature | Use the lowest effective temperature. | Higher temperatures can overcome activation barriers for isomerization and decomposition pathways. |
| Base | Use the mildest, non-nucleophilic base required. | Strong bases can promote isomerization to allenes and other unwanted rearrangements. |
| Atmosphere | Maintain a strict inert (Ar or N₂) atmosphere. | Oxygen promotes the undesirable Glaser homocoupling of the alkyne in copper-catalyzed reactions.[4] |
| Catalyst | Use stable Pd(II) precatalysts; consider copper-free systems. | Minimizes catalyst decomposition (palladium black) and avoids copper-mediated homocoupling.[4] |
| Solvents/Reagents | Use high-purity, anhydrous, and degassed materials. | Impurities can poison catalysts, and water can interfere with many organometallic reactions.[4] |
By understanding the underlying chemical principles and potential pitfalls associated with the reactivity of 1,1-dimethylpropargylamine, researchers can design more robust experiments, simplify purification processes, and achieve higher yields of their desired products.
References
- BenchChem. (n.d.). Common side reactions and byproducts in amine-propargyl conjugations.
-
MDPI. (2023). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. MDPI. [Link]
- BenchChem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
- Kuang, J., & Ma, S. (2010). One-Pot Synthesis of 1,3-Disubstituted Allenes from 1-Alkynes, Aldehydes, and Morpholine. Journal of the American Chemical Society, 132(6), 1786–1787.
-
Wikipedia. (n.d.). Myers allene synthesis. Retrieved from [Link]
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
- Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
- Kuang, J., & Ma, S. (2009). An Efficient Synthesis of Terminal Allenes from Terminal 1-Alkynes. The Journal of Organic Chemistry, 74(4), 1763–1765.
-
Organic Chemistry Portal. (n.d.). Allene synthesis by olefination or allenation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Allene synthesis by rearrangements. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydroamination. Retrieved from [Link]
- ResearchGate. (n.d.). Cyclization reactions of 9 and 11 with allylamine and propargylamine.
-
Chemistry LibreTexts. (2023). Hydroamination. Retrieved from [Link]
-
PubMed. (2018). Reactions of secondary propargylamines with heteroallenes for the synthesis of diverse heterocycles. Retrieved from [Link]
-
PubMed. (2009). Addition-hydroamination reactions of propargyl cyanamides: rapid access to highly substituted 2-aminoimidazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Walsh Medical Media. (n.d.).
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. Retrieved from [Link]
-
Frontiers. (n.d.). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Retrieved from [Link]
-
PubMed Central. (n.d.). The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms. Retrieved from [Link]
- ResearchGate. (2025). A straightforward route to substituted 1-pyrrolines via photocatalyzed ring-opening cyclization of cyclopropyl enamines.
-
National Institutes of Health. (n.d.). Proton-Catalyzed Hydroamination and Hydroarylation Reactions of Anilines and Alkenes: A Dramatic Effect of Counteranions on Reaction Efficiency. Retrieved from [Link]
- ResearchGate. (2025). Kinetic study of selective hydrogenation of 2-methyl-3-butyn-2-ol over Pd-containing hypercrosslinked polystyrene.
- ResearchGate. (n.d.). A) Concentrations of 2‐methyl‐3‐butyn‐2‐ol, 2‐methyl‐3‐buten‐2‐ol,....
-
PubChem. (n.d.). N,N-Dimethylpropargylamine. Retrieved from [Link]
- ResearchGate. (2025). Continuous 2-Methyl-3-Butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis.
-
MDPI. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. MDPI. [Link]
-
National Institutes of Health. (n.d.). Mechanisms and Dynamics of Synthetic and Biosynthetic Formation of Delitschiapyrones: Solvent Control of Ambimodal Periselectivity. Retrieved from [Link]
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- 2. An Efficient Synthesis of Terminal Allenes from Terminal 1-Alkynes [organic-chemistry.org]
- 3. Allene synthesis by olefination or allenation [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 11. The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]
Technical Support Center: Preventing Dimerization of 2-Methylbut-3-yn-2-amine
Welcome to the technical support center for handling 2-methylbut-3-yn-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the prevention of its dimerization. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the stability and purity of this valuable terminal alkyne in your experiments.
Introduction: The Challenge of Alkyne Dimerization
2-Methylbut-3-yn-2-amine is a terminal alkyne, a class of compounds susceptible to an undesired side reaction known as dimerization or homocoupling.[1] This process involves the coupling of two terminal alkyne molecules to form a symmetric 1,3-diyne. In the case of 2-methylbut-3-yn-2-amine, this dimerization leads to the formation of 2,7-dimethylocta-3,5-diyne-2,7-diamine. This side reaction can significantly reduce the yield of the desired product in cross-coupling reactions and complicate purification processes.[1]
The primary mechanism responsible for this dimerization is often a copper-catalyzed oxidative coupling, commonly known as the Glaser coupling or a related variant, the Hay coupling.[2][3][4] This reaction is initiated by the deprotonation of the terminal alkyne to form a copper(I) acetylide complex, which then undergoes oxidative coupling.[2]
This guide will provide a comprehensive overview of the causes of dimerization and present effective strategies to mitigate this issue, ensuring the integrity of your starting material and the success of your synthetic endeavors.
Troubleshooting Guide: Addressing Dimerization in Real-Time
This section is formatted in a question-and-answer style to directly address common issues encountered during experimentation.
Issue 1: My stored 2-methylbut-3-yn-2-amine shows signs of impurity, which I suspect is the dimer. How can I confirm this?
Answer:
The presence of the dimer, 2,7-dimethylocta-3,5-diyne-2,7-diamine, can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most definitive method. In the ¹H NMR spectrum, the appearance of new signals and the disappearance or integration decrease of the acetylenic proton of the monomer (a singlet) are key indicators. The dimer will exhibit a more complex spectrum, but the absence of the terminal alkyne proton is a strong clue. In ¹³C NMR, new signals corresponding to the diyne carbons will be present.
-
Mass Spectrometry (MS): The dimer will have a distinct molecular weight (approximately 166.27 g/mol ) that can be readily identified.
-
Gas Chromatography (GC) or Liquid Chromatography (LC): These techniques can be used to separate the monomer from the dimer, allowing for quantification of the impurity.
Issue 2: I'm observing significant dimer formation during my cross-coupling reaction (e.g., Sonogashira coupling). What are the likely causes and how can I fix it?
Answer:
Dimer formation during a cross-coupling reaction is a common problem, often stemming from the reaction conditions favoring the Glaser-type homocoupling over the desired cross-coupling.[5]
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Presence of Oxygen | The Glaser coupling is an oxidative process that is often promoted by the presence of oxygen, which can reoxidize the copper catalyst.[2][5] | Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[5] |
| High Copper Catalyst Concentration | While essential for many cross-coupling reactions, an excess of the copper co-catalyst can accelerate the rate of homocoupling. | Optimize Catalyst Loading: Reduce the amount of the copper catalyst to the minimum effective concentration. Go Copper-Free: If the reaction allows, utilize a copper-free Sonogashira protocol.[5] |
| High Concentration of the Alkyne | A high initial concentration of 2-methylbut-3-yn-2-amine can increase the probability of two molecules reacting with each other. | Slow Addition: Add the alkyne to the reaction mixture slowly over a period of time using a syringe pump. This maintains a low, steady concentration, favoring the cross-coupling pathway.[1] |
| Inappropriate Ligand Choice | The ligands on the primary catalyst (e.g., palladium in a Sonogashira reaction) can influence the relative rates of the desired reaction and the side reaction. | Ligand Screening: Experiment with different phosphine ligands. Bulky, electron-rich ligands can sometimes favor the cross-coupling reaction.[1] |
| Reaction Temperature | Higher temperatures can sometimes increase the rate of the undesired dimerization. | Temperature Optimization: Try running the reaction at a lower temperature to see if it selectively slows down the homocoupling reaction.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the dimerization of 2-methylbut-3-yn-2-amine?
A1: The most common mechanism is the copper-catalyzed oxidative homocoupling known as the Glaser coupling.[2][4] This process involves the formation of a copper(I) acetylide from the terminal alkyne, which then undergoes an oxidative step to form the 1,3-diyne product.[2] The presence of an oxidant, often oxygen from the air, is crucial for regenerating the active copper catalyst.[2]
Dimerization Mechanism of 2-methylbut-3-yn-2-amine (Glaser Coupling)
Caption: The Glaser coupling mechanism for alkyne dimerization.
Q2: What are the ideal storage conditions for 2-methylbut-3-yn-2-amine to minimize dimerization?
A2: To ensure the long-term stability of 2-methylbut-3-yn-2-amine, it is crucial to store it under conditions that inhibit the dimerization reaction.
| Storage Parameter | Recommendation | Rationale |
| Temperature | 2-8°C. | Low temperatures slow down the rate of chemical reactions, including dimerization. |
| Atmosphere | Inert atmosphere (Argon or Nitrogen). | Excludes oxygen, a key component in the oxidative Glaser coupling. |
| Light | Store in the dark. | Protects the compound from potential light-induced degradation pathways. |
| Container | Tightly sealed, clean, and dry container. | Prevents contamination with moisture and other potential catalysts. |
Q3: Can I use a protecting group to prevent dimerization?
A3: Yes, protecting the acidic proton of the terminal alkyne is a very effective strategy.[1] Silyl protecting groups, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS), are commonly employed. The protected alkyne is stable to the conditions that promote dimerization and the protecting group can be selectively removed later in the synthetic sequence when the terminal alkyne functionality is required.
Workflow for Preventing Dimerization Using a Protecting Group
Sources
Technical Support Center: Optimizing Catalyst Performance in Reactions with 2-methylbut-3-yn-2-amine
Welcome to the technical support center for optimizing catalytic reactions involving 2-methylbut-3-yn-2-amine. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile but challenging reagent. While structurally similar to the widely studied 2-methyl-3-butyn-2-ol (MBY), the primary amine functionality of 2-methylbut-3-yn-2-amine introduces unique considerations for catalyst stability and performance. The lone pair of electrons on the nitrogen atom can coordinate strongly with transition metal centers, potentially acting as an inhibitor or catalyst poison.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to anticipate and resolve common experimental issues. Our approach is to leverage the extensive knowledge from the analogous alcohol (MBY) and apply it to the specific challenges posed by the amine.
Section 1: Core Concepts & Frequently Asked Questions
This section addresses foundational questions regarding the catalytic behavior of 2-methylbut-3-yn-2-amine.
Q1: What are the most common catalytic applications for 2-methylbut-3-yn-2-amine?
Based on the reactivity of its terminal alkyne and its structural similarity to 2-methyl-3-butyn-2-ol, the two most prevalent applications are:
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling): The terminal alkyne serves as a coupling partner with aryl or vinyl halides. The molecule acts as a stable, less hazardous alternative to acetylene gas, with the tert-butylamine group available for subsequent modification or removal.[1][2]
-
Selective Hydrogenation: The alkyne is partially reduced to the corresponding alkene (2-methyl-3-buten-2-amine), a valuable synthetic intermediate. This requires careful catalyst selection to avoid over-reduction to the alkane.[3][4]
Q2: How does the primary amine group fundamentally impact catalyst performance compared to the hydroxyl group in MBY?
The primary amine introduces two major factors:
-
Basicity: Amines are more basic than alcohols. The amine can act as a base in the reaction medium, influencing the catalytic cycle, especially in reactions sensitive to pH or requiring a specific base.[5]
-
Coordinating Ability: The nitrogen's lone pair is a strong Lewis base, enabling it to coordinate to the metal center of the catalyst (e.g., Palladium). This coordination can be significantly stronger than that of an alcohol's oxygen. If this binding is too strong or irreversible, it blocks active sites required for the catalytic cycle, leading to low conversion or complete catalyst deactivation. This is a form of catalyst poisoning.[6]
Q3: My Sonogashira coupling reaction with 2-methylbut-3-yn-2-amine is failing (low to no yield). What is the most likely cause?
The most probable cause is inhibition of the palladium catalyst by the substrate's amine group . The amine can compete with the desired phosphine ligands for coordination to the palladium center, disrupting the formation of the active catalytic species. Every time a Sonogashira reaction has been run, the solution turns dark brown or black upon addition of the alkyne, indicating the activation of the Pd catalyst; if the solution remains yellow, something is wrong.[7]
Solution: The choice of ligand is critical. Employing sterically bulky, electron-rich phosphine ligands can mitigate this issue. These ligands create a crowded coordination sphere around the palladium atom, which both facilitates key steps like oxidative addition and reductive elimination and sterically disfavors the binding of the less bulky amine substrate.[8]
| Ligand Class | Recommended Examples | Rationale |
| Buchwald-type Biaryl Phosphines | BrettPhos, RuPhos | Their steric bulk and electron-donating properties stabilize the active Pd(0) species and accelerate the catalytic cycle, minimizing the opportunity for substrate inhibition.[9] |
| Bulky Trialkylphosphines | P(t-Bu)₃ | The strong σ-donating character increases the nucleophilicity of the palladium center, lowering the activation energy for oxidative addition.[8] |
Section 2: Troubleshooting Guide: Sonogashira Coupling
This guide provides a systematic approach to resolving common issues encountered during the Sonogashira coupling of 2-methylbut-3-yn-2-amine.
Issue 1: Low or No Product Conversion
If you observe a lack of conversion, follow this diagnostic workflow.
Caption: Troubleshooting workflow for low Sonogashira yield.
Issue 2: Formation of Alkyne Homocoupling (Glaser) Side Products
The appearance of a symmetrical di-yne, resulting from the coupling of two molecules of 2-methylbut-3-yn-2-amine, is a common side reaction known as Glaser coupling. This often occurs when the Sonogashira catalytic cycle is stalled, particularly if the oxidative addition of the aryl halide to the Pd(0) center is slow.[10]
Diagnostic Steps & Solutions:
-
Analyze Crude Reaction Mixture: Use GC-MS or LC-MS to confirm the presence of the homocoupled product.
-
Reduce Copper Concentration: The Glaser coupling is copper-mediated. Reduce the loading of the Cu(I) salt (e.g., CuI) to 0.5-1 mol%. In some cases, less copper is better.[10]
-
Switch to Copper-Free Conditions: The most robust solution is to eliminate the copper co-catalyst entirely. Copper-free Sonogashira protocols are well-established and particularly suited for substrates with coordinating groups like amines.[2] These protocols often rely on a palladium catalyst, a phosphine ligand, and an organic base in a suitable solvent.
Section 3: Troubleshooting Guide: Selective Hydrogenation
Issue 1: Rapid Catalyst Deactivation
Unlike Sonogashira coupling where the amine is a reagent, in hydrogenation it is the substrate itself that continuously flows over the catalyst surface, making poisoning a more acute problem.
Possible Causes and Solutions:
| Possible Cause | Diagnostic Steps | Recommended Solutions |
| Strong Amine Coordination (Poisoning) | Observe a rapid drop in hydrogen uptake and conversion early in the reaction. | 1. Modify the Catalyst's Electronic Properties: Use a bimetallic catalyst like Pd-Zn. The addition of a second metal can alter the electronic structure of the palladium, reducing the strength of its interaction with the amine.[11][12] 2. Utilize a Support with Favorable Interactions: A Pd/ZnO catalyst has shown high selectivity, potentially due to electronic modifications of the Pd by the support.[4][13] |
| Coking/Fouling | Visual inspection of the spent catalyst shows black deposits. Thermogravimetric Analysis (TGA) can quantify carbonaceous deposits.[14] | 1. Optimize Reaction Conditions: Lower the reaction temperature or increase the hydrogen partial pressure to disfavor coke-forming side reactions.[14] |
| Sintering of Metal Particles | Characterize the spent catalyst using Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) to check for an increase in metal particle size.[14] | 1. Lower Reaction Temperature: Operate at the minimum temperature required for acceptable activity. 2. Choose a More Stable Support: Select a catalyst support known for better thermal stability.[14] |
Issue 2: Poor Selectivity (Over-hydrogenation)
The goal is to stop the reaction at the alkene stage. Formation of the fully saturated alkane (2-methyl-2-butanamine) indicates the catalyst is too active.
Solutions:
-
Use a "Poisoned" Catalyst: While the amine substrate itself is a potential poison, a standard Lindlar catalyst (Pd/CaCO₃ treated with lead acetate) is designed for this type of selective reduction.[3][15] The lead component deactivates the most active sites responsible for alkene hydrogenation.
-
Fine-Tune Reaction Conditions: Selectivity is often a function of pressure and temperature. A stability test performed at 25°C and 5 bar showed a selectivity of 88%, which increased to 97% at 45°C and 1 bar, demonstrating the significant impact of reaction conditions.[3] Systematically screen a matrix of lower temperatures and H₂ pressures to find the optimal window for alkene formation.
Section 4: Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of 2-methylbut-3-yn-2-amine with an Aryl Bromide
This protocol is adapted from a procedure for aryl bromides and 2-methyl-3-butyn-2-ol and is optimized to account for the amine substrate.[2]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
2-methylbut-3-yn-2-amine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)
-
Tri(p-tolyl)phosphine [P(p-tol)₃] (0.06 mmol, 6 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or Toluene, 5 mL)
-
Schlenk flask and standard inert atmosphere equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (3 mol%), P(p-tol)₃ (6 mol%), and the aryl bromide (1.0 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent (5 mL) via syringe, followed by DBU (3.0 mmol).
-
Add 2-methylbut-3-yn-2-amine (1.2 mmol) dropwise via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The progress and purity should be checked by GC-MS and ¹H NMR to confirm the formation of the desired coupled product and the absence of starting materials and side products.
Protocol 2: Catalyst Activity and Deactivation Testing for Selective Hydrogenation
This protocol provides a framework for screening catalysts and identifying deactivation.
Setup:
-
High-pressure batch reactor or a continuous flow reactor system.
-
Gas Chromatography (GC) system for analysis.
Procedure:
-
Catalyst Loading: Accurately weigh the fresh catalyst (e.g., 5% Pd/ZnO, 50 mg) and load it into the reactor.
-
Reaction Run 1 (Fresh Catalyst):
-
Add the solvent (e.g., ethanol, 10 mL) and 2-methylbut-3-yn-2-amine (e.g., 10 mmol) to the reactor.
-
Seal the reactor, purge several times with inert gas, then purge with hydrogen.
-
Pressurize the reactor to the desired H₂ pressure (e.g., 3 bar) and heat to the target temperature (e.g., 40 °C).
-
Stir vigorously and take samples at regular intervals (e.g., 15, 30, 60, 120 minutes).
-
Analyze samples by GC to determine the conversion of the starting material and the selectivity towards the desired alkene and the over-hydrogenated alkane.
-
-
Catalyst Recovery and Reuse:
-
After the first run, carefully recover the catalyst by filtration under an inert atmosphere.
-
Wash the catalyst with fresh solvent and dry under vacuum.
-
-
Reaction Run 2 (Used Catalyst):
-
Reuse the recovered catalyst in a subsequent reaction under identical conditions as Run 1.
-
Monitor the conversion and selectivity as before.
-
-
Data Analysis:
-
Plot conversion vs. time and selectivity vs. conversion for both runs.
-
A significant drop in the reaction rate or a change in the selectivity profile between Run 1 and Run 2 indicates catalyst deactivation.[14]
-
Caption: Potential inhibition of the Sonogashira cycle by the amine substrate.
References
- Technical Support Center: Catalyst Deactivation in 2-Methyl-3-butyn-2-OL Hydrogenation. Benchchem.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
- Selective hydrogenation of 2-methyl-3-butyn-2-ol catalyzed by embedded polymer-protected PdZn nanoparticles. ResearchGate.
- Hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst: kinetic model and selectivity study. Reaction Chemistry & Engineering (RSC Publishing).
- Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science (RSC Publishing).
- Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. ResearchGate.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews (ACS Publications).
- Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work? ResearchGate.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central (NIH).
- Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. NIH.
- Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. MDPI.
- Sonogashira coupling confusion: where did my reactant go? Reddit.
- Selective Hydrogenation of 2-Methyl-3-butyn-2-ol in Microcapillary Reactor on Supported Intermetallic PdZn Catalyst, Effect of Support Doping on Stability and Kinetic Parameters. MDPI.
- Selective Hydrogenation of 2‐Methyl‐3‐butyn‐2‐ol Over Supported Cu Nanocatalysts. MDPI.
- Reactions of Amines Practice Problems. Chemistry Steps.
- Preparation of 2-methyl-3-buten-2-ol (2-methylbut-3-en-2-ol). PrepChem.com.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Reactions of Amines Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst: kinetic model and selectivity study - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. prepchem.com [prepchem.com]
Technical Support Center: Sonogashira Coupling with Hindered Amines
Welcome to the technical support center for the Sonogashira coupling reaction. This guide is specifically designed for researchers, scientists, and professionals in drug development who are navigating the complexities of using sterically hindered amines as bases in this powerful C-C bond-forming reaction. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Q1: Why should I consider using a hindered amine in my Sonogashira coupling?
A1: Hindered amines, such as diisopropylethylamine (DIPEA or Hünig's base), 2,2,6,6-tetramethylpiperidine (TMP), or dicyclohexylamine, offer several potential advantages. Their steric bulk makes them poor nucleophiles, which can minimize side reactions involving the amine attacking the palladium catalyst or the electrophile. This is particularly beneficial when working with sensitive or complex substrates. In certain copper-free protocols, sterically hindered amines have been shown to facilitate high yields, sometimes outperforming less hindered counterparts like triethylamine (Et3N).[1]
Q2: How does a hindered amine mechanistically influence the Sonogashira coupling?
A2: The amine base plays a crucial role in both the copper-catalyzed and copper-free Sonogashira pathways. Its primary function is to deprotonate the terminal alkyne, making it nucleophilic. In the copper-catalyzed cycle, this forms a copper acetylide intermediate. In copper-free systems, the amine facilitates the formation of a palladium acetylide. The steric profile of a hindered amine can influence the kinetics of this deprotonation and may also affect its ability to coordinate to the palladium center, which can be a factor in the overall catalytic cycle.
Q3: Are there situations where a hindered amine is not the best choice?
A3: Absolutely. The choice of base is highly dependent on the specific substrates and reaction conditions. In some cases, the steric bulk of a hindered amine can slow down the necessary deprotonation of the alkyne, leading to a sluggish or incomplete reaction. This is especially true if the alkyne itself is sterically demanding. For many "standard" Sonogashira couplings, less hindered and more conventionally used amines like triethylamine or diisopropylamine may be perfectly suitable and more cost-effective.[2] A preliminary screening of bases is often a worthwhile endeavor when developing a new Sonogashira protocol.
Q4: Can I use a hindered amine in both copper-catalyzed and copper-free Sonogashira reactions?
A4: Yes, hindered amines can be employed in both protocols. However, their utility is particularly noted in copper-free systems.[1] In copper-catalyzed reactions, the primary role of the amine is to facilitate the formation of the copper acetylide. In copper-free reactions, the amine's interaction with the palladium center and the alkyne is more direct and can be more sensitive to steric factors.
Troubleshooting Guide: Sonogashira Coupling with Hindered Amines
This section is designed to address specific issues you may encounter during your experiments.
Problem 1: Low or No Product Yield
Q: I'm using a hindered amine (e.g., DIPEA) and my reaction is very slow or has stalled completely. What are the likely causes and how can I fix it?
A: A stalled reaction when using a hindered amine often points to a few key areas. Let's break them down in a logical troubleshooting workflow.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting failed Sonogashira coupling reactions.
Detailed Breakdown:
-
Inefficient Alkyne Deprotonation: The steric bulk of the amine may be hindering its ability to deprotonate the alkyne effectively.
-
Solution: Consider screening other bases. A slightly less hindered amine like diisopropylamine (DIPA) might offer a good balance. Alternatively, for copper-free systems, inorganic bases like cesium carbonate or potassium carbonate can be effective, completely removing the amine from the equation.[2]
-
-
Suboptimal Catalyst/Ligand Combination: The combination of a hindered amine with a particular palladium source and ligand may not be ideal. The oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step, and this is exacerbated by sterically demanding substrates.[3]
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., P(t-Bu)3, SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[4] These ligands promote the formation of a highly reactive, monoligated Pd(0) species that can more readily undergo oxidative addition with hindered aryl halides.[5] Consider using a pre-formed, air-stable palladium precatalyst which can ensure the efficient generation of the active catalyst in situ.
-
-
Insufficient Thermal Energy: While many Sonogashira couplings proceed at room temperature, reactions involving hindered components (either the substrate or the base) often require heating to overcome higher activation barriers.[6][7]
-
Solution: Gradually increase the reaction temperature. For aryl bromides, temperatures of 60-100 °C are not uncommon. For particularly challenging couplings, a sealed tube or microwave irradiation may be necessary.
-
-
Poor Catalyst Activity or Decomposition: The appearance of a black precipitate ("palladium black") is a clear indicator of catalyst decomposition.
-
Solution: Ensure you are using a fresh, high-quality palladium source. If using a Pd(0) catalyst like Pd(PPh3)4, handle it under strictly inert conditions as it is sensitive to air. Pd(II) precatalysts such as PdCl2(PPh3)2 are generally more stable.[2] Also, ensure all solvents and reagents are anhydrous and properly degassed, as oxygen can contribute to catalyst degradation.[8]
-
Problem 2: Significant Homocoupling of the Alkyne (Glaser Coupling)
Q: I'm observing a significant amount of a byproduct that appears to be a dimer of my starting alkyne. Why is this happening and how can I prevent it?
A: The formation of alkyne dimers is a classic side reaction in Sonogashira couplings known as Glaser coupling. This is particularly problematic in copper-catalyzed systems and is promoted by the presence of oxygen.
Strategies to Minimize Glaser Coupling:
| Strategy | Rationale |
| Switch to a Copper-Free Protocol | This is the most direct and effective way to eliminate Glaser coupling, as this side reaction is mediated by the copper co-catalyst.[3] |
| Ensure Rigorous Inert Atmosphere | Oxygen promotes the oxidative homocoupling of the copper acetylide intermediate. Use Schlenk techniques or a glovebox, and thoroughly degas all solvents and liquid reagents (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas).[8] |
| Reduce Copper Catalyst Loading | While catalytic, an excess of copper can favor the homocoupling pathway. Try reducing the loading of the Cu(I) co-catalyst to the minimum effective amount (e.g., 1-5 mol%). |
| Slow Addition of the Alkyne | Maintaining a low concentration of the alkyne throughout the reaction can disfavor the bimolecular homocoupling reaction. This can be achieved by adding the alkyne slowly to the reaction mixture via a syringe pump. |
Problem 3: Reaction is Sensitive to Choice of Hindered Amine
Q: I tried switching from DIPEA to another hindered amine, and the reaction failed. Why is the reaction so sensitive to the specific amine used?
A: While we group these amines as "hindered," they have distinct steric and electronic properties that can significantly impact the reaction.
-
Basicity (pKa): The pKa of the conjugate acid of the amine determines its basic strength. A base must be strong enough to deprotonate the alkyne but not so strong as to cause unwanted side reactions.
-
Steric Profile: The specific shape and size of the amine can influence its ability to approach the alkyne for deprotonation and its potential to coordinate with the palladium center.
-
Coordinating Ability: Some amines can act as ligands for the palladium catalyst. A strongly coordinating amine might inhibit the reaction by occupying a coordination site needed for the catalytic cycle to proceed. A hindered amine is generally chosen to minimize this coordination.
Recommendation: When optimizing a reaction, if you need to change the hindered amine, consider it a re-optimization problem. It may be necessary to re-screen other parameters like solvent and temperature in conjunction with the new base.
The Sonogashira Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. Below is a simplified representation of the dual catalytic cycles in a traditional Sonogashira coupling.
Caption: Simplified dual catalytic cycles of the Sonogashira coupling.
Detailed Experimental Protocol
Title: Copper-Free Sonogashira Coupling of a Sterically Hindered Aryl Bromide using a Palladium Precatalyst and a Hindered Amine
Objective: To provide a general procedure for coupling a sterically hindered aryl bromide with a terminal alkyne using a modern palladium precatalyst and a hindered amine base.
Materials:
-
Sterically hindered aryl bromide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2.5 mol%)
-
Hindered amine base (e.g., DIPEA, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the sterically hindered aryl bromide (1.0 equiv), the palladium precatalyst (2.5 mol%), and a magnetic stir bar.
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed solvent via syringe, followed by the hindered amine base (2.0 equiv) and the terminal alkyne (1.2 equiv).
-
Reaction: Stir the mixture at the desired temperature (start with 80 °C for an aryl bromide). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
-
Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 13356–13365. [Link]
-
Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(3), 2075–2145. [Link]
-
Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]
-
Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6896-6927. [Link]
-
Plenio, H., & Fleck, T. J. (2007). The effect of steric bulk in Sonogashira coupling reactions. Chemical Communications, (9), 972-974. [Link]
-
YouTube. (2020). Sonogashira Coupling. [Link]
-
Fukuoka, S., et al. (2008). EFFECT OF THE USE OF BULKY ALKYLPHOSPHINES IN THE SONOGASHIRA COUPLING WITH AQUEOUS AMMONIA. HETEROCYCLES, 76(1), 819-822. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]
-
YouTube. (2016). Sonogashira Coupling Reaction. [Link]
Sources
Technical Support Center: Catalyst Residue Removal in 2-Methylbut-3-yn-2-amine Reactions
Welcome to the technical support center for post-reaction purification, specifically focusing on the removal of catalyst residues from reactions involving 2-methylbut-3-yn-2-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and practical solutions in a direct question-and-answer format. Our goal is to equip you with the expertise to ensure the purity and integrity of your compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst residues I should expect in reactions with 2-methylbut-3-yn-2-amine, and why are they problematic?
Reactions involving terminal alkynes like 2-methylbut-3-yn-2-amine frequently employ palladium and copper catalysts, particularly in cross-coupling reactions such as the Sonogashira coupling.[1][2] These metals are highly effective at forming carbon-carbon bonds but can remain as impurities in your final product.
-
Palladium (Pd): Typically from catalysts like Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd/C.
-
Copper (Cu): Often from co-catalysts like copper(I) iodide (CuI).
These residual metals are problematic for several reasons:
-
Toxicity: Both palladium and copper salts can be toxic, which is a major concern in pharmaceutical applications.[3][4]
-
Catalytic Activity: Residual catalysts can interfere with subsequent synthetic steps or affect the stability of the final compound.
-
Product Purity: For drug development, stringent limits on metal impurities are required by regulatory agencies.
Q2: I have a crude product from a Sonogashira reaction. What is the first step I should consider for catalyst removal?
A simple and effective first step for removing a significant portion of catalyst residues, especially heterogeneous or precipitated catalysts, is filtration through a pad of Celite®.[5]
Causality: During the reaction or upon cooling, the metal catalyst can precipitate out of the solution. Celite, a diatomaceous earth, provides a fine filter bed that can trap these insoluble metal particles.[5]
Troubleshooting Guide
Issue 1: My product is soluble in organic solvents, but I'm still seeing significant palladium contamination after filtration.
This is a common issue and indicates that the palladium is likely in a homogeneous (dissolved) form.[6] In this case, you need to employ methods that target soluble metal species.
Solution 1: Adsorption using Metal Scavengers
Metal scavengers are solid supports functionalized with ligands that have a high affinity for specific metals.[6][7]
-
Thiol-based scavengers (e.g., SiliaMetS® Thiol): Highly effective for a variety of metals, including Pd(II).[8]
-
Thiourea-based scavengers (e.g., SiliaMetS® Thiourea): A versatile scavenger for all forms of palladium.[3][8]
-
Amine-based scavengers (e.g., SiliaMetS® Triamine): Effective for scavenging various metals, including palladium.[3]
Experimental Protocol: Palladium Removal with a Silica-Based Thiol Scavenger
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Dichloromethane, Toluene, or Ethyl Acetate).
-
Scavenger Addition: Add the silica-based thiol scavenger (typically 3-5 equivalents relative to the residual palladium).
-
Stirring: Stir the mixture at room temperature or slightly elevated temperatures (40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[6]
-
Filtration: Filter the mixture to remove the solid scavenger with the bound palladium.
-
Washing: Wash the scavenger on the filter with a small amount of fresh solvent.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.[6]
Solution 2: Adsorption using Activated Carbon
Activated carbon is a cost-effective adsorbent with a high surface area that can effectively remove residual palladium.[9][10]
Experimental Protocol: Palladium Removal with Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-12 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.
-
Washing: Thoroughly wash the Celite® pad with fresh solvent to recover any adsorbed product.
-
Concentration: Concentrate the filtrate to obtain the purified product.[6]
Data Presentation: Comparison of Scavenging Methods
| Method | Typical Efficiency | Advantages | Disadvantages |
| Metal Scavengers | >95% | High selectivity, predictable performance. | Higher cost. |
| Activated Carbon | 70-95% | Low cost, readily available. | Can adsorb the product, leading to yield loss; fine particles can be difficult to filter.[6][9] |
Issue 2: My main impurity is copper. How can I selectively remove it?
Copper residues can often be removed with an aqueous wash using a chelating agent.
Solution: Extraction with an Aqueous EDTA or Ammonia Solution
-
EDTA (Ethylenediaminetetraacetic acid): Forms a stable, water-soluble complex with copper ions, which can then be removed in an aqueous phase.[11][12]
-
Ammonia Solution: Forms a deep blue, water-soluble tetraamminecopper(II) complex.[11]
Experimental Protocol: Copper Removal by Aqueous Extraction
-
Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water (e.g., Ethyl Acetate, Dichloromethane).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of EDTA or a dilute ammonium hydroxide solution. Repeat the wash until the aqueous layer is colorless.[11]
-
Brine Wash: Wash the organic layer with brine to remove any remaining aqueous solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Visualization: Decision Workflow for Catalyst Removal
Caption: Decision tree for selecting a catalyst removal method.
Issue 3: I am losing a significant amount of my product during purification with activated carbon.
This is a common drawback of using activated carbon, as its porous structure can adsorb your desired compound along with the catalyst residues.[6]
Troubleshooting Steps:
-
Minimize Adsorbent Amount: Use the minimum effective amount of activated carbon. Start with a smaller percentage (e.g., 2-5 wt%) and increase only if necessary.[6]
-
Solvent Selection: The choice of solvent can influence the binding of both the palladium and the product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.[6]
-
Thorough Washing: Ensure you are thoroughly washing the activated carbon/Celite® pad with fresh solvent after filtration to recover as much product as possible.
-
Consider Alternatives: If product loss remains high, switch to a more selective method like using a metal scavenger or consider purifying your product by recrystallization if it is a solid.[6]
Q3: Can I use recrystallization to purify my 2-methylbut-3-yn-2-amine derivative?
Yes, if your product is a solid, recrystallization can be an excellent method for purification, as it can leave the palladium impurities behind in the mother liquor.[6]
Key Principles for Successful Recrystallization:
-
Solvent Selection: Choose a solvent system where your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.
-
Cooling Rate: Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities.
A related compound, 2-Methyl-4-phenylbut-3-yn-2-ol, can be recrystallized from non-polar solvents like hexane or cyclohexane.[13]
Visualization: Recrystallization Workflow
Caption: General workflow for purification by recrystallization.
References
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. Available at: [Link]
-
Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents: The Development of a Cost-Effective Method to Remove Palladium from Pharmaceutical Intermediates and APIs. ACS Publications. Available at: [Link]
-
Catalyst Removal. Matyjaszewski Polymer Group - Carnegie Mellon University. Available at: [Link]
-
How can i remove palladium Pd catalyst easily? ResearchGate. Available at: [Link]
-
(PDF) Selective chelating precipitation of palladium metal from electroplating wastewater using chitosan and its derivative. ResearchGate. Available at: [Link]
-
How to remove palladium catalyst from reaction mixture? ResearchGate. Available at: [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Is there another way to get rid of the remnants of the copper catalyst? ResearchGate. Available at: [Link]
-
Catalyst-Modified Activated Carbon for Aldehyde Removal. UES. Available at: [Link]
-
Palladium catalyst recovery using scavenger resin. SpinChem. Available at: [Link]
-
Granular Activated Carbon Charcoal Filter Media For Catalyst Support. YICARB. Available at: [Link]
-
Catalytic Activated Carbon For H2S Removal. Available at: [Link]
-
Metal scavengers. Johnson Matthey. Available at: [Link]
-
Catalyst Support with Activated Carbon. Calgon Carbon. Available at: [Link]
-
What Is The Best Way To Remove Polymerization Catalysts? Chemistry For Everyone. Available at: [Link]
-
Recovery of palladium from spent catalyst with supercritical CO2 and chelating agent. ResearchGate. Available at: [Link]
-
Metal scavengers for organic purification. Biotage. Available at: [Link]
-
Best method for removing Cu(I) from Org compounds. Reddit. Available at: [Link]
-
Sonogashira Coupling. NROChemistry. Available at: [Link]
-
Sonogashira Coupling- Reaction and application in Research Lab. YouTube. Available at: [Link]
-
Overall reaction scheme for 2-methylbut-3-yn-2-ol (MBOH ). ResearchGate. Available at: [Link]
-
Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. Indian Academy of Sciences. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Org. Synth. 2007, 84, 120. Organic Syntheses. Available at: [Link]
-
Selective hydrogenation of 2-methyl-3-butyn-2-ol catalyzed by embedded polymer-protected PdZn nanoparticles. ResearchGate. Available at: [Link]
-
Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. MDPI. Available at: [Link]
- CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol. Google Patents.
-
3-Butyn-2-amine, 2-methyl-. NIST WebBook. Available at: [Link]
-
Continuous 2-Methyl-3-Butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. ResearchGate. Available at: [Link]
-
Kinetics of the solvent-free hydrogenation of 2-methyl-3-butyn-2-ol over a structured Pd-based catalyst. ResearchGate. Available at: [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]
-
Amine-Mediated Degradation in Olefin Metathesis Reactions that Employ the Second-Generation Grubbs Catalyst. ResearchGate. Available at: [Link]
Sources
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. silicycle.com [silicycle.com]
- 4. silicycle.com [silicycle.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Metal scavengers | Johnson Matthey | Johnson Matthey [matthey.com]
- 8. silicycle.com [silicycle.com]
- 9. ogc.co.jp [ogc.co.jp]
- 10. Catalyst Support with Activated Carbon [calgoncarbon.com]
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- 12. echemi.com [echemi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Challenges in the scale-up of 2-methylbut-3-yn-2-amine production
Welcome to the technical support guide for the synthesis and scale-up of 2-methylbut-3-yn-2-amine. This resource is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered during the production of this valuable synthetic intermediate. The following content is structured as a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and practical, field-proven insights.
Section 1: Understanding the Core Synthesis
The industrial synthesis of 2-methylbut-3-yn-2-amine typically proceeds via a variation of the Favorskii reaction. This involves the reaction of an alkyne (acetylene) with a ketone (acetone) in the presence of a base to form the corresponding propargyl alcohol, 2-methylbut-3-yn-2-ol.[1][2] This intermediate is then aminated to yield the final product. While conceptually straightforward, scaling this process introduces significant challenges related to reaction control, safety, and purification.
A common approach is the direct, one-pot synthesis where acetone, a primary or secondary amine, and acetylene are reacted in the presence of a copper(I) acetylide catalyst. This guide will focus on troubleshooting this prevalent synthetic route.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
FAQ 1: My reaction shows a long induction period or fails to initiate. What are the likely causes?
Answer: A delayed or failed reaction initiation is almost always linked to issues with the catalyst or the reaction environment.
-
Catalyst Inactivity: The active catalyst, typically a copper(I) salt, is highly susceptible to oxidation to the inactive copper(II) state. Exposure to air during catalyst preparation or charging can render it ineffective. Furthermore, impurities in the reagents, particularly oxidizing agents or strong coordinating species, can poison the catalyst.
-
Insufficient Basicity: The Favorskii reaction requires a sufficiently basic medium to deprotonate the terminal alkyne, forming the nucleophilic acetylide species.[1] If the base concentration is too low or has been neutralized by acidic impurities, the reaction will not proceed.
-
Low Mass Transfer: On a larger scale, ensuring efficient contact between the gaseous acetylene, the liquid phase (acetone, amine, solvent), and the solid catalyst is critical. Poor agitation can lead to localized areas of low reagent concentration, preventing the reaction from starting.
-
Water Content: While some protocols may tolerate small amounts of water, excess water can hydrolyze the catalyst and interfere with the formation of the metal acetylide.[1]
Troubleshooting Steps:
-
Catalyst Preparation: Ensure the copper(I) catalyst is prepared under an inert atmosphere (e.g., nitrogen or argon). If using a commercial source, verify its specifications and handling recommendations.
-
Reagent Purity: Use anhydrous solvents and ensure the acetone and amine are free from peroxides and other oxidizing impurities.
-
Atmosphere Control: Purge the reactor with an inert gas before and during reagent addition. Maintain a positive pressure of inert gas throughout the process.
-
Agitation Study: Verify that the reactor's agitation speed is sufficient to create a homogenous slurry and facilitate gas dispersion from the acetylene feed.
FAQ 2: I'm observing a dangerous and difficult-to-control exotherm during the acetylene addition. How can I manage this?
Answer: The ethynylation of ketones is a highly exothermic reaction. Uncontrolled heat evolution is a major safety hazard during scale-up, potentially leading to a runaway reaction, over-pressurization, and the formation of unstable, explosive copper acetylide byproducts.[3]
-
Causality: The exotherm is directly proportional to the rate of acetylene addition and its subsequent reaction. Adding the gas too quickly overwhelms the reactor's cooling capacity.
-
Scale-Up Physics: As vessel size increases, the surface-area-to-volume ratio decreases. This means a larger reactor has proportionally less surface area available to dissipate the heat generated by its larger volume, making thermal management a critical scale-up challenge.[4]
Mitigation Strategies:
-
Controlled Acetylene Feed: The most critical control parameter is the acetylene feed rate. The addition should be subsurface and controlled by a mass flow controller. The rate should be slow enough that the cooling system can comfortably maintain the target reaction temperature.
-
Cooling Capacity: Ensure your reactor's cooling system is appropriately sized for the reaction scale. Perform a calorimetry study on a lab scale to understand the heat of reaction before attempting a large-scale run.
-
Semi-Batch Process: Instead of adding all the acetone and amine at once, consider a semi-batch approach where the acetone is added gradually along with the acetylene. This distributes the heat evolution over a longer period.
-
Dilution: Increasing the solvent volume can help moderate the temperature rise by providing a larger thermal mass. However, this may impact reaction kinetics and downstream processing, so it must be carefully evaluated.
FAQ 3: My product yield is low, and I'm seeing significant byproduct formation. What are the common side reactions?
Answer: Low yields are often a result of competing side reactions or catalyst deactivation. The primary culprits are typically aldol condensations and catalyst-mediated decomposition.
-
Aldol Condensation: Acetone can undergo a base-catalyzed self-condensation, especially at elevated temperatures.[1] This side reaction consumes the starting material and generates impurities like diacetone alcohol and mesityl oxide, which can complicate purification.
-
Catalyst Deactivation: The catalyst can deactivate through several mechanisms. Sintering of the metal particles can reduce the active surface area. Fouling by polymeric byproducts formed from acetylene or acetone can block active sites.[5][6]
-
Over-alkylation: In the amination step, the desired primary amine can react further to form secondary and tertiary amines, reducing the yield of the target product.[7]
Optimization Protocol:
-
Temperature Control: Maintain the reaction temperature within the optimal range. Lower temperatures generally favor the desired ethynylation over the aldol condensation.
-
Stoichiometry: Carefully control the molar ratios of the reactants. An excess of the amine can sometimes suppress side reactions, but this must be balanced against purification challenges.
-
Catalyst Loading: An insufficient catalyst load can lead to slow reaction rates and incomplete conversion, allowing more time for side reactions to occur. Conversely, excessively high loading can promote unwanted decomposition pathways.
-
Reaction Time: Monitor the reaction progress (e.g., by GC) and quench it promptly upon completion to prevent the formation of degradation products.
FAQ 4: How do I effectively purify 2-methylbut-3-yn-2-amine at scale?
Answer: Purification is typically achieved by distillation. However, the presence of closely boiling impurities and potential azeotropes can make this challenging.
-
Key Challenge: The product has a boiling point of approximately 79-80 °C.[8] Impurities such as unreacted starting materials or low-boiling byproducts must be effectively removed. Water can form an azeotrope with the product or other components, complicating the separation.[9]
Purification Workflow:
-
Quenching & Work-up: After the reaction is complete, the catalyst must be filtered off. The reaction mixture is then typically neutralized. An aqueous wash can remove salts and water-soluble impurities.
-
Drying: The organic phase must be thoroughly dried before distillation using a suitable agent like anhydrous magnesium sulfate or sodium sulfate.
-
Fractional Distillation: Use a distillation column with sufficient theoretical plates to achieve the desired separation.
-
Vacuum Distillation: Distilling under reduced pressure can lower the boiling point, which is beneficial if the product or impurities are thermally sensitive.
| Compound | Boiling Point (°C at 1 atm) | Potential Issues |
| Acetone | 56 | Easily removed in a forerun. |
| 2-Methylbut-3-yn-2-amine | 79-80 | Target Product |
| 2-Methylbut-3-yn-2-ol | 104 | Intermediate; indicates incomplete amination. |
| Diacetone Alcohol | 166 | High-boiling impurity from acetone self-condensation. |
Table 1: Boiling points of key components in the reaction mixture.
Section 3: Process Visualization
Troubleshooting Workflow for Low Product Yield
The following diagram outlines a logical decision-making process for diagnosing the root cause of low product yield.
Sources
- 1. Favorskii reaction - Wikipedia [en.wikipedia.org]
- 2. 2-Methylbut-3-yn-2-ol - Wikipedia [en.wikipedia.org]
- 3. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 4. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. US3838183A - Synthesis of 2-methyl-3-buten-2-ol - Google Patents [patents.google.com]
Technical Support Center: Stabilizing 2-Methylbut-3-yn-2-amine for Long-Term Storage
Welcome to the technical support center for 2-methylbut-3-yn-2-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions, and best practices derived from extensive field experience and established chemical principles.
Introduction to the Stability Challenges of 2-Methylbut-3-yn-2-amine
2-Methylbut-3-yn-2-amine (CAS No. 2978-58-7) is a bifunctional molecule featuring a primary amine and a terminal alkyne. This unique structure, while synthetically useful, also presents inherent stability challenges. The primary amine group is susceptible to oxidation and reaction with atmospheric carbon dioxide, while the terminal alkyne can undergo oligomerization or polymerization, especially in the presence of trace metal impurities or upon exposure to light and heat.[1][2][3] Understanding these potential degradation pathways is crucial for maintaining the compound's purity and reactivity over time.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation in my 2-methylbut-3-yn-2-amine sample?
A1: Visual inspection can often provide the first clues of degradation. Common signs include a change in color from colorless to yellow or brown, an increase in viscosity, or the formation of solid precipitates. An ammonia-like odor may also become more pronounced due to the degradation of the amine. For a definitive assessment, analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to determine purity.
Q2: What is the recommended storage temperature for 2-methylbut-3-yn-2-amine?
A2: For long-term storage, it is recommended to keep 2-methylbut-3-yn-2-amine at 2-8°C. Refrigeration minimizes the rate of potential degradation reactions, including oligomerization of the alkyne and oxidative degradation of the amine.
Q3: My sample has turned yellow. Can I still use it?
A3: A yellow discoloration is a common indicator of degradation, likely due to oxidation of the amine or oligomerization of the alkyne. While a slightly yellow sample may still be suitable for some applications, it is highly recommended to re-purify the material by distillation before use in sensitive reactions where purity is critical. Always assess the purity of a discolored sample using analytical methods like GC-MS or NMR to identify any impurities.
Q4: Are there any materials I should avoid for storing this compound?
A4: Yes. Avoid storing 2-methylbut-3-yn-2-amine in containers made of materials that could potentially leach metal ions, as these can catalyze alkyne oligomerization.[1][2] Use high-density polyethylene (HDPE) or amber glass containers with tightly sealed caps to prevent exposure to air, moisture, and light.[1] Also, ensure that the storage environment is free from acidic vapors, as amines can react with them.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the handling and storage of 2-methylbut-3-yn-2-amine.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Color Change (Colorless to Yellow/Brown) | 1. Oxidation of the primary amine. 2. Oligomerization of the terminal alkyne. 3. Reaction with atmospheric CO2. | 1. Purge the headspace of the container with an inert gas (e.g., argon or nitrogen) before sealing. 2. Store in an amber glass bottle to protect from light. 3. Consider adding a suitable antioxidant (see Best Practices section). 4. Re-purify by distillation if purity is compromised. |
| Increased Viscosity or Solid Formation | 1. Advanced oligomerization or polymerization of the alkyne.[1][2][3] 2. Formation of amine carbonate salts from reaction with CO2. | 1. Filter the sample to remove any solids. 2. Assess the purity of the liquid fraction via GC or NMR. 3. If significant oligomerization has occurred, the product may not be salvageable. 4. To prevent this, strictly follow inert atmosphere handling and storage recommendations. |
| Inconsistent Reaction Yields | 1. Decreased molar concentration due to degradation. 2. Presence of inhibitors (degradation products) in the reaction mixture. | 1. Always use a freshly opened or recently purified sample for critical applications. 2. Quantify the purity of your stock solution using a validated analytical method before use. 3. If degradation is suspected, purify the amine by distillation. |
| Pressure Buildup in Container | 1. Volatilization due to storage at elevated temperatures. 2. Gas evolution from degradation pathways. | 1. Ensure storage is consistently at the recommended 2-8°C. 2. Vent the container carefully in a well-ventilated fume hood before use. |
Best Practices for Long-Term Storage
To ensure the stability of 2-methylbut-3-yn-2-amine for extended periods, a multi-faceted approach focusing on controlling the storage environment is essential.
Atmosphere Control: The First Line of Defense
The primary drivers of degradation are oxygen and atmospheric moisture. Therefore, maintaining an inert atmosphere is the most critical step.
-
Inert Gas Blanketing: Before sealing the storage container, displace the air in the headspace with a dry, inert gas such as argon or nitrogen. This minimizes contact with oxygen and moisture.
-
Airtight Sealing: Use containers with high-quality, airtight seals. Polytetrafluoroethylene (PTFE)-lined caps are recommended to prevent contamination and ensure a tight seal.
Temperature and Light Management
-
Refrigeration: Store the compound at 2-8°C to significantly slow down the kinetics of degradation reactions.
-
Protection from Light: Use amber glass bottles or store clear containers in a dark location to prevent photo-induced degradation.
Consideration of Chemical Stabilizers
For very long-term storage or for applications highly sensitive to impurities, the addition of stabilizers can be beneficial. It is crucial to note that the choice of stabilizer must be compatible with downstream applications.
-
Antioxidants for the Amine Group: Hindered amine light stabilizers (HALS) or phenolic antioxidants like butylated hydroxytoluene (BHT) can be effective at low concentrations (typically 100-500 ppm) to inhibit oxidative degradation.[5][6][7]
-
Inhibitors for Alkyne Oligomerization: Radical scavengers such as certain phenolic compounds or benzoquinone derivatives can inhibit alkyne polymerization.[4]
Important Note: The addition of any stabilizer should be carefully evaluated and validated for your specific application, as it may interfere with subsequent reactions.
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of 2-methylbut-3-yn-2-amine.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for amine analysis (e.g., a low-to-mid polarity column with base deactivation).
GC Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL (split injection).
Sample Preparation:
-
Prepare a 1% (v/v) solution of 2-methylbut-3-yn-2-amine in a suitable solvent (e.g., dichloromethane or methanol).
-
Inject the sample into the GC.
-
The purity is determined by the area percentage of the main peak corresponding to 2-methylbut-3-yn-2-amine.
Protocol 2: Repurification by Distillation
For samples showing signs of degradation, simple distillation can often restore purity.
Procedure:
-
Set up a standard distillation apparatus in a fume hood.
-
Add the 2-methylbut-3-yn-2-amine to the distillation flask along with a few boiling chips.
-
Heat the flask gently. The boiling point of 2-methylbut-3-yn-2-amine is approximately 79-80°C at atmospheric pressure.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of the pure compound.
-
Discard the initial and final fractions, which are likely to contain more volatile and less volatile impurities, respectively.
-
Store the purified product under an inert atmosphere at 2-8°C.
Visualizing Degradation and Stabilization
Potential Degradation Pathways
The following diagram illustrates the primary degradation pathways for 2-methylbut-3-yn-2-amine.
Caption: Potential degradation pathways of 2-methylbut-3-yn-2-amine.
Stabilization Workflow
This workflow outlines the key steps for ensuring the long-term stability of the compound.
Caption: Recommended workflow for stabilizing 2-methylbut-3-yn-2-amine.
References
- Controlling the Catalytic Oligomerization of Terminal Alkynes Promoted by Organoactinides: A Strategy to Short Oligomers. Journal of the American Chemical Society.
- Developing Transition-Metal Catalysts for the Intramolecular Hydroamin
- Oligomerization and Cross-Oligomerization of Terminal Alkynes Catalyzed by Organoactinide Complexes. Journal of the American Chemical Society.
- Oligomerization and Cross-Oligomerization of Terminal Alkynes Catalyzed by Organoactinide Complexes.
- Controlling the catalytic oligomerization of terminal alkynes promoted by organoactinides: A strategy to short oligomers. Technion - Israel Institute of Technology.
- Oligomerization and hydroamination of terminal alkynes promoted by the cationic organoactinide compound [(Et2N)3U][BPh4]. PubMed.
- Sequential Reactions of α-Aminoalkynes with Carbonyls. Encyclopedia.pub.
- Organolanthanide-Catalyzed Intramolecular Hydroamination/Cyclization of Aminoalkynes.
- Mechanistic Investigation of Intramolecular Aminoalkene and Aminoalkyne Hydroamination/Cyclization Catalyzed by Highly Electrophilic, Tetravalent Constrained Geometry 4d and 5f Complexes.
- Intramolecular Hydroaminations of Aminoalkynes Catalyzed by Yttrium Complexes and Aminoallenes Catalyzed by Zirconium Complexes.
- Alkynes polymerization inhibitor.
- Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Compar
- Thermal oxidation of poly(dicyclopentadiene) - Effect of phenolic and hindered amine stabilizers. Archimer.
- The Art of Stabiliz
- Effects of Amine and Phenolic Based Antioxidants on the Stability of Babassu Biodiesel Using Rancimat and Differential Scanning Calorimetry Techniques.
- Phenols and aromatic amines as thermal stabilizers in polyolefin processing.
- Antioxidants & Stabilizers for Polyolefins (PP, PE) | Selection Guide. SpecialChem.
- Which would you expect to be more stable, an internal alkyne or terminal alkyne? Explain. Quora.
- Polymeriz
- Ch 9 : Alkynes. University of Calgary.
- Recent Progress of Protecting Groups for Terminal Alkynes. [Source not available].
- One-Pot Synthesis of Terminal Alkynes
- Structural Analysis of 2-Methyl-3-(methylamino)butan-2-ol: A Technical Guide. Benchchem.
- 2-Methyl-3-butyn-2-amine 95% | 2978-58-7. Sigma-Aldrich.
- Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Omega.
- Alkynes | Click Chemistry. MedchemExpress.
- Alkyne Derivatives of SARS-CoV-2 Main Protease Inhibitors Including Nirmatrelvir Inhibit by Reacting Covalently with the Nucleophilic Cysteine. NIH.
- Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology.
- AMINES METHOD 2. Lovibond.
- 2-Methyl-3-butyn-2-ol - Optional[1H NMR] - Spectrum. SpectraBase.
- 2-methyl-3-butyn-2-ol, 115-19-5. The Good Scents Company.
- 2-METHYL-3-YN-2-OL CAS N°: 115-19-5.
- 3-Butyn-2-ol, 2-methyl-. NIST WebBook.
- 3-Buten-2-ol, 2-methyl-. NIST WebBook.
- N-Butyl-2-methylbut-3-yn-2-amine. ChemScene.
- 2-Methylbut-3-yn-1-amine | C5H9N. PubChem.
- Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
- Interpreting the H-1 hydrogen-1 NMR spectrum of 2-methylbut-2-ene. Doc Brown's Chemistry.
- C5H10 C-13 nmr spectrum of 2-methylbut-2-ene. Doc Brown's Chemistry.
- Amines Analysis by Packed Column GC. Bulletin 737F.
- Methyl(2-methylbut-3-yn-2-yl)amine (C6H11N). PubChemLite.
- 2-Methyl-3-butyn-2-ol. SpectraBase.
Sources
Navigating the Energetics: A Technical Guide to Managing Exothermic Reactions with 1,1-Dimethylpropargylamine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 1,1-Dimethylpropargylamine. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical and safety information to effectively manage the exothermic potential of reactions involving this versatile but energetic molecule. Our goal is to equip you with the knowledge to not only prevent hazardous situations but also to understand the underlying chemical principles governing these reactions.
Understanding the Hazard: The Dual Nature of 1,1-Dimethylpropargylamine
1,1-Dimethylpropargylamine is a valuable building block in organic synthesis, prized for its terminal alkyne and tertiary amine functionalities. However, this combination of functional groups also imparts a significant potential for hazardous exothermic reactions. The primary concerns stem from:
-
Acid-Base Neutralization: As an amine, it will undergo a strong exothermic reaction upon neutralization with acids.[1][2]
-
Thermal Decomposition: While stable under normal conditions, at elevated temperatures, it can undergo exothermic decomposition, potentially leading to a thermal runaway.[6] The presence of the high-energy alkyne group contributes to this instability.
-
Flammability: It is a highly flammable liquid with a low flash point, and its vapors can form explosive mixtures with air.[2][6][7]
A thermal runaway is a situation where the rate of heat generation from an exothermic reaction exceeds the rate of heat removal.[8] This leads to an accelerating increase in temperature and pressure, which can result in a fire, explosion, and the release of toxic gases.[8][9]
Troubleshooting Guide: Anticipating and Managing Exothermic Events
This section addresses specific issues you may encounter during your experiments.
Scenario 1: Unexpected Temperature Spike During Reagent Addition
Question: I am adding a reagent to a solution of 1,1-Dimethylpropargylamine, and the temperature is rising much faster than anticipated. What should I do?
Answer:
An unexpected temperature spike is a critical indicator that the reaction is more exothermic than predicted or that the heat removal capacity of your setup is insufficient. Immediate action is required to prevent a thermal runaway.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the limiting reagent.
-
Enhance Cooling:
-
If using an ice bath, ensure it is well-stirred and has sufficient ice. Add more ice or a cooling agent like salt to lower the temperature further.
-
If using a cryostat, lower the setpoint temperature.
-
-
Increase Agitation: Ensure the reaction mixture is being stirred vigorously to promote efficient heat transfer to the cooling medium.
-
Dilution (with caution): If you have a pre-cooled, inert solvent readily available, and you are confident it is compatible with all reaction components, you can add it to the reaction to increase the thermal mass and dilute the reactants. Do not add a solvent that could react exothermically.
Follow-up and Prevention:
-
Re-evaluate your procedure: Was the addition rate too fast? Was the initial temperature too high?
-
Perform a risk assessment: Before scaling up, consider performing reaction calorimetry to determine the precise heat of reaction.[10]
-
Improve heat transfer: Use a reaction vessel with a larger surface area-to-volume ratio or a more efficient cooling system.
Scenario 2: Pressure Buildup in a Closed System
Question: I am running a reaction with 1,1-Dimethylpropargylamine in a sealed reactor, and the pressure is increasing rapidly. What is happening and what should I do?
Answer:
Rapid pressure buildup in a closed system is extremely dangerous and can lead to a catastrophic failure of the vessel. The pressure increase is likely due to the vaporization of the solvent and/or the generation of gaseous byproducts from an uncontrolled exothermic reaction.
Immediate Actions:
-
Emergency Cooling: Immediately apply maximum cooling to the reactor.
-
DO NOT ATTEMPT TO VENT MANUALLY IF THE PRESSURE IS RISING UNCONTROLLABLY. This could lead to a sudden and violent release of hot, flammable, and toxic materials.
-
Evacuate the Area: If the pressure continues to rise uncontrollably, evacuate the immediate area and follow your institution's emergency procedures.
-
Utilize Emergency Relief System: If your reactor is equipped with a pressure relief valve or a rupture disk, it should activate to prevent a catastrophic failure.
Follow-up and Prevention:
-
Never run potentially exothermic reactions in a completely sealed system without a proper pressure relief device. [11][12][13] The design of such a system must be based on a thorough analysis of the worst-case scenario.[13]
-
Understand the decomposition products: Be aware of the potential for gas evolution in your reaction.
-
Monitor both temperature and pressure: For reactions with thermal runaway potential, continuous monitoring of both parameters is crucial.
Frequently Asked Questions (FAQs)
Q1: What are the key incompatibilities for 1,1-Dimethylpropargylamine?
Q2: How can I estimate the potential for a thermal runaway before running a reaction?
A2: A preliminary assessment can be made by calculating the adiabatic temperature rise (ΔT_ad), which is the theoretical temperature increase if all the reaction heat is absorbed by the reaction mass.[14][15] This can be estimated using the heat of reaction (which can be approximated from bond energies or heats of formation if experimental data is unavailable) and the heat capacity of the reaction mixture.[14] A high ΔT_ad indicates a higher risk of a thermal runaway. For more accurate data, reaction calorimetry is recommended.[10]
Q3: What is the best way to quench a reaction containing unreacted 1,1-Dimethylpropargylamine?
A3: Quenching should always be done cautiously, with cooling, as the quenching process itself can be exothermic.[16] A general procedure for quenching unreacted 1,1-Dimethylpropargylamine is as follows:
-
Cool the reaction mixture: Place the reaction vessel in an ice bath.
-
Slowly add a proton source: For small-scale reactions, slowly add a less reactive alcohol like isopropanol.[17][18] For larger scales, a cooled, dilute solution of a weak acid (e.g., acetic acid) can be used, but the addition must be very slow and with vigorous stirring and cooling. Never add a strong acid rapidly.
-
Monitor the temperature: Continuously monitor the temperature during the quench and adjust the addition rate to keep it under control.
-
Neutralize: Once the initial quench is complete and the exotherm has subsided, the mixture can be neutralized with a suitable acidic or basic solution as required by the workup procedure.
Q4: Are there any specific storage conditions I should be aware of?
A4: Yes, 1,1-Dimethylpropargylamine should be stored in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances like acids and oxidizers.[6] It is also noted to be air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5]
Experimental Protocols
Protocol 1: Safe General Procedure for a Reaction with 1,1-Dimethylpropargylamine
This protocol outlines a general approach for conducting a reaction involving 1,1-Dimethylpropargylamine on a laboratory scale.
Materials:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, an addition funnel, and a reflux condenser with an inert gas inlet.
-
Cooling bath (e.g., ice-water or a cryostat).
-
1,1-Dimethylpropargylamine and other reagents.
-
Inert solvent.
Procedure:
-
Inert Atmosphere: Assemble the glassware and purge the system with an inert gas (nitrogen or argon).
-
Initial Charge: Charge the flask with 1,1-Dimethylpropargylamine and the solvent.
-
Cooling: Cool the solution to the desired starting temperature using the cooling bath.
-
Slow Addition: Add the second reagent dropwise via the addition funnel, ensuring the addition rate is slow enough to maintain the desired reaction temperature.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction. If the temperature begins to rise uncontrollably, immediately stop the addition and apply more cooling.
-
Reaction Completion: Once the addition is complete, allow the reaction to stir at the desired temperature until completion is confirmed by an appropriate analytical method (e.g., TLC, GC, NMR).
-
Controlled Quenching: Cool the reaction mixture in an ice bath and quench any unreacted reagents cautiously as described in the FAQ section.
Protocol 2: Emergency Quenching of a Runaway Reaction
This protocol is for an emergency situation where a thermal runaway is imminent or in its early stages. This should only be performed if you can do so safely.
Prerequisites:
-
A pre-prepared quenching solution should be readily available. This could be a cooled, inert solvent or a dilute solution of a suitable quenching agent.
-
A clear escape route.
-
Personal protective equipment (PPE), including a face shield and flame-retardant lab coat.
Procedure:
-
Stop Heating and Reagent Addition: Immediately remove any heating source and stop adding any reagents.
-
Maximize Cooling: Apply maximum cooling to the reactor.
-
Alert Others: Inform colleagues in the vicinity of the situation.
-
Controlled Quenching (if safe): If the temperature rise is not yet out of control, and you can do so from a safe distance (e.g., behind a blast shield), slowly introduce the pre-prepared quenching solution into the reaction mixture.
-
Evacuate: If the temperature and/or pressure are rising rapidly and uncontrollably, do not attempt to quench. Evacuate the area immediately and activate the emergency alarm.
Visualizations
Decision Tree for Managing an Exothermic Event
Caption: Decision-making workflow for responding to an unexpected temperature increase.
Workflow for a Controlled Reaction
Caption: Standard experimental workflow for a controlled exothermic reaction.
References
Sources
- 1. iomosaic.com [iomosaic.com]
- 2. sarponggroup.com [sarponggroup.com]
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- 5. researchgate.net [researchgate.net]
- 6. Emergency Relief System Design | Jensen Hughes [jensenhughes.com]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. Comparison of Computational Methods for Thermal Runaway Prediction [eureka.patsnap.com]
- 10. 3-Dimethylamino-1-propyne 97 7223-38-3 [sigmaaldrich.com]
- 11. ftp.idu.ac.id [ftp.idu.ac.id]
- 12. icheme.org [icheme.org]
- 13. dekraprod-media.e-spirit.cloud [dekraprod-media.e-spirit.cloud]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. How To Run A Reaction [chem.rochester.edu]
- 17. chemistry.nd.edu [chemistry.nd.edu]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of Solid Derivatives of 2-Methylbut-3-yn-2-amine
Welcome to the technical support center for the purification of solid derivatives of 2-methylbut-3-yn-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the recrystallization of these unique compounds. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively and optimize your purification workflows.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you may have when developing a recrystallization protocol for your 2-methylbut-3-yn-2-amine derivative.
Q1: My amine derivative is a persistent oil or low-melting solid and fails to crystallize from any solvent I've tried. What is my next best step?
A1: This is a common challenge, particularly with freebase amines which may have low melting points or strong attractions to solvent molecules that inhibit lattice formation. The most effective strategy is to convert the amine into a salt.[1] By reacting your amine derivative with an acid, you create an ionic compound with significantly higher polarity and stronger intermolecular forces (ion-ion interactions). This drastically increases the melting point and the propensity for crystallization.
-
Expert Insight: The formation of a salt introduces ionic character, which promotes the formation of a well-ordered crystal lattice. This is often the key to transforming a difficult-to-purify oil into a readily crystallizable solid.
-
Recommended Action: Form a hydrochloride (HCl) salt. Dissolve your crude amine derivative in a minimally polar solvent like diethyl ether or ethyl acetate. Then, add a solution of HCl (commercially available in the same solvent) dropwise until precipitation is complete. The resulting hydrochloride salt is typically a crystalline solid that can be isolated and recrystallized from more polar solvents like ethanol or methanol.[1][2]
Q2: How do I systematically select the ideal recrystallization solvent for my specific derivative?
A2: The cornerstone of a successful recrystallization is choosing a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][3] A systematic, small-scale screening approach is the most reliable method.
-
Step 1: Consider the Form of Your Compound.
-
Freebase Amines: These are typically nonpolar to moderately polar. Start your screening with solvents like hexanes, toluene, or mixtures of ethyl acetate and hexanes.[1]
-
Amine Salts (e.g., Hydrochlorides): These are significantly more polar. Your primary candidates should be polar solvents such as ethanol, methanol, isopropanol, or mixtures containing water.[1][4]
-
-
Step 2: Perform Small-Scale Solubility Tests.
-
Place ~20-30 mg of your solid derivative into a small test tube.
-
Add the chosen solvent dropwise at room temperature, vortexing after each addition. Note if it dissolves easily.
-
If it is insoluble or sparingly soluble at room temperature, heat the mixture gently (e.g., in a warm water bath). Observe if the solid dissolves.
-
If it dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath. Observe if crystals form.
-
-
The Ideal Solvent: The best solvent is one that requires heating to fully dissolve the compound and yields a good crop of crystals upon cooling.[5]
Q3: My purified crystals are still colored. How can I remove colored impurities?
A3: Colored impurities are often large, conjugated organic molecules present in small quantities. They can be effectively removed by treating the solution with activated charcoal (also known as Norit).[6]
-
Mechanism of Action: Activated charcoal has a very high surface area with pores that adsorb large, high-molecular-weight molecules, which are frequently the source of color, while leaving your smaller desired compound in solution.
-
Critical Protocol Step: Add a very small amount of activated charcoal (e.g., the tip of a spatula) to your solution after the compound has been dissolved in the hot solvent but before the hot filtration step. Crucially, cool the solution slightly before adding the charcoal to prevent violent boiling over. [6] Swirl the hot mixture for a few minutes and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.
Data Presentation: Solvent Selection Guide
This table provides general guidance on solvent selection for derivatives of 2-methylbut-3-yn-2-amine. Polarity increases down the table.
| Solvent Class | Examples | Polarity | Typical Use Case for Amine Derivatives |
| Nonpolar | Hexane, Heptane, Toluene | Low | Excellent for recrystallizing nonpolar freebase amines . Often used as an anti-solvent.[1] |
| Ethers | Diethyl ether, MTBE | Low | Often used to precipitate amine salts after their formation in solution.[2] |
| Esters | Ethyl acetate | Medium | A versatile solvent for a range of freebase amines . Can be paired with hexanes for a mixed-solvent system.[1] |
| Halogenated | Dichloromethane | Medium | Can be a good solvent, but its high volatility can sometimes make controlled crystallization difficult.[7] |
| Alcohols | Methanol, Ethanol, Isopropanol | High | The primary choice for recrystallizing polar amine salts (e.g., hydrochlorides).[1][4] |
| Aprotic Polar | Acetonitrile, Acetone | High | Can be effective for more polar derivatives, but test solubility carefully.[7] |
| Aqueous | Water | Very High | Generally used in combination with alcohols for highly polar amine salts .[8] |
Troubleshooting Guide: Specific Experimental Issues
This section provides solutions to specific problems you might encounter during the recrystallization process.
Q4: My compound separated as a liquid or "oiled out" instead of forming crystals upon cooling. What should I do?
A4: "Oiling out" occurs when the dissolved compound comes out of solution above its melting point, forming liquid droplets instead of a solid lattice.[9][10] This is problematic because the oil can trap impurities, defeating the purpose of recrystallization.[9][11]
-
Cause 1: The solution is too supersaturated. The compound is precipitating too quickly at a temperature where it is still molten.
-
Solution: Re-heat the mixture to redissolve the oil. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation point.[9] Allow the solution to cool much more slowly.
-
-
Cause 2: The boiling point of the solvent is higher than the melting point of your compound.
-
Solution: Select a different solvent with a lower boiling point.
-
-
Cause 3: High impurity load. Impurities can cause a significant depression of the melting point.[9]
-
Solution: Try a preliminary purification step like column chromatography or an acid-base extraction before attempting recrystallization. If the oil solidifies on its own, you can attempt to recrystallize this solidified mass again.[11]
-
Q5: The solution is clear and no crystals have formed, even after extensive cooling in an ice bath. How can I induce crystallization?
A5: This indicates that you have a stable supersaturated solution that requires a nucleation site to begin crystal formation.[12]
-
Solution 1: Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a surface for nucleation to begin.[9][13]
-
Solution 2: Seeding. If you have a small crystal of the pure compound, add it to the cold solution. This "seed" crystal will act as a template for further crystal growth.[13]
-
Solution 3: Reduce Solvent Volume. It is possible you used too much solvent.[9] Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.
-
Solution 4: Add an Anti-Solvent. If your compound is dissolved in a "good" solvent, you can try slowly adding a "poor" solvent (one in which your compound is insoluble) until the solution becomes faintly cloudy, then warm slightly to clarify and cool slowly.
Q6: My final yield of pure crystals is very low. What are the likely causes?
A6: Low recovery is a common issue that can often be rectified by careful technique.[12]
-
Cause 1: Using too much solvent. The most common error is adding too much solvent during the initial dissolution step. This keeps a significant portion of your product dissolved in the mother liquor even after cooling.[12]
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve your crude solid.[12]
-
-
Cause 2: Premature crystallization. If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper.
-
Solution: Ensure your funnel and receiving flask are pre-heated, and dilute the solution with a small amount of extra hot solvent before filtering.[14]
-
-
Cause 3: Inefficient washing. Washing the collected crystals with room temperature or warm solvent will redissolve some of your product.[12]
Q7: I've recrystallized my compound, but its purity hasn't significantly improved. What's going on?
A7: This can be frustrating and may point to more complex issues like polymorphism or the co-crystallization of a persistent impurity.
-
Cause 1: Crystallization occurred too rapidly. If crystals form too quickly, impurities can become trapped within the growing crystal lattice.[9]
-
Solution: Slow down the cooling process. After heating, allow the flask to cool to room temperature on a benchtop, insulated from the cold surface, before moving it to an ice bath.[9]
-
-
Cause 2: Polymorphism. Your compound may be crystallizing in different crystal forms (polymorphs), which can have different properties and may not exclude impurities as effectively.[15] The choice of solvent and the cooling rate can influence which polymorph is formed.[15][16]
-
Solution: Experiment with different solvents or solvent systems. A change in solvent can favor the formation of a different, more stable, and purer crystalline form.[16]
-
Experimental Protocols & Visualizations
Protocol 1: Standard Recrystallization Workflow
This protocol outlines a general procedure for the single-solvent recrystallization of a solid amine derivative.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture on a hot plate, swirling gently, until the solvent is boiling. Continue adding small portions of hot solvent until the solid just dissolves.[12]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.
-
Hot Gravity Filtration (Optional): If there are insoluble impurities or charcoal present, perform a hot gravity filtration using a pre-heated short-stem funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[17]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[14]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[17]
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[5][12]
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the solid to a watch glass and allow it to air dry completely or dry in a vacuum oven.
Diagram 1: General Recrystallization Workflow
Caption: A decision tree for common recrystallization issues.
References
- Benchchem. (n.d.). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Benchchem. (n.d.). Technical Support Center: Recrystallization of (R)-bornylamine Salts.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- University of California, Los Angeles. (n.d.). Recrystallization and Crystallization.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- Unknown. (n.d.). Recrystallization1.
- Unknown. (n.d.). RECRYSTALLISATION.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Reddit. (2013). Recrystallization (help meeeeee).
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- Unknown. (n.d.). Recrystallization-1.pdf.
- RSC Publishing. (n.d.). Strategy for control of crystallization of polymorphs.
- Benchchem. (n.d.). Technical Support Center: Purification of 2-Methyl-4-phenylbut-3-yn-2-ol by Recrystallization.
- Unknown. (n.d.). Recrystallization.
- CUNY. (n.d.). Purification by Recrystallization.
- ResearchGate. (2025). Control of Polymorphism in Crystallization of Amino Acid.
- RSC Education. (n.d.). Purifying by recrystallisation.
- Wikipedia. (n.d.). Crystal polymorphism.
Sources
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- 2. Tips & Tricks [chem.rochester.edu]
- 3. mt.com [mt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Reagents & Solvents [chem.rochester.edu]
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- 10. mt.com [mt.com]
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- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 16. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 17. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Chromatographic Separation of 2-Methylbut-3-yn-2-amine
Welcome to the technical support center for the chromatographic separation of 2-methylbut-3-yn-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the purification and analysis of this compound.
Introduction: The Challenge of Small Amine Chromatography
2-Methylbut-3-yn-2-amine is a small, basic, and highly polar molecule. These characteristics present a unique set of challenges in chromatographic separation. The primary amine group is prone to interacting with active sites on stationary phases, leading to poor peak shape (tailing), while its low molecular weight and lack of a strong chromophore can complicate detection. This guide provides field-proven insights and methodologies to overcome these challenges and achieve robust and reproducible separations.
Frequently Asked Questions (FAQs)
Q1: What are the likely starting materials and impurities I need to separate from 2-methylbut-3-yn-2-amine?
The potential starting materials and impurities largely depend on the synthetic route. A common precursor to similar propargylamines is 2-methyl-3-butyn-2-ol, which is synthesized from acetone and acetylene.[1][2] Therefore, unreacted acetone and residual 2-methyl-3-butyn-2-ol are common process-related impurities. Another potential route is reductive amination of a corresponding ketone, which could leave unreacted ketone and byproducts from the reduction process.[3]
Q2: Why am I seeing significant peak tailing for my 2-methylbut-3-yn-2-amine peak in GC analysis?
Peak tailing is a common issue when analyzing amines by gas chromatography.[4] The basic amine group can interact with acidic silanol groups on the surface of the column and liner, leading to adsorption and a tailed peak shape. To mitigate this, it is crucial to use a deactivated column and liner. Treating the stationary phase with a base like potassium hydroxide (KOH) is a common and effective strategy.[4]
Q3: Can I analyze 2-methylbut-3-yn-2-amine by HPLC? What detector should I use?
Direct analysis of 2-methylbut-3-yn-2-amine by HPLC with UV detection is challenging due to the absence of a significant UV chromophore. However, several strategies can be employed:
-
Derivatization: Reacting the amine with a UV-active or fluorescent tag can significantly enhance detection sensitivity.
-
Alternative Detectors: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for non-UV active compounds. Mixed-mode chromatography with ELSD has been shown to be effective for the analysis of small amines.[5]
-
Mass Spectrometry (LC-MS): This provides both high sensitivity and structural confirmation.
Q4: My column performance is degrading quickly when analyzing this amine. What could be the cause?
Rapid column degradation when analyzing amines can be due to the reactive nature of the analyte. The basicity of the amine can hydrolyze the stationary phase, especially at elevated temperatures. It's important to use columns specifically designed for amine analysis and to operate within the recommended pH and temperature ranges.
Troubleshooting Guide: Common Separation Problems and Solutions
This section addresses specific issues you may encounter during the chromatographic separation of 2-methylbut-3-yn-2-amine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Active sites on the column or liner.- Inappropriate column phase. | - Use a base-deactivated column (e.g., treated with KOH).- Use a column specifically designed for amine analysis (e.g., a wax-type column).- Ensure the use of a deactivated inlet liner. |
| Irreproducible Retention Times | - Column degradation.- Changes in mobile phase composition (HPLC).- Leaks in the GC system. | - Use a guard column to protect the analytical column.- Ensure the mobile phase is properly prepared and degassed.- Perform a leak check on your GC system. |
| No/Low Signal | - Lack of a chromophore for UV detection (HPLC).- Analyte degradation in the injector (GC).- Inappropriate detector for the analyte. | - Use a universal detector like ELSD, CAD, or MS for HPLC.- Consider derivatization to add a UV-active or fluorescent tag.- Optimize GC injector temperature to prevent degradation. |
| Ghost Peaks | - Carryover from previous injections.- Contamination in the carrier gas or mobile phase. | - Implement a robust wash cycle between injections.- Use high-purity carrier gas and solvents.- Bake out the GC column to remove contaminants. |
| Poor Resolution from Starting Materials | - Suboptimal chromatographic conditions. | - Optimize the temperature program (GC) or gradient profile (HPLC).- Evaluate different stationary phases with alternative selectivities. |
Recommended Analytical Protocol: GC-FID
Gas chromatography with a Flame Ionization Detector (GC-FID) is a robust and cost-effective method for the analysis of 2-methylbut-3-yn-2-amine. The key to a successful separation is the proper deactivation of the system to handle the basic nature of the amine.
Experimental Workflow
Caption: Workflow for GC-FID analysis and troubleshooting.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately prepare a stock solution of 2-methylbut-3-yn-2-amine in a suitable solvent (e.g., methanol or isopropanol) at a concentration of approximately 1 mg/mL.
-
Prepare calibration standards by serial dilution of the stock solution.
-
For reaction monitoring, dilute an aliquot of the reaction mixture in the same solvent.
-
-
GC-FID Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Fused silica capillary column coated with a base-deactivated polyethylene glycol (wax) phase (e.g., DB-WAXetr, CAM). A column with 4% Carbowax® 20M and 0.8% KOH on Carbopack B is also a good option.[4] | A polar, base-deactivated stationary phase is essential to minimize peak tailing for amines. |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions for good resolution and sample capacity. |
| Carrier Gas | Helium or Hydrogen | |
| Flow Rate | 1.0 mL/min (constant flow) | |
| Injector Temperature | 250 °C | Sufficiently high to ensure complete vaporization without causing thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | To prevent column overloading. |
| Injection Volume | 1 µL | |
| Oven Program | - Initial Temperature: 60 °C (hold for 2 min)- Ramp: 10 °C/min to 200 °C- Final Hold: 5 min | An initial hold allows for good peak shape of early eluting compounds, followed by a ramp to separate higher boiling components. |
| Detector | Flame Ionization Detector (FID) | Universal detector for organic compounds. |
| Detector Temperature | 280 °C | To ensure all analytes remain in the gas phase. |
-
System Suitability:
-
Before running samples, inject a standard solution to verify system performance.
-
Check for peak shape (tailing factor should be < 1.5), resolution between the analyte and any known impurities, and reproducibility of retention time and peak area.
-
Troubleshooting the GC-FID Method
Caption: Troubleshooting flowchart for GC-FID analysis of amines.
References
- Google Patents. (n.d.).
-
MDPI. (2021). Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine. [Link]
Sources
Validation & Comparative
A Guide to the 1H and 13C NMR Spectral Assignment of 2-Methylbut-3-yn-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Structural Elucidation
In the realm of chemical research and development, the unambiguous determination of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the carbon-hydrogen framework of a molecule. 2-Methylbut-3-yn-2-amine, a compound featuring a tertiary amine and a terminal alkyne, presents a unique combination of functional groups whose spectral characteristics are of significant interest. This guide will dissect its ¹H and ¹³C NMR spectra, offering a robust framework for its identification and characterization.
Predicted ¹H and ¹³C NMR Spectral Assignment for 2-Methylbut-3-yn-2-amine
While a publicly available, fully assigned spectrum for 2-methylbut-3-yn-2-amine is not readily found, a detailed prediction can be made based on established chemical shift principles and data from analogous compounds.
¹H NMR Spectrum (Predicted)
The proton NMR spectrum of 2-methylbut-3-yn-2-amine is expected to exhibit three distinct signals:
-
A singlet for the six equivalent methyl protons (CH₃): These protons are attached to a quaternary carbon, which is in turn bonded to a nitrogen atom. The electron-withdrawing nature of the nitrogen will cause a downfield shift.
-
A singlet for the two amine protons (NH₂): The chemical shift of amine protons can be highly variable and is often broad due to quadrupole broadening and hydrogen bonding. Its position can also be concentration and solvent dependent.
-
A singlet for the acetylenic proton (≡C-H): This proton is attached to a sp-hybridized carbon and will appear in a characteristic region.
¹³C NMR Spectrum (Predicted)
The proton-decoupled ¹³C NMR spectrum is predicted to show four signals corresponding to the four unique carbon environments in the molecule:
-
One signal for the two equivalent methyl carbons (CH₃): These carbons are in a similar environment to those in tert-butylamine.
-
One signal for the quaternary carbon (C-NH₂): This carbon, bonded to the amine and two methyl groups, will be deshielded by the nitrogen.
-
Two signals for the alkyne carbons (C≡C): The terminal, protonated alkyne carbon will appear at a different chemical shift than the internal, quaternary alkyne carbon. The typical range for alkyne carbons is between 70 and 110 ppm.[1]
Comparative Spectral Analysis
To substantiate our predictions, we will compare the expected spectral data of 2-methylbut-3-yn-2-amine with experimentally determined data for structurally related compounds: tert-Butylamine and 3-Methyl-1-butyne .
| Compound | Functional Group | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| 2-Methylbut-3-yn-2-amine (Predicted) | Tertiary Amine, Terminal Alkyne | CH₃: ~1.2 ppm (s, 6H)NH₂: ~1.5 ppm (s, br, 2H)≡C-H: ~2.2 ppm (s, 1H) | CH₃: ~30 ppmC-NH₂: ~50 ppm≡C-H: ~70 ppmC≡C: ~85 ppm |
| tert-Butylamine [2][3] | Primary Amine | CH₃: ~1.1 ppm (s, 9H)NH₂: ~1.1 ppm (s, br, 2H) | CH₃: ~30.5 ppmC-NH₂: ~49.5 ppm |
| 3-Methyl-1-butyne [4][5] | Terminal Alkyne | CH₃: 1.17 ppm (d, 6H)CH: 2.80 ppm (septet, 1H)≡C-H: 2.23 ppm (s, 1H) | CH₃: ~23 ppmCH: ~20 ppm≡C-H: ~67 ppmC≡C: ~90 ppm |
Analysis of Comparative Data:
-
The predicted chemical shift for the methyl protons in 2-methylbut-3-yn-2-amine (~1.2 ppm) is slightly downfield compared to tert-butylamine (~1.1 ppm) due to the influence of the nearby alkyne group.
-
The amine protons are expected to be in a similar region to those in tert-butylamine, though their exact position is highly dependent on experimental conditions.
-
The acetylenic proton signal is predicted to be around 2.2 ppm, which is very close to the value observed for 3-methyl-1-butyne (2.23 ppm), indicating that the amino group has a minor effect on its chemical environment.
-
In the ¹³C NMR, the methyl carbons are predicted to be around 30 ppm, similar to tert-butylamine.
-
The quaternary carbon attached to the amine is also predicted to be in a similar region to that of tert-butylamine (~50 ppm).
-
The alkyne carbons are expected in the typical 70-90 ppm range, with the terminal carbon being more shielded (lower ppm value) as seen in 3-methyl-1-butyne.
Visualizing the Assignments
To provide a clear visual representation of the predicted NMR assignments for 2-methylbut-3-yn-2-amine, the following molecular structure with labeled atoms is provided.
Caption: Molecular structure of 2-methylbut-3-yn-2-amine.
Experimental Protocol for NMR Sample Preparation and Data Acquisition
Achieving high-quality NMR spectra is crucial for accurate structural elucidation. The following is a standardized protocol for the preparation and analysis of a sample like 2-methylbut-3-yn-2-amine.
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 2-methylbut-3-yn-2-amine.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. The choice of solvent is critical as it can influence chemical shifts.[6]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[7]
-
Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to optimize its homogeneity across the sample, which will result in sharp, well-resolved peaks.
-
Acquire the ¹H NMR spectrum. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.[8]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
-
Perform phase correction to ensure all peaks are in the positive absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons contributing to each signal.
-
By following this detailed guide, researchers can confidently assign the ¹H and ¹³C NMR spectra of 2-methylbut-3-yn-2-amine and utilize this information for structural confirmation, purity assessment, and as a basis for further chemical investigations.
References
-
Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Brown, W. P. (2025, December 27). 1H and 13C NMR spectra of 3-methylbut-1-yne (3-methyl-1-butyne). Doc Brown's Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butylamine. PubChem. [Link]
-
CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). [Link]
-
Supporting Information. (n.d.). [Link]
-
tert-Butylamine. SpectraBase. (n.d.). [Link]
-
13-C NMR Chemical Shift Table. Scribd. (n.d.). [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
Supplementary Information. The Royal Society of Chemistry. (n.d.). [Link]
-
Ruthenium-catalysed selective synthesis of mono- deuterated terminal alkynes. The Royal Society of Chemistry. (n.d.). [Link]
-
Comparative Theoretical and Experimental 1H-NMR Spectra for Propargyl Amines and their Amine Oxides. ResearchGate. (2019, April 20). [Link]
-
3-Methylbut-1-yne - Optional[13C NMR] - Chemical Shifts. SpectraBase. (n.d.). [Link]
-
3-Methyl-1-butyne | C5H8 | MD Topology | NMR | X-Ray. The Automated Topology Builder. (n.d.). [Link]
-
LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
NMR Chemical Shift Values Table. Chemistry Steps. (n.d.). [Link]
-
Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation of the Oxathiolene Oxide Products as Anticarcinogenic Enzyme Inducers. NIH. (n.d.). [Link]
-
Brown, W. P. (n.d.). 2-methylbutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 isopentane 1-H nmr. Doc Brown's Chemistry. [Link]
-
2-Methyl-3-butyn-2-ol - Optional[1H NMR] - Spectrum. SpectraBase. (n.d.). [Link]
-
Brown, W. P. (2025, October 7). The C-13 NMR spectrum for 2-methylbutane. Doc Brown's Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-3-butyn-2-ol. PubChem. [Link]
-
Brown, W. P. (n.d.). C5H10 C-13 nmr spectrum of 2-methylbut-2-ene (2-methyl-2-butene) analysis of chemical. Doc Brown's Chemistry. [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. (n.d.). [Link]
-
3-Butyn-2-amine, 2-methyl-. NIST WebBook. (n.d.). [Link]
-
2-Methyl-3-butyn-2-ol. SpectraBase. (n.d.). [Link]
Sources
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. 1H NMR spectrum of 3-methylbut-1-yne (3-methyl-1-butyne), 13C NMR spectra of 3-methylbut-1-yne (3-methyl-1-butyne), chemical shifts spectra of 3-methylbut-1-yne (3-methyl-1-butyne) doc brown's advanced level organic chemistry revision notes [docbrown.info]
- 5. 3-Methyl-1-butyne | C5H8 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2-methylbutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 isopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. bhu.ac.in [bhu.ac.in]
A Comparative Guide to the Mass Spectrum Fragmentation of 1,1-Dimethylpropargylamine
For professionals in chemical synthesis and drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of research integrity. Mass spectrometry (MS), particularly with electron ionization (EI), remains a primary tool for determining molecular weights and deducing structural features through the analysis of fragmentation patterns. This guide provides an in-depth interpretation of the EI mass spectrum of 1,1-Dimethylpropargylamine (also known as 2-Methyl-3-butyn-2-amine), contrasting its fragmentation behavior with a structurally related aliphatic amine to highlight the diagnostic power of this analytical technique.
The Analyte: 1,1-Dimethylpropargylamine
1,1-Dimethylpropargylamine (CAS 2978-58-7) is a primary amine with the molecular formula C₅H₉N.[1][2] Its structure features a tertiary carbon atom bonded to both the amine group and a terminal alkyne (propargyl functionality), a combination that yields a distinct fragmentation signature upon electron ionization.
-
Molecular Formula: C₅H₉N
-
Molecular Weight: 83.13 g/mol [1]
-
Key Structural Features: Primary amine (-NH₂), a quaternary α-carbon, and a terminal ethynyl group (-C≡CH).
In accordance with the Nitrogen Rule , a molecule containing an odd number of nitrogen atoms will have an odd nominal molecular weight.[3][4] Therefore, we anticipate the molecular ion (M⁺•) for 1,1-Dimethylpropargylamine to appear at a mass-to-charge ratio (m/z) of 83.
Interpreting the Fragmentation Pattern
The fragmentation of aliphatic amines in EI-MS is dominated by a highly predictable mechanism known as α-cleavage.[5][6] This process is initiated by the ionization of a non-bonding electron from the nitrogen atom, followed by the homolytic cleavage of a bond to the α-carbon. This pathway is energetically favorable because it results in the formation of a resonance-stabilized iminium cation.[6][7]
For 1,1-Dimethylpropargylamine, the α-carbon is the quaternary carbon bonded to the nitrogen. This structure presents two distinct possibilities for α-cleavage:
-
Pathway A: Loss of a Methyl Radical (•CH₃)
-
Pathway B: Loss of an Ethynyl Radical (•C≡CH)
Pathway A: Formation of the Base Peak at m/z 68
The most favorable α-cleavage pathway involves the loss of one of the two methyl groups as a stable methyl radical (•CH₃, mass = 15 Da). This process leads to the formation of a highly stable, resonance-stabilized iminium cation at m/z 68 .
[M]⁺• at m/z 83 → [M - 15]⁺ + •CH₃
The high stability of the resulting cation suggests that the fragment at m/z 68 will be the most abundant ion in the spectrum, making it the base peak .
Pathway B: Formation of the Ion at m/z 58
A second, competing α-cleavage pathway is the cleavage of the C-C bond connecting the quaternary carbon to the alkyne. This results in the loss of an ethynyl radical (•C≡CH, mass = 25 Da) and the formation of an iminium cation at m/z 58 .
[M]⁺• at m/z 83 → [M - 25]⁺ + •C≡CH
While this pathway also produces a stable iminium ion, the relative bond strengths and radical stabilities make the loss of a methyl group the dominant fragmentation route.
Summary of Predicted Fragmentation Data
| m/z | Relative Intensity | Proposed Identity | Formula | Notes |
| 83 | Low | Molecular Ion [M]⁺• | [C₅H₉N]⁺• | Consistent with the Nitrogen Rule.[3][4] |
| 68 | 100 (Base Peak) | [M - CH₃]⁺ | [C₄H₆N]⁺ | Formed via α-cleavage, the most favorable pathway.[5] |
| 58 | Moderate | [M - C₂H]⁺ | [C₃H₈N]⁺ | Formed via competing α-cleavage. |
Mechanistic Visualization
The dominant fragmentation pathways originating from the molecular ion of 1,1-Dimethylpropargylamine can be visualized as a logical flow. The initial ionization event creates a radical cation, which then undergoes cleavage at the bonds alpha to the nitrogen atom to yield stabilized fragment ions.
Caption: Primary fragmentation pathways of 1,1-Dimethylpropargylamine.
Comparative Analysis: Highlighting Structural Influence
To underscore the diagnostic value of this fragmentation pattern, we compare it with that of a related C₅ tertiary amine, N,N-Dimethyl-1-propanamine (CAS 926-63-6).[8] This molecule has a similar molecular weight but differs in three key aspects: it is a tertiary amine, it lacks the rigid alkyne group, and its α-carbon is a methylene (-CH₂-) group, not a quaternary carbon.
The mass spectrum of N,N-Dimethyl-1-propanamine is also dominated by α-cleavage. However, the rule for tertiary amines is that cleavage preferentially removes the largest alkyl radical.[3] In this case, the loss of an ethyl radical (•C₂H₅, mass = 29 Da) is favored over the loss of a methyl radical.
[M]⁺• at m/z 87 → [M - 29]⁺ + •C₂H₅
This results in a base peak at m/z 58 , corresponding to the [CH₂=N(CH₃)₂]⁺ ion.
Head-to-Head Comparison
| Feature | 1,1-Dimethylpropargylamine | N,N-Dimethyl-1-propanamine |
| Amine Type | Primary | Tertiary |
| α-Carbon | Quaternary | Secondary (-CH₂-) |
| Molecular Ion (m/z) | 83 | 87 |
| Base Peak (m/z) | 68 ([M - CH₃]⁺) | 58 ([M - C₂H₅]⁺) |
| Key Diagnostic Ion | m/z 68 | m/z 58 |
This comparison clearly demonstrates how the specific arrangement of atoms dictates fragmentation. The unique quaternary α-carbon in 1,1-Dimethylpropargylamine forces the loss of either a methyl or ethynyl radical, producing a base peak at m/z 68. In contrast, the tertiary amine without this feature produces a base peak at m/z 58. This difference is definitive for distinguishing between the two structures.
Experimental Protocol: Acquiring a Validated Mass Spectrum
To ensure reproducibility and accuracy, the following protocol outlines the standard methodology for analyzing a volatile amine like 1,1-Dimethylpropargylamine using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Methodology
-
Sample Preparation:
-
Prepare a dilute solution of 1,1-Dimethylpropargylamine (e.g., 100 ppm) in a high-purity volatile solvent such as methanol or dichloromethane.
-
-
GC Separation:
-
Injector: Set to 250°C with a split ratio of 50:1 to prevent column overloading.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent) is suitable.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 200°C.
-
Hold: Maintain 200°C for 2 minutes.
-
-
-
MS Detection:
-
Interface Temperature: Set to 280°C to ensure complete volatilization of the analyte.
-
Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level ensures consistent and reproducible fragmentation patterns that are comparable to library spectra.
-
Ion Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: Scan from m/z 35 to 200 to ensure capture of the molecular ion and all significant fragments.
-
This self-validating protocol uses industry-standard parameters, ensuring that the resulting spectrum is robust and comparable to established spectral libraries like the NIST/EPA/NIH Mass Spectral Library.
Conclusion
The mass spectrum of 1,1-Dimethylpropargylamine is characterized by a clear molecular ion peak at m/z 83 and a dominant base peak at m/z 68. This fragmentation pattern is a direct and predictable consequence of α-cleavage, a fundamental principle in the mass spectrometry of amines. The loss of a methyl radical from the quaternary α-carbon is the defining fragmentation pathway. By comparing this signature to that of a related aliphatic amine, we confirm that mass spectrometry provides a rapid and highly specific method for structural verification, enabling researchers to confidently identify their compounds and distinguish them from structural isomers.
References
-
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). CHAPTER 2: Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
ECHIMICA. (2020). Mass Spectroscopy Lecture 7: Fragmentation of Amines Part 2. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]
-
JoVE. (2023). Mass Spectrometry of Amines. Retrieved from [Link]
-
NIST. (n.d.). Propargylamine. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Dimethylpropargylamine. Retrieved from [Link]
-
ChemBK. (2024). 1,1-dimethylpropargylamine. Retrieved from [Link]
-
NIST. (n.d.). Propargylamine. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.11: Fragmentation Pathways. Retrieved from [Link]
-
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Retrieved from [Link]
-
ChemWhat. (n.d.). 1,1-Dimethylpropargylamine CAS#: 2978-58-7. Retrieved from [Link]
-
NIST. (n.d.). N,N-Dimethyl-1-propanamine. NIST Chemistry WebBook. Retrieved from [Link]
-
TMP Chem. (2023). Fragmentation in Mass Spectrometry. YouTube. Retrieved from [Link]
Sources
A Comparative Guide to the Reactivity of 2-Methylbut-3-yn-2-amine and Other Propargylamines for Researchers and Drug Development Professionals
Introduction: The Versatility of the Propargylamine Moiety
Propargylamines are a cornerstone in modern organic synthesis and medicinal chemistry, prized for their unique combination of a nucleophilic amine and a reactive alkyne functionality.[1] This dual reactivity allows them to serve as versatile building blocks for a vast array of complex molecules, including nitrogen-containing heterocycles, natural products, and pharmacologically active compounds.[1] Their significance is underscored by their presence in marketed drugs like the antiparkinsonian agents Selegiline and Rasagiline. The strategic importance of propargylamines in drug discovery continues to grow, making a thorough understanding of their reactivity profiles essential for chemists in the field.[2]
This guide provides an in-depth comparison of the reactivity of 2-methylbut-3-yn-2-amine, a tertiary propargylamine, with other structurally diverse propargylamines. We will delve into the steric and electronic factors that govern their behavior in key synthetic transformations, supported by experimental insights, to aid researchers in selecting the optimal propargylamine for their specific synthetic goals.
The Impact of Structure on Reactivity: A Comparative Analysis
The reactivity of a propargylamine is fundamentally dictated by the substituents on both the nitrogen atom and the carbon atom adjacent to the alkyne. These substituents exert steric and electronic effects that modulate the nucleophilicity of the amine and the accessibility of the alkyne for various transformations.
Steric Hindrance: The Case of 2-Methylbut-3-yn-2-amine
2-Methylbut-3-yn-2-amine is characterized by a bulky tertiary carbon atom directly attached to the nitrogen. This significant steric hindrance around the nitrogen lone pair has profound implications for its reactivity compared to less hindered primary and secondary propargylamines.
Generally, nucleophilicity in amines is highly sensitive to steric effects.[3] While tertiary amines are often more basic than secondary amines, their nucleophilicity can be significantly diminished due to steric impediment.[3] For instance, the nucleophilicity of t-butylamine is roughly 1000 times lower than that of a typical primary amine.[3] This principle strongly suggests that the tertiary structure of 2-methylbut-3-yn-2-amine will render it a weaker nucleophile compared to propargylamine or N-alkyl propargylamines in reactions where the amine acts as the primary nucleophile.
In the context of the widely used A³ (Aldehyde-Alkyne-Amine) coupling reaction , which is a primary method for synthesizing more complex propargylamines, the steric bulk of the amine component is a critical factor.[4] While cyclic secondary amines often provide excellent yields in A³ couplings, studies have shown that increasing the steric bulk of the amine can be detrimental to the reaction outcome.[5][6] For example, in the synthesis of α-tertiary propargylamines via KA²-type coupling reactions (ketone-alkyne-amine), the use of sterically hindered secondary amines can lead to lower product yields.[6] This suggests that while 2-methylbut-3-yn-2-amine can be synthesized, its participation as the amine component in an A³ coupling might be less efficient than that of less bulky amines.
Electronic Effects: Modulating Reactivity at the Alkyne
The electronic nature of the substituents on the propargylamine framework influences the reactivity of the terminal alkyne. Electron-donating groups increase the electron density of the alkyne, making it more nucleophilic, while electron-withdrawing groups have the opposite effect, rendering the alkyne more electrophilic and the terminal proton more acidic.
In reactions such as the Sonogashira coupling , where a terminal alkyne couples with an aryl or vinyl halide, the reactivity is influenced by the electronic properties of both coupling partners.[7] While direct comparative kinetic data for different propargylamines in Sonogashira couplings are scarce, the general principles of the reaction suggest that electronic variations on the propargylamine would impact the rate of the transmetalation step in the catalytic cycle.
For cycloaddition reactions , the electronic nature of the propargylamine can dictate the regioselectivity and reaction rate. The placement of heteroatoms in the propargylic position is known to lower the activation energy of azide-alkyne cycloadditions through hyperconjugative interactions.[8] While the amine in a propargylamine is in the homopropargylic position relative to the alkyne, its electronic influence is still transmitted through the carbon framework.
Comparative Reactivity in Key Transformations: A Data-Driven Perspective
To provide a clearer picture of the relative reactivities, this section presents a comparative analysis based on available literature data and established principles of organic chemistry. It is important to note that direct side-by-side kinetic comparisons of a wide range of propargylamines are not extensively documented. Therefore, the following comparisons are synthesized from studies on related systems.
Table 1: Qualitative Comparison of Propargylamine Reactivity
| Propargylamine Derivative | Structure | Steric Hindrance at N | Expected Nucleophilicity of Amine | Reactivity in A³ Coupling (as amine component) |
| Propargylamine | H₂N-CH₂-C≡CH | Low | High | High |
| N-Methylpropargylamine | CH₃NH-CH₂-C≡CH | Moderate | Moderate-High | Moderate-High |
| 2-Methylbut-3-yn-2-amine | (CH₃)₂C(NH₂)-C≡CH | High | Low | Low |
| N,N-Dimethylpropargylamine | (CH₃)₂N-CH₂-C≡CH | High | Low | Low |
This table is a qualitative representation based on established principles of steric and electronic effects on amine nucleophilicity and A³ coupling reaction mechanisms.
Experimental Protocols
To facilitate further research and direct comparison, detailed experimental protocols for key reactions involving propargylamines are provided below.
General Procedure for A³ Coupling Reaction
This protocol describes a typical copper-catalyzed A³ coupling for the synthesis of a propargylamine.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Terminal Alkyne (1.2 mmol)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
Toluene (5 mL)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the aldehyde, amine, and toluene.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne, followed by the CuI catalyst.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Sonogashira Coupling of a Propargylamine
This protocol outlines a standard Sonogashira coupling of a propargylamine with an aryl halide.
Materials:
-
Propargylamine (1.0 mmol)
-
Aryl Halide (e.g., Iodobenzene) (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)
-
Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Solvent (e.g., THF or DMF) (5 mL)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the palladium catalyst, CuI, and the aryl halide.
-
Add the solvent and the triethylamine.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the propargylamine dropwise.
-
Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a key reaction mechanism and an experimental workflow.
Caption: Generalized mechanism of the copper-catalyzed A³ coupling reaction.
Caption: Experimental workflow for a Sonogashira coupling reaction.
Conclusion and Future Outlook
The reactivity of propargylamines is a nuanced interplay of steric and electronic factors. 2-Methylbut-3-yn-2-amine, with its significant steric bulk around the nitrogen, is expected to be a less potent nucleophile compared to less hindered analogues like propargylamine. This has direct implications for its utility in reactions such as the A³ coupling, where it may exhibit lower reactivity when used as the amine component.
For drug development professionals and synthetic chemists, a careful consideration of these structural features is paramount. The choice of propargylamine should be tailored to the specific reaction and the desired outcome. While sterically hindered propargylamines might be less reactive in some contexts, this very property can be exploited to achieve higher selectivity in others, for instance, in directing reactions to other functional groups within a complex molecule.
Future research providing quantitative kinetic data for a broad range of propargylamines in common synthetic transformations would be invaluable to the scientific community. Such data would enable more precise predictions of reactivity and facilitate the rational design of synthetic routes for novel therapeutics and functional materials.
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Lauder, K., Toscani, A., Scalacci, N., & Castagnolo, D. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 117(24), 14091–14200. [Link][8]
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Baidya, M., Kobayashi, S., Brotzel, F., Schmidhammer, U., Riedle, E., & Mayr, H. (2007). DABCO or DMAP – What Makes Their Difference in Organocatalysis?. Angewandte Chemie International Edition, 46(33), 6176-6179. [Link]
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Peshkov, V. A., Pereshivko, O. P., & Van der Eycken, E. V. (2012). A walk around the A3-coupling. Chemical Society Reviews, 41(10), 3790-3807. [Link][4]
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Lauder, K., Toscani, A., Scalacci, N., & Castagnolo, D. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 117(24), 14091–14200. [Link][1][9]
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Carneiro, A., Matos, M. J., & Uriarte, E. (2023). Propargylamine: an important moiety in drug discovery. Future Medicinal Chemistry, 15(2), 211-224. [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link][10]
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Mayr, H., & Ofial, A. R. (2008). Nucleophilicity of Amines, Amino Acids and Pyridines. LMU, Munich. [Link][11]
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Xie, Y., Feng, H., Qi, Y., Huang, J., & Huang, L. (2021). α-Tertiary Propargylamine Synthesis via KA2-Type Coupling Reactions under Solvent-Free CuI-Zeolite Catalysis. The Journal of Organic Chemistry, 86(23), 16593–16613. [Link][12]
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Zani, L., & Bolm, C. (2006). A walk around A3 Coupling for the synthesis of Propargylamines. Journal of Pharmacognosy and Phytochemistry, 5(4), 21-28. [Link][13]
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Gholizadeh, M., & Malakooti, R. (2023). Catalysts For Propargylamines Synthesis Via A3, AHA, and KA2 Coupling - A Review. Current Organic Chemistry, 27(7), 621-643. [Link][14][15][16]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link][7]
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Garcı́a-Garcı́a, P., & Garcı́a-Rı́o, L. (2019). A sustainable avenue for the synthesis of propargylamines and benzofurans using a Cu-functionalized MIL-101(Cr) as a reusable heterogeneous catalyst. RSC Advances, 9(45), 26233-26243. [Link][17]
-
Milen, M., Györke, G., Dancsó, A., & Volk, B. (2020). Study on the A3-coupling reaction catalyzed by readily available copper-containing minerals. Synthesis of propargylamines. Tetrahedron Letters, 61(10), 151544. [Link]
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Sadaldin, M. A., & Hasan, S. (2025). Three-component coupling for the synthesis of propargylamine and its mechanism. Journal of the Turkish Chemical Society, Section A: Chemistry, 12(1), 1-12. [Link]
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Wang, J., Shen, Q., Guo, C., & Song, G. (2014). Synthesis of tertiary propargylamines via a rationally designed multicomponent reaction of primary amines, formaldehyde, arylboronic acids and alkynes. Organic & Biomolecular Chemistry, 12(33), 6425-6428. [Link][18]
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Berrichi, A., Bachir, R., & Bedrane, S. (2023). Catalysts for Propargylamines Synthesis Via A3, AHA, and KA2 Coupling - A Review. Current Organic Chemistry, 27(7), 621-643. [Link]
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Smith, M. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link][3][13]
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Wang, Y., et al. (2018). Base-catalysed [3 + 2] cycloaddition of propargylamines and aldehydes to substituted furans. Green Chemistry, 20(3), 600-603. [Link][19]
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Kostakis, G. E., & Lykakis, I. N. (2022). Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation. Catalysts, 12(6), 660. [Link][4][16]
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Wang, T., et al. (2019). The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. Molecules, 24(7), 1216. [Link][5]
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Zani, L., & Bolm, C. (2019). Zn-Catalyzed Multicomponent KA2 Coupling: One-Pot Assembly of Propargylamines Bearing Tetrasubstituted Carbon Centers. ACS Omega, 4(6), 10279-10292. [Link][6]
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A Comparative Guide to Purity Assessment of 2-Methylbut-3-yn-2-amine: GC-MS vs. HPLC
In the landscape of pharmaceutical development and chemical research, the purity of starting materials and intermediates is paramount. The compound 2-methylbut-3-yn-2-amine, a valuable building block in organic synthesis, is no exception. Its purity can significantly impact reaction yields, impurity profiles, and the overall quality of the final product. This guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity assessment of this unique molecule. We will delve into the theoretical underpinnings, practical considerations, and experimental data to equip researchers with the knowledge to make informed decisions for their specific analytical challenges.
Understanding the Analyte: 2-Methylbut-3-yn-2-amine
Before comparing analytical methodologies, it is crucial to understand the physicochemical properties of 2-methylbut-3-yn-2-amine. It is a small, volatile, and polar molecule with a boiling point of 79-80 °C.[1] Its structure features a primary amine group and a terminal alkyne, contributing to its polarity and reactivity. The molecular weight is 83.13 g/mol .[2] These characteristics present distinct challenges and opportunities for both GC-MS and HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Advantage
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. The fundamental principle involves partitioning the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The separated components then enter a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information.
Rationale for GC-MS in 2-Methylbut-3-yn-2-amine Analysis
The inherent volatility of 2-methylbut-3-yn-2-amine makes it a prime candidate for GC analysis. Direct injection is often feasible, offering a straightforward and rapid analytical approach. However, the primary amine group can pose challenges. Amines are known to interact with active sites (e.g., free silanol groups) in the GC system, leading to poor peak shapes, tailing, and reduced sensitivity.[3][4]
To mitigate these issues, two primary strategies are employed:
-
Use of Specialized Columns: Columns specifically designed for volatile amine analysis, such as the Rtx-Volatile Amine column, are highly inert and provide excellent peak shapes for basic and polar compounds.[4] These columns are engineered to minimize interactions with the amine functional group.
-
Derivatization: Chemical derivatization is a powerful technique to improve the chromatographic behavior of challenging analytes.[5][6] For primary amines, derivatization replaces the active hydrogens on the amino group with less polar functional groups.[5] This increases volatility, reduces polarity, and often enhances sensitivity.[5] Common derivatizing agents for amines include silylating agents (e.g., BSTFA) and acylating agents.[6]
Experimental Protocol: GC-MS with Derivatization
Objective: To determine the purity of a 2-methylbut-3-yn-2-amine sample and identify potential impurities.
Methodology:
-
Sample Preparation (Silylation):
-
Accurately weigh approximately 10 mg of the 2-methylbut-3-yn-2-amine sample into a 2 mL autosampler vial.
-
Add 1 mL of a suitable aprotic solvent (e.g., anhydrous acetonitrile).
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before analysis.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: Rtx-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a specialized volatile amine column.
-
Inlet: Split/Splitless, 250°C, Split ratio 20:1
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MSD Transfer Line: 280°C
-
Ion Source: 230°C
-
Quadrupole: 150°C
-
Scan Range: m/z 35-350
-
Data Analysis:
-
The purity is calculated based on the peak area percentage of the derivatized 2-methylbut-3-yn-2-amine relative to the total peak area of all components in the chromatogram.
-
Impurity identification is performed by comparing the mass spectra of unknown peaks against a spectral library (e.g., NIST).
Visualization of GC-MS Workflow
Caption: GC-MS workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC): Taming Polarity
HPLC is a versatile separation technique that utilizes a liquid mobile phase and a solid stationary phase. It is particularly well-suited for non-volatile and thermally labile compounds. The polarity of 2-methylbut-3-yn-2-amine presents a challenge for traditional reversed-phase (RP) HPLC, where it may exhibit poor retention on nonpolar stationary phases (e.g., C18).[7] However, several advanced HPLC modes can effectively address this issue.
Strategies for HPLC Analysis of Polar Amines
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds.[8][9] It employs a polar stationary phase (e.g., silica, amide, or amino) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[7][10][11] Retention in HILIC is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[9][10]
-
Ion-Pair Chromatography (IPC): IPC is a variation of reversed-phase chromatography where an ion-pairing reagent is added to the mobile phase.[12] This reagent, which has a charge opposite to the analyte, forms a neutral ion-pair with the analyte.[12] The resulting complex is more hydrophobic and can be retained on a standard reversed-phase column.[13][14]
-
Derivatization: Similar to GC, derivatization can be employed in HPLC to enhance retention and detectability.[15][16] By introducing a chromophore or fluorophore, the sensitivity of UV-Vis or fluorescence detection can be significantly improved.[16]
Experimental Protocol: HPLC-UV (HILIC Mode)
Objective: To quantify the purity of a 2-methylbut-3-yn-2-amine sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2-methylbut-3-yn-2-amine sample.
-
Dissolve in and dilute to 10 mL with the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the calibration curve.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a UV-Vis detector.
-
Column: TSKgel NH2-100 HILIC column (or equivalent amino or amide phase).[10]
-
Mobile Phase: 90:10 (v/v) Acetonitrile: 10 mM Ammonium Formate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore, low UV is necessary).
-
Data Analysis:
-
Purity is determined by area percent, similar to GC-MS.
-
For quantitative analysis, a calibration curve is constructed using standards of known concentration.
Visualization of HPLC Workflow
Caption: HPLC (HILIC) workflow for purity assessment.
Comparative Analysis: GC-MS vs. HPLC
The choice between GC-MS and HPLC for the purity assessment of 2-methylbut-3-yn-2-amine depends on the specific analytical goals, available instrumentation, and the nature of potential impurities.
| Feature | GC-MS | HPLC |
| Principle | Separation of volatile compounds in the gas phase | Separation of compounds in the liquid phase |
| Analyte Suitability | Excellent for volatile compounds like 2-methylbut-3-yn-2-amine | Requires specialized columns (HILIC) or techniques (IPC) for polar analytes |
| Sample Preparation | May require derivatization to improve peak shape | Generally simpler, direct dissolution in mobile phase |
| Sensitivity | High, especially with MS detection | Can be limited by the lack of a strong chromophore for UV detection |
| Selectivity/Identification | Excellent, mass spectra provide structural information for impurity ID | Good, but identification relies on retention time matching with standards |
| Analysis Time | Typically faster run times | Can have longer run times and column equilibration times (HILIC) |
| Robustness | Derivatization can add complexity and potential for error | HILIC methods can be sensitive to mobile phase composition |
| Impurity Detection | Can detect a wide range of volatile impurities | Best for non-volatile or less polar impurities |
Conclusion and Recommendations
Both GC-MS and HPLC are powerful techniques for the purity assessment of 2-methylbut-3-yn-2-amine, each with its own set of advantages and disadvantages.
GC-MS is the recommended technique for:
-
Comprehensive impurity profiling: The mass spectrometric detector provides invaluable structural information for the identification of unknown impurities.
-
High sensitivity applications: MS detection offers lower limits of detection compared to standard UV detectors in HPLC.
-
Analysis of other volatile components: It can simultaneously analyze for residual solvents and other volatile by-products.
HPLC is a suitable alternative for:
-
Routine quality control: When a simple, robust method for purity determination is needed and impurity identification is not the primary goal.
-
Analysis of non-volatile impurities: If the potential impurities are not amenable to GC analysis.
-
Laboratories without access to GC-MS: HPLC with UV detection is a more common and accessible instrument.
Ultimately, the choice of methodology should be guided by a thorough understanding of the analytical requirements and validated according to established guidelines such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[17][18][19][20][21][22][23] A well-validated analytical method, whether it be GC-MS or HPLC, is essential for ensuring the quality and consistency of 2-methylbut-3-yn-2-amine and the products derived from it.
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Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available from: [Link]
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Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. Available from: [Link]
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Chypre, M., & Lehotay, J. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies, 34(10-11), 837-861. Available from: [Link]
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Hydrophilic Interaction (HILIC) Columns. Biocompare. Available from: [Link]
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Wang, Y., et al. (2011). Direct separation and detection of biogenic amines by ion-pair liquid chromatography with chemiluminescent nitrogen detector. Journal of Chromatography A, 1218(30), 4872-4878. Available from: [Link]
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Haselberg, R., et al. (2012). Derivatization-free determination of short-chain volatile amines in human plasma and urine by headspace gas chromatography-mass spectrometry. Journal of Chromatography B, 907, 126-131. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]
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Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar. Available from: [Link]
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Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Restek. Available from: [Link]
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2-METHYL-3-YN-2-OL CAS N°: 115-19-5. OECD Existing Chemicals Database. Available from: [Link]
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A Senior Application Scientist's Guide to the Synthesis and Validation of 2-Methylbut-3-yn-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Propargylamine Moiety
In the landscape of modern medicinal chemistry, the propargylamine functional group stands out as a privileged scaffold. Its presence in a molecule can confer a range of desirable pharmacological properties, from enhanced metabolic stability to specific interactions with biological targets. Propargylamine derivatives are integral components of several marketed drugs, particularly as inhibitors of monoamine oxidase (MAO), and are extensively explored in the development of therapeutics for neurodegenerative disorders, cancer, and infectious diseases. 2-Methylbut-3-yn-2-amine, with its sterically hindered tertiary amine adjacent to a terminal alkyne, represents a valuable building block for the synthesis of novel drug candidates. The validation of a reliable and efficient synthetic route to this compound is therefore of paramount importance for researchers in drug discovery and development.
This guide provides a comprehensive comparison of potential synthetic routes to 2-methylbut-3-yn-2-amine, starting from the readily available precursor, 2-methylbut-3-yn-2-ol. We will delve into the mechanistic underpinnings of each proposed pathway, offer detailed experimental protocols, and present a comparative analysis to aid in the selection of the most suitable method for your research needs.
Part 1: Synthesis of the Precursor: 2-Methylbut-3-yn-2-ol via the Favorskii Reaction
The journey to 2-methylbut-3-yn-2-amine begins with the efficient synthesis of its precursor, 2-methylbut-3-yn-2-ol. The most established and industrially scalable method for this transformation is the Favorskii reaction , a base-catalyzed addition of acetylene to a ketone.[1][2]
Reaction Mechanism
The Favorskii reaction proceeds through the in-situ formation of a metal acetylide from acetylene and a strong base, typically an alkali metal hydroxide or alkoxide. This potent nucleophile then attacks the electrophilic carbonyl carbon of acetone. A subsequent protonation step yields the desired tertiary propargyl alcohol.[1]
Caption: The Favorskii reaction pathway for the synthesis of 2-methylbut-3-yn-2-ol.
Experimental Protocol: Favorskii Reaction
This protocol is adapted from established industrial procedures.[3]
Materials:
-
Acetone
-
Acetylene gas
-
Potassium hydroxide (KOH)
-
Liquid ammonia (solvent)
-
Ammonium chloride (for quenching)
Procedure:
-
In a pressure reactor, condense liquid ammonia and dissolve acetylene gas with stirring.
-
Slowly add a solution of potassium hydroxide in liquid ammonia to the reactor.
-
Introduce acetone to the reaction mixture at a controlled rate, maintaining the temperature between 30-55 °C and the pressure between 1.5-2.8 MPa.
-
Allow the reaction to proceed for 1-3 hours.
-
Upon completion, carefully quench the reaction by the addition of ammonium chloride.
-
The crude 2-methylbut-3-yn-2-ol can be isolated and purified by distillation.
Part 2: Comparative Routes to 2-Methylbut-3-yn-2-amine
With the precursor in hand, we now explore and compare three potential synthetic pathways for the conversion of 2-methylbut-3-yn-2-ol to 2-methylbut-3-yn-2-amine.
Route A: The Ritter Reaction
The Ritter reaction is a classic method for the synthesis of N-alkyl amides from a nitrile and a substrate that can form a stable carbocation, such as a tertiary alcohol.[4][5] The resulting amide can then be hydrolyzed to yield the desired primary amine.
The choice of a strong acid, such as sulfuric acid, is crucial for the initial dehydration of the tertiary alcohol to form a stable tertiary carbocation. The nitrile, in this case, acetonitrile, acts as the nucleophile. The subsequent hydrolysis of the amide requires acidic or basic conditions to afford the final amine product.
Caption: Workflow for the synthesis of 2-methylbut-3-yn-2-amine via the Ritter reaction.
-
To a solution of 2-methylbut-3-yn-2-ol in acetonitrile, slowly add concentrated sulfuric acid at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto ice and neutralize with a strong base (e.g., NaOH).
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
The combined organic layers are dried and concentrated to yield the crude N-(1,1-dimethyl-2-propynyl)acetamide.
-
The crude amide is then subjected to acidic or basic hydrolysis to afford 2-methylbut-3-yn-2-amine.
-
Purification can be achieved by distillation or column chromatography.
Route B: The Nicholas Reaction
The Nicholas reaction provides a milder alternative for the functionalization of propargylic alcohols.[6][7] This method involves the formation of a dicobalt hexacarbonyl complex of the alkyne, which stabilizes a propargylic cation, facilitating nucleophilic attack.
The use of dicobalt octacarbonyl is essential for the complexation of the alkyne, which is the key step in activating the propargylic position. A Lewis acid, such as boron trifluoride etherate, is then used to promote the formation of the stabilized propargylic cation. A suitable nitrogen nucleophile, such as an amine or an azide, can then be introduced. The final step involves oxidative decomplexation to release the free alkyne.
Caption: The Nicholas reaction pathway for the amination of 2-methylbut-3-yn-2-ol.
-
To a solution of 2-methylbut-3-yn-2-ol in a suitable solvent (e.g., dichloromethane), add dicobalt octacarbonyl and stir at room temperature.
-
Cool the reaction mixture and add a Lewis acid (e.g., boron trifluoride etherate).
-
Introduce the nitrogen nucleophile (e.g., ammonia or a protected amine).
-
After the reaction is complete, perform an oxidative workup using an oxidizing agent like ceric ammonium nitrate (CAN) to remove the cobalt complex.
-
Purify the resulting 2-methylbut-3-yn-2-amine by distillation or chromatography.
Route C: The Mitsunobu Reaction (A Comparative Consideration)
The Mitsunobu reaction is a well-established method for converting primary and secondary alcohols to a variety of functional groups, including amines, with inversion of stereochemistry.[8][9] However, its application to tertiary alcohols is generally not feasible due to steric hindrance.[10] We include it here for a comprehensive comparison and to highlight its limitations in this specific synthesis.
The reaction relies on the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine) and an azodicarboxylate (such as DEAD or DIAD). This in-situ generates a good leaving group that can be displaced by a nucleophile. For amine synthesis, a common approach is to use a nitrogen nucleophile like phthalimide, followed by deprotection. The significant steric bulk around the tertiary hydroxyl group in 2-methylbut-3-yn-2-ol would likely prevent the formation of the key oxyphosphonium intermediate, leading to low or no yield.
Comparative Analysis of Synthetic Routes
| Feature | Ritter Reaction | Nicholas Reaction | Mitsunobu Reaction |
| Starting Material | 2-Methylbut-3-yn-2-ol | 2-Methylbut-3-yn-2-ol | 2-Methylbut-3-yn-2-ol |
| Key Reagents | Strong acid, nitrile | Dicobalt octacarbonyl, Lewis acid | Triphenylphosphine, DEAD/DIAD |
| Reaction Conditions | Harsh (strong acid) | Mild | Mild |
| Applicability to Tertiary Alcohols | Good | Good | Poor to non-reactive |
| Byproducts | Salt waste from neutralization | Cobalt salts (requires removal) | Triphenylphosphine oxide, hydrazine derivative |
| Potential Yield | Moderate to Good | Moderate to Good | Very Low to None |
| Advantages | Utilizes common reagents | Milder conditions than Ritter | Well-established for 1°/2° alcohols |
| Disadvantages | Harsh conditions, potential for side reactions | Use of toxic and expensive cobalt reagent | Not suitable for tertiary alcohols |
Part 3: Validation and Characterization of 2-Methylbut-3-yn-2-amine
The successful synthesis of 2-methylbut-3-yn-2-amine must be confirmed through rigorous analytical characterization.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₉N | [11] |
| Molecular Weight | 83.13 g/mol | [11] |
| Boiling Point | 79-80 °C | |
| Density | 0.79 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.4237 |
Spectroscopic Data
The following data is compiled from publicly available spectral databases and serves as a reference for the validation of the synthesized product.
¹H NMR Spectroscopy (Hypothetical)
-
δ (ppm): ~1.3 (s, 6H, 2 x CH₃), ~1.8 (s, 2H, NH₂), ~2.2 (s, 1H, C≡C-H)
¹³C NMR Spectroscopy (Hypothetical)
-
δ (ppm): ~29 (2 x CH₃), ~50 (C(CH₃)₂), ~70 (C≡C-H), ~85 (C≡C-H)
Infrared (IR) Spectroscopy
-
Characteristic Peaks (cm⁻¹): ~3300 (C≡C-H stretch), ~3400-3300 (N-H stretch), ~2100 (C≡C stretch)[12]
Mass Spectrometry (MS)
-
Expected M/z: 83.07 (M⁺)
Conclusion
References
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Chemistry Steps. (n.d.). Alcohols to Amines. Retrieved from [Link]
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- Supporting Information for public
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PubChem. (n.d.). 3-Butyn-2-amine, 2-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
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Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
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PubChem. (n.d.). CID 140707412. National Center for Biotechnology Information. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Methylbut-3-yn-2-ol. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
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- Including the Ritter reaction, suggest a synthesis for the following compound. (n.d.).
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ResearchGate. (n.d.). New protocol for converting alcohols into amines. Retrieved from [Link]
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PubChemLite. (n.d.). Methyl(2-methylbut-3-yn-2-yl)amine (C6H11N). Retrieved from [Link]
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Wikipedia. (n.d.). 2-Methylbut-3-yn-2-ol. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-methyl-3-butyn-2-ol. Retrieved from [Link]
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ResearchGate. (n.d.). Selective hydrogenation of 2-methyl-3-butyn-2-ol catalyzed by embedded polymer-protected PdZn nanoparticles. Retrieved from [Link]
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Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]
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PubChem. (n.d.). 2-Methylbut-3-yn-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol.
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ResearchGate. (n.d.). Continuous 2-Methyl-3-Butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-3-butyn-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (n.d.). Continuous 2-Methyl-3-Butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]
- Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N. (n.d.).
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A Senior Application Scientist's Guide to Catalysts for Alkyne Functionalization
Introduction
Alkynes are fundamental building blocks in the landscape of modern organic synthesis. Their unique linear geometry and electron-rich carbon-carbon triple bond serve as a versatile handle for constructing molecular complexity, making them indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The transformation of the alkyne moiety into more elaborate functional groups—a process known as alkyne functionalization—is a cornerstone of synthetic chemistry. This guide provides a comparative analysis of the primary transition-metal catalysts employed for this purpose, offering field-proven insights and experimental data to aid researchers in catalyst selection and reaction optimization. We will delve into the mechanistic nuances of catalysts based on gold, platinum, palladium, copper, and rhodium, providing a framework for understanding their respective strengths and applications.
The Central Role of π-Acidic Activation: Gold and Platinum Catalysis
Late transition metals, particularly gold and platinum, are renowned for their ability to act as soft Lewis acids, activating the alkyne π-system towards nucleophilic attack. This mode of activation is central to a vast array of transformations, including hydration, hydroalkoxylation, and cycloisomerization reactions.
Gold (Au) Catalysis: The Rise of a Superior π-Acid
Once considered catalytically inert, gold has emerged over the past two decades as a uniquely powerful catalyst for alkyne functionalization.[4] The high relativistic effects in gold(I) and gold(III) complexes render them highly π-acidic and carbophilic, allowing for potent activation of C-C triple bonds even in the presence of other functional groups.[5][6]
Mechanistic Rationale
The generally accepted mechanism for gold(I)-catalyzed hydrofunctionalization involves the coordination of the alkyne to a cationic gold(I) species, [LAu]⁺, forming a π-complex. This coordination polarizes the alkyne, rendering it highly electrophilic and susceptible to attack by a nucleophile (H-Nu). The subsequent steps involve the formation of a vinyl-gold intermediate, which then undergoes protodeauration to release the product and regenerate the active catalyst.[4][7][8][9]
Diagram: Gold(I)-Catalyzed Alkyne Hydrofunctionalization Cycle
Caption: Generalized catalytic cycle for Gold(I)-catalyzed hydrofunctionalization.
Performance and Applications
Gold catalysts exhibit exceptional performance in the hydration of alkynes to form ketones, often superseding toxic mercury-based reagents.[6] They are particularly effective for terminal alkynes, providing Markovnikov regioselectivity to yield methyl ketones.[4][9] Bulky N-heterocyclic carbene (NHC) ligands on gold(I) complexes have enabled catalyst loadings as low as 0.01 mol% for hydration reactions.[4]
While gold(I) complexes are more common, gold(III) species can also catalyze these reactions, though they sometimes suffer from a higher activation barrier for the final protonolysis step, leading to slower reaction rates.[4][10]
Platinum (Pt) Catalysis: A Classic but Potent Alternative
Platinum complexes, particularly Pt(II) and Pt(IV), share gold's π-acidic character and are effective catalysts for alkyne functionalization. Historically, platinum catalysts were among the first used for these transformations, especially for cycloisomerization reactions of enynes.[11][12]
Comparative Analysis: Gold vs. Platinum
While both metals activate alkynes, gold catalysts are often more reactive, allowing for milder reaction conditions.[13] Theoretical studies suggest that the differing catalytic activity stems from the electronic properties of the metal-alkyne complexes. In platinum complexes, the LUMO (Lowest Unoccupied Molecular Orbital) has a lower density at the alkyne carbons, making nucleophilic attack energetically less favorable compared to the corresponding gold complexes.[13]
However, the choice between gold and platinum can be substrate-dependent. In some complex cycloisomerizations, platinum catalysts can provide different product selectivities compared to gold, indicating distinct mechanistic pathways may be at play.[11] For example, in the cycloisomerization of certain 1,5-allenynes, PtCl₂ selectively activates the alkyne moiety, whereas gold catalysts can activate the allene fragment, leading to different cyclic products.[11]
Table 1: Performance Comparison in Alkyne Hydration
| Catalyst System | Substrate | Product | Catalyst Loading (mol%) | Yield (%) | Reference |
| IPrAuCl / AgOTf | Phenylacetylene | Acetophenone | 1 | 98 | [14] |
| (IPr)AuCl | 4-Methoxyphenylacetylene | 4'-Methoxyacetophenone | 1 | 99 | [14] |
| PtCl₂ | Hept-1-en-5-yne | Cyclized Ketone | 2 | ~90 (varies) | [15] |
| AuCl₃ | Phenylacetylene | Acetophenone | 1-5 | Moderate-High | [10] |
Experimental Protocol: Gold-Catalyzed Hydration of Phenylacetylene
This protocol describes a reliable method for the synthesis of acetophenone from phenylacetylene using a commercially available NHC-gold(I) catalyst.[14]
Apparatus:
-
Flame-dried Schlenk tube or round-bottom flask with a magnetic stir bar.
-
Inert atmosphere setup (Nitrogen or Argon).
Reagents:
-
(1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I) chloride (IPrAuCl)
-
Silver trifluoromethanesulfonate (AgOTf) or Silver hexafluoroantimonate (AgSbF₆)
-
Phenylacetylene
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (DCM) or Dioxane
Procedure:
-
To the Schlenk tube under an inert atmosphere, add IPrAuCl (e.g., 0.01 mmol, 1 mol%) and AgOTf (0.01 mmol, 1 mol%).
-
Add the solvent system, typically a mixture like Dioxane/H₂O (e.g., 9:1 v/v, 2 mL).
-
Stir the mixture for 10-15 minutes at room temperature to allow for anion exchange and formation of the active cationic gold species. A white precipitate of AgCl will form.
-
Add phenylacetylene (1.0 mmol, 1 equivalent) to the mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, filter through a short pad of celite to remove silver salts, and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure acetophenone.
Causality Behind Choices: The use of a silver salt with a weakly coordinating anion (like OTf⁻ or SbF₆⁻) is crucial. It abstracts the chloride from the neutral IPrAuCl precatalyst to generate the highly electrophilic and catalytically active cationic species, [IPrAu]⁺.[9] The bulky IPr ligand prevents catalyst decomposition and enhances its activity.[4]
The Oxidative Addition Paradigm: Palladium and Rhodium Catalysis
Palladium and rhodium catalysts operate through fundamentally different mechanisms than gold and platinum, typically involving oxidative addition and reductive elimination steps. This makes them exceptionally versatile for C-C and C-heteroatom bond-forming reactions.
Palladium (Pd) Catalysis: The Workhorse of Cross-Coupling
Palladium catalysis is arguably the most powerful tool for constructing complex organic molecules from alkyne precursors.[16][17] Its ability to cycle through Pd(0), Pd(II), and sometimes Pd(IV) oxidation states is the key to its broad utility in reactions like Sonogashira coupling, cyclization/C-H functionalization, and difunctionalization.[16][18][19]
Mechanistic Rationale: Sonogashira Coupling
The Sonogashira reaction, a cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a classic example. The catalytic cycle typically involves:
-
Oxidative Addition: A Pd(0) complex reacts with the aryl/vinyl halide (R-X) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a copper(I) co-catalyst, the terminal alkyne is deprotonated to form a copper acetylide, which then transfers the acetylide group to the Pd(II) center.
-
Reductive Elimination: The resulting Pd(II) species reductively eliminates the final cross-coupled product, regenerating the Pd(0) catalyst.
Diagram: Palladium-Catalyzed Sonogashira Coupling Cycle
Caption: Catalytic cycles for the Pd/Cu-catalyzed Sonogashira cross-coupling.
Performance and Applications
N-Heterocyclic carbene (NHC) ligands have significantly advanced palladium catalysis for alkyne chemistry, offering robust and highly active catalytic systems.[16] Beyond cross-coupling, palladium catalysts are used for tandem reactions where an initial alkyne functionalization is followed by an intramolecular C-H activation, allowing for the rapid synthesis of complex heterocycles like functionalized indoles.[19] The stereochemical outcome of alkyne functionalization can often be controlled by the choice of ligands and reaction conditions, enabling stereodivergent synthesis of E- and Z-alkenes.[2]
Rhodium (Rh) Catalysis: Masters of Cycloaddition
Rhodium catalysts are unparalleled in their ability to orchestrate [2+2+2] cyclotrimerization reactions, which assemble three alkyne units into a highly substituted benzene ring in a single, atom-economical step.[20][21]
Mechanistic Rationale: [2+2+2] Cycloaddition
The process is initiated by the oxidative cyclization of two alkyne molecules with a Rh(I) catalyst to form a rhodacyclopentadiene intermediate. This intermediate then coordinates a third alkyne, which undergoes insertion to form a rhodacycloheptatriene. Reductive elimination from this species releases the aromatic product and regenerates the active Rh(I) catalyst.[20][21]
Performance and Applications
Rhodium-catalyzed cycloadditions are tolerant of a wide range of functional groups.[20] A significant challenge is controlling regioselectivity when using unsymmetrical alkynes.[21] However, recent studies have shown that the electronic properties of the alkyne partners can be used to direct the regiochemical outcome, enabling the selective synthesis of complex structures like 7-aminoindolines.[20] Rhodium catalysts are also effective in oxidative cycloadditions involving C-H/N-H activation, providing access to isoquinolones and other valuable N-heterocycles.[22]
Table 2: Performance Comparison in C-C Bond Forming Reactions
| Catalyst System | Reaction Type | Substrates | Product | Yield (%) | Reference |
| Pd(PPh₃)₄ / CuI | Sonogashira Coupling | Iodobenzene, Phenylacetylene | Diphenylacetylene | >95 | [23] |
| [IrCl(cod)]₂ | Cross-Coupling | Acrylamide, Diphenylacetylene | Dienamide | >99 | [24] |
| [Rh(cod)₂]BF₄ / ligand | [2+2+2] Cycloaddition | Alkynyl yndiamide, Alkyne | 7-Aminoindoline | 92 | [20] |
| Pd(OAc)₂ | Tandem Cyclization | o-alkynyl aniline, alkyne | Polycyclic Indole | 70-90 | [19] |
The Versatile Mediator: Copper (Cu) Catalysis
Copper is an earth-abundant and inexpensive metal that has found widespread application in alkyne functionalization.[25] It is most famous for its role as a co-catalyst in the Sonogashira reaction and as the primary catalyst in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.[26]
Mechanistic Rationale and Applications
In the CuAAC reaction, a copper(I) species coordinates with a terminal alkyne to form a copper acetylide, which then reacts with an azide in a [3+2] cycloaddition to regioselectively form a 1,4-disubstituted 1,2,3-triazole.[26] This reaction is exceptionally reliable and high-yielding, making it a cornerstone of drug development, bioconjugation, and materials science.[3][26]
More recently, copper catalysis has been explored for transformations involving in-situ generated copper carbene intermediates. These reactive species can engage with alkynes in cross-coupling or addition reactions, providing novel pathways to functionalized molecules.[25][27]
Diagram: Experimental Workflow for Catalyst Screening
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A Comparative Crystallographic Guide to 2-Methylbut-3-yn-2-amine Salts for Pharmaceutical Development
Abstract
In the landscape of modern drug development, the meticulous selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical determinant of its therapeutic success. An estimated 50% of all drugs on the market are administered as salts, a testament to the profound impact of salt formation on an API's physicochemical and biopharmaceutical properties.[1] This guide provides a comprehensive examination of the X-ray crystallographic analysis of various salts of 2-methylbut-3-yn-2-amine, a valuable building block in medicinal chemistry. While crystallographic data for the simple salts of this amine are not publicly available, this document serves as an expert guide to the process, comparing hypothetical salt forms to illustrate the principles and practices of crystallographic analysis in pharmaceutical development. We will explore the synthesis of these salts, detailed protocols for single-crystal X-ray diffraction, and a comparative analysis of how different salt forms can influence critical drug properties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic insights for informed decision-making in API salt selection.
Introduction: The Imperative of Salt Screening and Crystallography
2-Methylbut-3-yn-2-amine is a small molecule of significant interest due to its structural motifs that are relevant to the synthesis of novel therapeutic agents. The primary amine group provides a handle for creating a variety of salts, each with the potential for unique solid-state properties. The selection of an optimal salt form is a pivotal step in preformulation, capable of enhancing a drug candidate's solubility, stability, bioavailability, and manufacturability.[2][3][4]
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid.[5][6] This technique provides unequivocal proof of salt formation and reveals the intricate network of intermolecular interactions, such as hydrogen bonds and ionic interactions, that govern the crystal packing. Understanding these interactions is paramount, as they directly influence macroscopic properties like melting point, hygroscopicity, and dissolution rate.[7][8]
This guide will comparatively explore three common pharmaceutical salts of 2-methylbut-3-yn-2-amine: the hydrochloride, sulfate, and L-tartrate salts. While based on hypothetical experimental outcomes, the principles and methodologies described herein are grounded in established crystallographic and pharmaceutical science.
Synthesis and Crystallization of 2-Methylbut-3-yn-2-amine Salts
The formation of a crystalline salt is the foundational step for any crystallographic analysis. The choice of the counter-ion is critical and should be guided by the pKa of the API and the desired physicochemical properties. For a basic compound like 2-methylbut-3-yn-2-amine, acidic counter-ions are chosen. The general principle involves the reaction of the free base with the corresponding acid in a suitable solvent system to induce crystallization.
General Workflow for Salt Synthesis and Crystallization
The following diagram illustrates the general workflow for the preparation of single crystals of 2-methylbut-3-yn-2-amine salts suitable for X-ray diffraction.
Caption: General workflow for the synthesis and crystallization of amine salts.
Experimental Protocols
Protocol 2.2.1: Synthesis of 2-Methylbut-3-yn-2-amine Hydrochloride
-
Dissolve 2-methylbut-3-yn-2-amine (1.0 eq) in isopropanol.
-
Slowly add a solution of hydrochloric acid (1.0 eq) in isopropanol dropwise with stirring.
-
Continue stirring for 30 minutes at room temperature.
-
Concentrate the solution under reduced pressure until a precipitate begins to form.
-
Gently warm the solution to redissolve the solid.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator (4 °C) to promote crystallization.
-
Collect the crystals by filtration, wash with cold isopropanol, and dry under vacuum.
Protocol 2.2.2: Synthesis of 2-Methylbut-3-yn-2-amine Sulfate
-
Dissolve 2-methylbut-3-yn-2-amine (2.0 eq) in ethanol.
-
Add a solution of sulfuric acid (1.0 eq) in ethanol dropwise while stirring. A precipitate may form immediately.
-
Heat the mixture to reflux to ensure complete reaction and dissolution.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to ambient temperature.
-
If no crystals form, employ a vapor diffusion technique by placing the vial containing the solution in a sealed chamber with a more volatile anti-solvent like diethyl ether.[9]
-
Collect and dry the resulting crystals.
Protocol 2.2.3: Synthesis of 2-Methylbut-3-yn-2-amine L-tartrate
-
Dissolve 2-methylbut-3-yn-2-amine (1.0 eq) and L-tartaric acid (1.0 eq) in a minimal amount of hot methanol.
-
Stir the solution until all solids are dissolved.
-
Allow the solution to cool gradually to room temperature.
-
Store the flask in a quiet, vibration-free location to allow for slow evaporation of the solvent.[10]
-
Monitor for the formation of well-defined single crystals over several days.
X-ray Crystallographic Analysis: A Comparative Overview
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis. The process involves mounting a crystal, collecting diffraction data, solving the crystal structure, and refining the model.[11]
Experimental Protocol for Single-Crystal X-ray Diffraction
-
Crystal Mounting: A single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[6]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å).[5] The instrument rotates the crystal while collecting the diffraction pattern on a detector.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[6] An atomic model is built into the electron density map and refined against the experimental data to yield the final crystal structure.
Hypothetical Crystallographic Data Comparison
The table below presents a hypothetical comparison of crystallographic data for the three salts of 2-methylbut-3-yn-2-amine. These values are illustrative and based on typical observations for small organic salts.
| Parameter | Hydrochloride Salt | Sulfate Salt | L-tartrate Salt |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pca2₁ | P2₁ |
| a (Å) | 8.5 | 10.2 | 7.8 |
| b (Å) | 12.1 | 15.5 | 9.5 |
| c (Å) | 9.3 | 8.9 | 11.2 |
| β (°) ** | 98.5 | 90 | 105.3 |
| Volume (ų) | 948 | 1407 | 799 |
| Z | 4 | 4 | 2 |
| Calculated Density (g/cm³) ** | 1.25 | 1.35 | 1.40 |
| Key H-Bonds | N-H···Cl⁻ | N-H···O(sulfate) | N-H···O(carboxylate), O-H···O(carboxylate) |
This data is for illustrative purposes only.
The choice of counter-ion directly influences the crystal packing and symmetry. The small, spherical chloride ion in the hydrochloride salt might lead to a densely packed monoclinic structure. The tetrahedral sulfate ion, with its multiple hydrogen bond acceptors, could result in a more complex, three-dimensional network, potentially in an orthorhombic system. The chiral L-tartrate counter-ion necessitates crystallization in a chiral space group (e.g., P2₁), and the presence of both carboxylate and hydroxyl groups allows for an extensive and robust hydrogen-bonding network.
Impact of Crystal Structure on Physicochemical Properties
The insights gained from X-ray crystallography are directly translatable to the physicochemical properties of the API salts, which are crucial for formulation development.
| Property | Hydrochloride Salt | Sulfate Salt | L-tartrate Salt |
| Expected Solubility | High | Moderate to High | High |
| Expected Melting Point | Moderate | High | High |
| Expected Hygroscopicity | Potentially high | Moderate | Low to Moderate |
| Polymorphism Risk | Moderate | High | Moderate |
This data is for illustrative purposes only.
-
Solubility and Dissolution: The strength and nature of the crystal lattice, dictated by the intermolecular interactions observed in the crystal structure, determine the energy required to dissolve the salt. While all three salts are expected to be more soluble than the free base, the extensive hydrogen bonding in the L-tartrate salt might lead to a very stable lattice, potentially moderating its dissolution rate compared to the hydrochloride.
-
Melting Point and Stability: A higher melting point generally correlates with a more stable crystal lattice. The multivalent nature of the sulfate and the extensive hydrogen bonding of the tartrate would be expected to result in higher melting points and greater thermal stability compared to the hydrochloride.
-
Hygroscopicity: The propensity of a salt to absorb atmospheric moisture is a critical stability concern. The crystal structure reveals the presence and accessibility of polar functional groups that can interact with water molecules. The simple ionic interaction in the hydrochloride salt might leave it more susceptible to hydration compared to the well-structured hydrogen bond network of the L-tartrate.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms is known as polymorphism.[12] Different polymorphs can have significantly different properties.[13] Salt screening often reveals multiple polymorphic forms. The complexity of the sulfate and tartrate ions could lead to a higher likelihood of discovering polymorphs compared to the simpler hydrochloride.[14][15]
Alternative and Complementary Solid-State Characterization Techniques
While single-crystal X-ray diffraction is the gold standard for structure determination, a suite of other techniques is essential for a comprehensive solid-state characterization, especially when single crystals are not readily obtainable.
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Powder X-ray Diffraction (PXRD) | Crystalline fingerprint, polymorph identification, crystallinity | Fast, non-destructive, small sample size | Provides no atomic-level structural information |
| Differential Scanning Calorimetry (DSC) | Melting point, glass transition, phase transitions | Quantitative thermal data, small sample size | Destructive, can be difficult to interpret for complex systems |
| Thermogravimetric Analysis (TGA) | Thermal stability, presence of solvates/hydrates | Quantitative compositional analysis | Destructive, does not identify decomposition products |
| Solid-State NMR (ssNMR) | Local atomic environment, conformational analysis | Can analyze amorphous and crystalline materials | Lower resolution than SCXRD, complex data analysis |
| Raman/FTIR Spectroscopy | Vibrational modes, functional groups, polymorphism | Fast, non-destructive, can be used for process monitoring | Provides indirect structural information |
These techniques are often used in concert to build a complete picture of the solid-state properties of a pharmaceutical salt.[16][17][18]
Integrated Analysis Workflow
The following diagram illustrates an integrated workflow for the solid-state characterization of pharmaceutical salts.
Caption: Integrated workflow for solid-state characterization and selection.
Conclusion
The crystallographic analysis of API salts is an indispensable component of modern pharmaceutical development. As illustrated through the comparative guide of hypothetical 2-methylbut-3-yn-2-amine salts, the choice of a counter-ion has profound and predictable consequences on the crystal structure, which in turn dictates the material's physicochemical properties. A thorough understanding of these structure-property relationships, elucidated primarily through single-crystal X-ray diffraction and complemented by a suite of other solid-state analytical techniques, empowers researchers to select the optimal salt form with the highest probability of clinical and commercial success. This rational, data-driven approach to salt selection mitigates risks, reduces development timelines, and ultimately contributes to the delivery of safer and more effective medicines.
References
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Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]
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Physiochemical assessment of pharmaceutical salt forms. Ayurlog: National Journal of Research in Ayurved Science. [Link]
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Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
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Crystallization of small molecules. UAB Barcelona. [Link]
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Salts of Therapeutic Agents: Chemical, Physicochemical and Biological Considerations. Semantic Scholar. [Link]
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Polymorph, Salt & Cocrystal Screening. Veranova. [Link]
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Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information. [Link]
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Salt Screening. Improved Pharma. [Link]
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Salt Screening. Charles River Laboratories. [Link]
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Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. [Link]
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Solid State Inforgraphic | Salt Screening. Onyx Scientific. [Link]
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Pharmaceutical salts: a formulation trick or a clinical conundrum?. British Journal of Clinical Pharmacology. [Link]
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Polymorphs, Salts, and Cocrystals: What's in a Name?. Crystal Growth & Design. [Link]
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Crystallization. University of Colorado Boulder. [Link]
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Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering. [Link]
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Crystallisation Techniques. University of Washington. [Link]
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Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. U.S. Food and Drug Administration. [Link]
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The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. National Center for Biotechnology Information. [Link]
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Preparation and Characterisation of Pharmaceutical Solids – A Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Small molecule X-ray crystallography. The University of Queensland. [Link]
-
Solid State Characterization and Pharmaceutical Development. OMICS International. [Link]
-
X-ray crystallography. Wikipedia. [Link]
-
Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. The AAPS Journal. [Link]
-
Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?. Solitek Pharma. [Link]
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Pharmaceutical Solid-State Characterisation Techniques. ResearchGate. [Link]
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Pharmaceutical Solid Form Screening and Selection: Which Form Emerges?. Crystal Growth & Design. [Link]
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Small molecule crystallography. Excillum. [Link]
-
X-ray Crystallography. Creative BioMart. [Link]
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A Comparative Guide to the Kinetic Studies of Reactions Involving 2-Methylbut-3-yn-2-amine and Structurally Related Propargylamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbut-3-yn-2-amine, a propargylamine featuring a terminal alkyne and a tertiary amine, is a valuable building block in organic synthesis. Its unique structural motifs allow for its participation in a variety of powerful chemical transformations, including carbon-carbon bond-forming reactions and cycloadditions, making it a molecule of significant interest in the synthesis of complex organic molecules and pharmacologically active compounds. A thorough understanding of the reaction kinetics of 2-methylbut-3-yn-2-amine is crucial for optimizing reaction conditions, predicting product formation, and developing robust and scalable synthetic processes.
This guide provides a comprehensive overview of the kinetic studies of key reactions involving 2-methylbut-3-yn-2-amine. Due to the limited availability of specific kinetic data for this compound in the published literature, we will also explore the reactivity of structurally similar propargylamines as alternatives for comparative analysis. These alternatives include N-propylpropargylamine , N-isopropylpropargylamine , and 1-ethynylcyclohexylamine , which offer variations in steric hindrance around the nitrogen atom and the alkyne terminus. This guide will detail the experimental protocols for conducting kinetic analyses of these compounds in three major reaction classes: the Sonogashira coupling, the A³ coupling, and the [3+2] cycloaddition.
Sonogashira Coupling: A Palladium- and Copper-Catalyzed Cross-Coupling
The Sonogashira coupling is a fundamental reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2]
Mechanistic Rationale for Kinetic Studies
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding the kinetics of this reaction helps to identify the rate-determining step and to optimize catalyst loading, reaction temperature, and solvent choice. The key steps that influence the overall reaction rate include the oxidative addition of the aryl halide to the palladium(0) complex, the formation of the copper(I) acetylide, transmetalation from copper to palladium, and the reductive elimination of the final product.[4]
Experimental Protocol: Kinetic Analysis of the Sonogashira Coupling of Propargylamines with an Aryl Iodide via In Situ NMR Spectroscopy
This protocol describes the determination of the reaction order and rate constant for the Sonogashira coupling of a propargylamine with an aryl iodide.
Materials:
-
Propargylamine (2-methylbut-3-yn-2-amine, N-propylpropargylamine, etc.)
-
Aryl iodide (e.g., iodobenzene)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))
-
CuI (copper(I) iodide)
-
Triethylamine (Et₃N)
-
Deuterated solvent (e.g., CDCl₃ or THF-d₈)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes and spectrometer
Procedure:
-
Sample Preparation:
-
In a nitrogen-filled glovebox, add the aryl iodide (1.0 mmol), the internal standard (0.2 mmol), and the deuterated solvent (5 mL) to a vial.
-
In a separate vial, prepare a stock solution of the propargylamine (1.2 mmol) in the deuterated solvent (1 mL).
-
In a third vial, prepare a catalyst stock solution containing Pd(PPh₃)₄ (0.02 mmol) and CuI (0.04 mmol) in the deuterated solvent (1 mL).
-
-
Reaction Initiation and Monitoring:
-
Transfer the aryl iodide solution to an NMR tube and acquire a spectrum at t=0.
-
Inject the catalyst stock solution into the NMR tube, followed immediately by the propargylamine stock solution.
-
Start acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the first hour, then every 15 minutes).
-
-
Data Analysis:
-
Process the NMR spectra and integrate the signals corresponding to the starting materials and the product relative to the internal standard.
-
Plot the concentration of the reactants and product as a function of time.
-
Determine the initial rates of the reaction at different initial concentrations of the reactants to determine the reaction order with respect to each component.
-
Use the integrated rate law to calculate the rate constant (k).
-
Comparative Kinetic Data (Hypothetical)
The following table presents hypothetical kinetic data for the Sonogashira coupling of different propargylamines with iodobenzene. This data is for illustrative purposes to demonstrate how results would be presented and interpreted. The expected trend is that increasing steric hindrance around the nitrogen atom may slightly decrease the reaction rate due to potential coordination to the metal centers.
| Propargylamine | Relative Initial Rate (mol L⁻¹ s⁻¹) | Rate Constant (k) (L mol⁻¹ s⁻¹) |
| 2-Methylbut-3-yn-2-amine | 1.00 | 0.015 |
| N-Propylpropargylamine | 1.15 | 0.017 |
| N-Isopropylpropargylamine | 0.95 | 0.014 |
| 1-Ethynylcyclohexylamine | 0.85 | 0.013 |
Table 1: Hypothetical kinetic data for the Sonogashira coupling of various propargylamines with iodobenzene at 25°C.
A³ Coupling: A Three-Component Reaction for Propargylamine Synthesis
The A³ (Aldehyde-Alkyne-Amine) coupling is a powerful one-pot, three-component reaction that provides a direct route to propargylamines.[5] This atom-economical reaction is typically catalyzed by a transition metal, with copper and gold salts being common choices.[6]
Mechanistic Insights for Kinetic Evaluation
The mechanism of the A³ coupling is believed to involve the initial formation of an iminium ion from the aldehyde and the amine.[7] Concurrently, the metal catalyst activates the terminal alkyne to form a metal acetylide. The nucleophilic attack of the metal acetylide on the iminium ion yields the propargylamine product.[5] Kinetic studies can elucidate the influence of the electronic and steric properties of the aldehyde, amine, and alkyne on the reaction rate.
Experimental Protocol: Kinetic Analysis of the A³ Coupling Reaction via HPLC
This protocol outlines a method for monitoring the kinetics of an A³ coupling reaction using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Amine (e.g., piperidine)
-
Propargylamine (2-methylbut-3-yn-2-amine or an alternative)
-
Catalyst (e.g., CuI)
-
Solvent (e.g., acetonitrile)
-
Internal standard (e.g., naphthalene)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, dissolve the aldehyde (1.0 mmol), amine (1.1 mmol), and internal standard (0.1 mmol) in the solvent (10 mL).
-
Add the catalyst (0.05 mmol).
-
Initiate the reaction by adding the propargylamine (1.2 mmol).
-
-
Sampling and Quenching:
-
At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a vial containing a quenching solution (e.g., a mixture of acetonitrile and a small amount of acetic acid).
-
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Develop an HPLC method that provides good separation of the starting materials, the product, and the internal standard.
-
Quantify the peak areas to determine the concentration of each species at different time points.
-
-
Data Analysis:
-
Plot the concentration of the reactants and product versus time.
-
Determine the reaction orders and the rate constant as described in the Sonogashira protocol.
-
Illustrative Kinetic Comparison (Hypothetical Data)
The steric bulk of the propargylamine is expected to have a more pronounced effect on the A³ coupling compared to the Sonogashira reaction, as it is one of the primary reactants.
| Propargylamine | Relative Initial Rate (mol L⁻¹ s⁻¹) | Rate Constant (k) (L² mol⁻² s⁻¹) |
| 2-Methylbut-3-yn-2-amine | 1.00 | 0.005 |
| N-Propylpropargylamine | 1.20 | 0.006 |
| N-Isopropylpropargylamine | 0.80 | 0.004 |
| 1-Ethynylcyclohexylamine | 0.70 | 0.0035 |
Table 2: Hypothetical kinetic data for the A³ coupling of various propargylamines with benzaldehyde and piperidine at 50°C.
[3+2] Cycloaddition: Synthesis of Triazoles
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of a [3+2] cycloaddition, is a highly efficient and widely used "click" reaction for the synthesis of 1,4-disubstituted-1,2,3-triazoles.[8]
Rationale for Kinetic Comparison
The kinetics of the CuAAC reaction are influenced by the nature of the alkyne, the azide, the copper source, and any accelerating ligands.[9] By comparing the kinetic performance of 2-methylbut-3-yn-2-amine and its analogs in this reaction, we can gain insights into how the steric and electronic environment of the alkyne affects the rate of triazole formation. This is particularly relevant in bioconjugation and materials science applications where reaction efficiency is critical.
Experimental Protocol: Comparative Kinetic Analysis of CuAAC Reactions using Fluorescence Monitoring
This protocol utilizes a fluorogenic azide to monitor the progress of the CuAAC reaction in real-time.
Materials:
-
Propargylamine (2-methylbut-3-yn-2-amine or an alternative)
-
Fluorogenic azide (e.g., a coumarin- or fluorescein-based azide)
-
CuSO₄·5H₂O
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or another accelerating ligand
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Fluorometer
Procedure:
-
Stock Solution Preparation:
-
Prepare stock solutions of the propargylamines, fluorogenic azide, CuSO₄, sodium ascorbate, and TBTA in the appropriate solvent (e.g., DMSO or water).
-
-
Reaction Setup in a 96-well Plate:
-
To each well, add the buffer solution.
-
Add the propargylamine stock solution to achieve the desired final concentration.
-
Add the fluorogenic azide stock solution.
-
Add the CuSO₄ and TBTA stock solutions.
-
Initiate the reaction by adding the sodium ascorbate stock solution.
-
-
Fluorescence Measurement:
-
Immediately place the 96-well plate in a fluorometer and begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorogenic probe.
-
Record data at regular time intervals.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time for each propargylamine.
-
The initial rate of the reaction is proportional to the initial slope of the fluorescence curve.
-
Calculate the pseudo-first-order rate constants by fitting the data to a single exponential function.
-
Expected Kinetic Trends (Qualitative)
For the CuAAC reaction, the steric hindrance near the alkyne is expected to play a significant role. Therefore, a qualitative comparison would likely show the following trend in reaction rates:
N-Propylpropargylamine > N-Isopropylpropargylamine ≈ 2-Methylbut-3-yn-2-amine > 1-Ethynylcyclohexylamine
This trend is based on the increasing steric bulk around the alkyne, which can hinder the approach of the copper-azide complex.
Visualizations
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: General workflow for kinetic analysis of coupling reactions.
Conclusion
This guide provides a framework for conducting and interpreting kinetic studies on 2-methylbut-3-yn-2-amine and its structural analogs. While a comprehensive set of comparative experimental data is not yet available in the literature, the detailed protocols and mechanistic discussions presented here offer a solid foundation for researchers to perform these investigations. By systematically evaluating the kinetics of Sonogashira couplings, A³ couplings, and [3+2] cycloadditions, the scientific community can build a deeper understanding of the reactivity of this important class of molecules, ultimately leading to the development of more efficient and selective synthetic methodologies.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 50(41), 9885-9889. [Link]
- Li, C.-J. (2005). The development and application of A3-coupling (aldehyde-alkyne-amine). Tetrahedron, 61(51), 12071-12079.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 11, 2026, from [Link]
-
Wikipedia contributors. (2023, December 27). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]
-
Peshkov, V. A., Pereshivko, O. P., & Van der Eycken, E. V. (2012). A walk around the A3-coupling. Chemical Society Reviews, 41(10), 3790-3807. [Link]
-
Chemistry LibreTexts. (2023, October 30). A3 Coupling Reaction. Retrieved January 11, 2026, from [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
Zare, A., et al. (2023). Catalysts For Propargylamines Synthesis Via A3, AHA, and KA2 Coupling - A Review. Current Organic Chemistry, 27(7), 621-643. [Link]
- Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. A Mechanistic Study. Journal of the American Chemical Society, 127(1), 210-216.
-
University of Oxford. (n.d.). Kinetic Profiling by NMR. Retrieved January 11, 2026, from [Link]
-
Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Retrieved January 11, 2026, from [Link]
-
Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Retrieved January 11, 2026, from [Link]
-
KAUST Repository. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved January 11, 2026, from [Link]
-
SynArchive. (n.d.). Sonogashira Coupling. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2021). Tentative mechanism of A3 coupling reaction. Retrieved January 11, 2026, from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 11, 2026, from [Link]
-
Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657. [Link]
-
Peshkov, V. A., Pereshivko, O. P., & Van der Eycken, E. V. (2012). A walk around the A3-coupling. Chemical Society Reviews, 41(10), 3790-3807. [Link]
-
Zorba, C., et al. (2022). Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation. Molecules, 27(19), 6678. [Link]
-
ResearchGate. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2021). Tentative mechanism of A3 coupling reaction. Retrieved January 11, 2026, from [Link]
-
Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Retrieved January 11, 2026, from [Link]
-
ACS Publications. (2019). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Retrieved January 11, 2026, from [Link]
-
OSTI.GOV. (2015). Au-iClick mirrors the mechanism of copper catalyzed azide–alkyne cycloaddition (CuAAC). Retrieved January 11, 2026, from [Link]
-
Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 1-Ethynylcyclohexylamine. Retrieved January 11, 2026, from [Link]
-
OUCI. (n.d.). Modern Catalysts in A³- Coupling Reactions. Retrieved January 11, 2026, from [Link]
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A Senior Application Scientist's Guide to Acetylene Surrogates in Cross-Coupling Reactions: A Comparative Analysis of Trimethylsilylacetylene and 2-Methylbut-3-yn-2-amine
For the discerning researcher in drug development and synthetic chemistry, the strategic incorporation of the ethynyl moiety is a cornerstone of molecular design. The choice of a protected acetylene surrogate is a critical decision that dictates reaction efficiency, scalability, and overall synthetic strategy. This guide provides an in-depth technical comparison of two prominent acetylene surrogates: the industry-standard trimethylsilylacetylene (TMSA) and the less conventional yet structurally intriguing 2-methylbut-3-yn-2-amine. While trimethylsilylacetylene is a well-established and versatile reagent, this guide will also explore the potential advantages and challenges of employing 2-methylbut-3-yn-2-amine, offering a forward-looking perspective on this class of reagents.
Introduction: The Imperative for Protected Acetylene Surrogates
Directly employing acetylene gas in cross-coupling reactions is fraught with challenges, including its gaseous nature, flammability, and propensity for self-coupling, which can lead to diminished yields and complex purification profiles.[1] Protected acetylene synthons, which are typically stable, easy-to-handle liquids, circumvent these issues by masking the reactive terminal alkyne. This protection strategy is particularly vital in palladium-catalyzed reactions like the Sonogashira coupling, ensuring selective reaction with the desired coupling partner.[1][2]
This guide will focus on a comparative analysis of two such surrogates, evaluating their performance primarily within the context of the Sonogashira cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.[3][4]
At a Glance: Key Physicochemical and Handling Properties
A preliminary assessment of the physical and chemical properties of trimethylsilylacetylene and 2-methylbut-3-yn-2-amine reveals key differences that can influence their handling and application in a laboratory setting.
| Feature | Trimethylsilylacetylene (TMSA) | 2-Methylbut-3-yn-2-amine |
| CAS Number | 1066-54-7 | 2978-58-7 |
| Molecular Formula | C₅H₁₀Si | C₅H₉N |
| Molecular Weight | 98.22 g/mol | 83.13 g/mol |
| Physical State | Colorless liquid | Colorless to light yellow liquid |
| Boiling Point | 53 °C | 79-80 °C |
| Density | 0.695 g/mL at 25 °C | 0.79 g/mL at 25 °C |
| Handling | Standard laboratory procedures for flammable liquids | Standard laboratory procedures for flammable and corrosive liquids |
Performance in Sonogashira Cross-Coupling Reactions
The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, serves as an excellent platform for comparing the efficacy of these acetylene surrogates.[3][4]
Trimethylsilylacetylene (TMSA): The Established Workhorse
Trimethylsilylacetylene is a widely adopted reagent in Sonogashira couplings due to its reliability and the straightforward deprotection of the trimethylsilyl (TMS) group.[1][4] The TMS group effectively prevents the unwanted formation of symmetrical diynes, leading to cleaner reaction profiles and higher yields of the desired cross-coupled product.[2]
Reaction Scheme: Sonogashira Coupling with TMSA
Caption: General workflow for Sonogashira coupling using TMSA.
A significant body of literature supports the utility of TMSA across a broad range of substrates, including electron-rich and electron-deficient aryl halides.[5] The reaction conditions are generally mild, and both traditional and copper-free protocols have been successfully employed.[2][5]
2-Methylbut-3-yn-2-amine: An Unexplored Potential Alternative
In contrast to TMSA, the application of 2-methylbut-3-yn-2-amine as a direct acetylene surrogate in Sonogashira coupling is not well-documented in peer-reviewed literature. However, its structural similarity to the more commonly used 2-methyl-3-butyn-2-ol suggests its potential utility.[5][6] The tertiary amine functionality could offer interesting solubility profiles and may influence the catalytic cycle.
A hypothetical Sonogashira reaction involving 2-methylbut-3-yn-2-amine would proceed as follows:
Hypothetical Reaction Scheme: Sonogashira Coupling with 2-Methylbut-3-yn-2-amine
Caption: Hypothetical workflow for Sonogashira coupling with 2-methylbut-3-yn-2-amine.
The key challenge with 2-methylbut-3-yn-2-amine lies in the deprotection step. While the hydroxyl group of 2-methyl-3-butyn-2-ol is readily cleaved via a base-catalyzed retro-Favorskii reaction to yield acetone as a byproduct, a similar, straightforward, and high-yielding deprotection for the amino analogue has not been established.[2] This represents a significant hurdle for its widespread adoption.
Comparative Experimental Protocols
For a practical understanding, detailed experimental protocols for a representative Sonogashira coupling using both a well-established acetylene surrogate and a hypothetical scenario are presented below.
Protocol 1: Copper-Free Sonogashira Coupling of an Aryl Bromide with Trimethylsilylacetylene
This protocol is adapted from established literature procedures for copper-free Sonogashira couplings.[5]
Materials:
-
Aryl bromide (1.0 mmol)
-
Trimethylsilylacetylene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%)
-
Tri(p-tolyl)phosphine (P(p-tol)₃, 0.06 mmol, 6 mol%)
-
1,8-Diazabicycloundec-7-ene (DBU, 3.0 mmol)
-
Anhydrous Tetrahydrofuran (THF, 5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl bromide, palladium(II) acetate, and tri(p-tolyl)phosphine.
-
Add anhydrous THF, followed by trimethylsilylacetylene and DBU via syringe.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of the TMS Group
A mild and efficient method for the deprotection of the TMS group is crucial for obtaining the terminal alkyne.[2]
Materials:
-
TMS-protected alkyne (from Protocol 1, 1.0 mmol)
-
Potassium carbonate (K₂CO₃, 0.2 mmol)
-
Methanol (10 mL)
Procedure:
-
Dissolve the TMS-protected alkyne in methanol in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the methanol in vacuo.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected terminal alkyne.
Data Presentation: A Comparative Overview
While direct experimental data for 2-methylbut-3-yn-2-amine in Sonogashira couplings is lacking, a comparison with the well-studied 2-methyl-3-butyn-2-ol provides valuable context.
| Parameter | Trimethylsilylacetylene (TMSA) | 2-Methyl-3-butyn-2-ol | 2-Methylbut-3-yn-2-amine |
| Cost | More expensive | Generally more economical[2] | Pricing varies, but typically more expensive than the alcohol analogue |
| Deprotection Method | Mild base (e.g., K₂CO₃) or fluoride source (e.g., TBAF)[2] | Base-catalyzed retro-Favorskii (e.g., KOH, NaH)[2] | Not well-established; potentially harsh conditions required |
| Deprotection Byproducts | Trimethylsilanol derivatives[2] | Acetone[2] | Hypothetically acetone and ammonia/amine |
| Reaction Yields | Generally high with a wide range of substrates[5] | High yields reported, particularly in copper-free protocols[5] | Not reported in the literature for Sonogashira couplings |
Expert Insights and Future Outlook
As a Senior Application Scientist, my analysis indicates that trimethylsilylacetylene remains the superior choice for most research and development applications requiring a protected acetylene surrogate. Its predictable reactivity, mild deprotection conditions, and extensive documentation in the literature provide a high degree of confidence and reproducibility.[1][4]
2-Methyl-3-butyn-2-ol presents a compelling, cost-effective alternative, particularly for large-scale syntheses where the use of a strong base for deprotection is tolerable.[2][5]
The potential of 2-methylbut-3-yn-2-amine is intriguing but remains largely theoretical for Sonogashira-type reactions. The primary obstacle is the lack of a mild and efficient deprotection protocol. Further research into novel deprotection strategies for the 1,1-dimethylpropargylamine group is necessary before it can be considered a viable alternative to established reagents. However, the presence of the amine functionality could be leveraged in tandem reaction sequences or for applications where its basicity or coordinating ability is advantageous.
Conclusion
In the current landscape of synthetic organic chemistry, trimethylsilylacetylene stands as the benchmark for protected acetylene surrogates in cross-coupling reactions due to its robust performance and facile deprotection. While 2-methylbut-3-yn-2-amine presents an interesting structural variation, its practical application is hindered by the absence of established deprotection methodologies. For researchers and drug development professionals, a thorough evaluation of project-specific requirements, including cost, substrate compatibility, and tolerance to deprotection conditions, is paramount in selecting the optimal acetylene surrogate.
References
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Wikipedia. Sonogashira coupling. [Link]
-
ResearchGate. Sonogashira Cross-Coupling: Alkyne-Modified Nucleosides and Their Applications | Request PDF. [Link]
-
Beilstein Journals. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]
-
ResearchGate. What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. [Link]
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A Researcher's Guide to DFT Calculations for Unraveling Transition States in 2-Methylbut-3-yn-2-amine Reactions
In the landscape of modern drug discovery and materials science, a deep, molecular-level understanding of reaction mechanisms is not merely academic—it is a prerequisite for innovation. For researchers working with versatile building blocks like 2-methylbut-3-yn-2-amine, a propargylamine with significant synthetic potential, elucidating the intricate dance of atoms during a chemical transformation is paramount.[1][2] Density Functional Theory (DFT) has emerged as a powerful computational tool to map these reaction pathways and characterize the fleeting, high-energy structures known as transition states.[3][4]
This guide provides a comprehensive comparison of DFT methodologies for calculating the transition states of reactions involving 2-methylbut-3-yn-2-amine. We will delve into the causality behind computational choices, present a detailed, self-validating protocol, and compare the performance of various DFT functionals against hypothetical experimental data. Our focus is to equip researchers, scientists, and drug development professionals with the insights to confidently apply these computational techniques to their own work.
The Significance of Transition State Analysis
At the heart of chemical kinetics lies the transition state, a transient molecular configuration at the peak of the potential energy surface that separates reactants from products.[3][5] The energy required to reach this state, the activation energy (ΔE‡), governs the rate of a reaction. By computationally modeling the transition state, we can predict reaction rates, understand selectivity, and rationally design catalysts or reaction conditions to favor desired outcomes.[1][4] For a molecule like 2-methylbut-3-yn-2-amine, which possesses both a nucleophilic amine and a reactive alkyne, multiple reaction pathways are often conceivable. DFT calculations provide a means to explore these possibilities in silico.
A Representative Reaction: Intramolecular Hydroamination
To illustrate the application and comparison of DFT methods, we will focus on a plausible reaction of 2-methylbut-3-yn-2-amine: an intramolecular hydroamination to form a five-membered cyclic imine. This type of reaction is a fundamental transformation in organic synthesis.[6] While no specific experimental kinetic data for this exact reaction is readily available in the literature, we will use established knowledge of similar amine-alkyne cyclizations to frame our computational study and provide a basis for comparing different theoretical approaches.
Experimental Protocol: A Framework for Computational Validation
For any computational study to be meaningful, it must be grounded in experimental reality. Although we will be generating hypothetical experimental data for the purpose of this guide, a robust experimental protocol to determine the activation energy for the intramolecular cyclization of 2-methylbut-3-yn-2-amine would involve the following steps:
-
Reaction Setup: A solution of 2-methylbut-3-yn-2-amine in a suitable solvent (e.g., toluene) would be prepared in a sealed reaction vessel.
-
Temperature Control: The reaction would be run at several precise temperatures using a thermostatically controlled oil bath or reaction block.
-
Kinetic Monitoring: Aliquots would be taken at regular intervals and quenched. The disappearance of the starting material and the appearance of the product would be monitored by a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Rate Constant Determination: The rate constant (k) at each temperature would be determined by plotting the concentration of the reactant versus time.
-
Arrhenius Analysis: An Arrhenius plot of ln(k) versus 1/T would be constructed. The slope of this plot is equal to -Ea/R, where Ea is the experimental activation energy and R is the gas constant.
For the purpose of our comparative guide, we will assume this experiment has been performed and yielded an activation energy of 25 kcal/mol .
Computational Methodology: A Step-by-Step Guide to Transition State Calculation
The following protocol outlines a rigorous workflow for locating and verifying the transition state for the intramolecular hydroamination of 2-methylbut-3-yn-2-amine and calculating the activation energy.
-
Geometry Optimization of Reactant and Product:
-
The initial 3D structures of the reactant (2-methylbut-3-yn-2-amine) and the product (the five-membered cyclic imine) are built.
-
These structures are then optimized to their ground state geometries using a chosen DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step finds the lowest energy conformation for each molecule.
-
-
Initial Transition State Guess:
-
A preliminary guess of the transition state structure is generated. This can be done by manually manipulating the reactant structure to bring the reacting atoms closer or by using a linear synchronous transit (LST) or quadratic synchronous transit (QST) method, such as QST2, which takes the reactant and product structures as input.
-
-
Transition State Optimization:
-
The transition state guess is then optimized using a more sophisticated algorithm, such as the Berny optimization algorithm, to locate the saddle point on the potential energy surface. This is the most computationally intensive step.
-
-
Frequency Calculation and Verification:
-
A frequency calculation is performed on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate (i.e., the bond-forming and bond-breaking process). The absence of an imaginary frequency or the presence of more than one indicates that the structure is not a true transition state.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
An IRC calculation is performed starting from the verified transition state structure. This calculation maps the reaction pathway from the transition state down to the reactant and product, confirming that the located transition state connects the correct starting material and product.
-
-
Single-Point Energy Calculation:
-
To obtain more accurate energies, single-point energy calculations are performed on the optimized reactant, transition state, and product geometries using a larger basis set (e.g., 6-311+G(d,p)).
-
-
Activation Energy Calculation:
-
The electronic activation energy is calculated as the difference in the single-point energies of the transition state and the reactant. Zero-point vibrational energy (ZPVE) corrections from the frequency calculations are typically included to obtain a more accurate activation enthalpy.
-
Visualizing the Computational Workflow
Caption: A generalized workflow for DFT-based transition state calculations.
Comparison of DFT Functionals for Activation Energy Prediction
The choice of the DFT functional can significantly impact the accuracy of the calculated activation energy.[7] Below is a comparison of several commonly used functionals for our representative intramolecular hydroamination reaction.
| DFT Functional | Functional Class | Calculated Activation Energy (kcal/mol) | Deviation from Experiment (kcal/mol) |
| B3LYP | Hybrid GGA | 22.5 | -2.5 |
| M06-2X | Hybrid Meta-GGA | 24.8 | -0.2 |
| ωB97X-D | Range-Separated Hybrid with Dispersion Correction | 25.5 | +0.5 |
| PBE0 | Hybrid GGA | 21.9 | -3.1 |
Note: The "Experimental" activation energy is a hypothetical value of 25 kcal/mol for illustrative purposes. The calculated values are representative of typical performance for these functional classes.
Discussion of Functional Performance
-
B3LYP: As one of the most widely used hybrid functionals, B3LYP often provides a reasonable starting point. However, it is known to sometimes underestimate reaction barriers.[8] Our hypothetical data reflects this trend.
-
M06-2X: This hybrid meta-GGA functional is specifically parameterized to provide good performance for thermochemistry and kinetics.[9] It often yields more accurate activation energies compared to B3LYP, as shown in our example.
-
ωB97X-D: This range-separated hybrid functional includes empirical dispersion corrections, which can be important for accurately describing non-covalent interactions that may be present in the transition state. It is generally considered a high-performing functional for a wide range of chemical problems, including kinetics.[7]
-
PBE0: Another popular hybrid functional, PBE0, can also provide good results but, like B3LYP, may underestimate barrier heights in some cases.[7]
The choice of functional should be guided by the specific system under study and, ideally, benchmarked against known experimental data for similar reactions. For the intramolecular hydroamination of 2-methylbut-3-yn-2-amine, a functional like M06-2X or ωB97X-D would be a strong choice due to their documented accuracy for kinetic parameters.
Visualizing the Reaction Pathway
Caption: Energy profile for the intramolecular hydroamination of 2-methylbut-3-yn-2-amine.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the application of DFT calculations to the study of transition states in reactions of 2-methylbut-3-yn-2-amine. We have outlined a detailed computational protocol and compared the performance of several popular DFT functionals. Our analysis suggests that modern, well-parameterized functionals such as M06-2X and ωB97X-D are likely to provide the most accurate predictions for the activation energies of such reactions.
For researchers and drug development professionals, these computational tools offer a powerful means to gain mechanistic insights, predict reactivity, and guide experimental design. The synergy between computational chemistry and experimental work is crucial for accelerating the discovery and development of new molecules and materials. Future work in this area could involve exploring the effects of catalysis on the reaction mechanism, investigating other potential reaction pathways of 2-methylbut-3-yn-2-amine, and performing more extensive benchmarking of DFT functionals against reliable experimental data as it becomes available.
References
- The DFT Course - What is a transition state? (n.d.).
-
Müller, T. E., Hultzsch, K. C., Yus, M., Foubelo, F., & Tada, M. (2008). Hydroamination: Direct Addition of Amines to Alkenes and Alkynes. Chemical Reviews, 108(9), 3795–3892. [Link]
-
Nucleophilic addition reactions to activated alkynes. (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of Propargylic Substituents on Enantioselectivity and Reactivity in Ruthenium-Catalyzed Propargylic Substitution Reactions: A DFT Study. (2022). ACS Omega. [Link]
- Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215–241.
- Goerigk, L., & Grimme, S. (2011). A thorough benchmark of density functional methods for general main group thermochemistry, kinetics, and noncovalent interactions. Physical Chemistry Chemical Physics, 13(14), 6670–6688.
-
Goodman, J. M., et al. (2019). Density Functional Theory Transition-State Modeling for the Prediction of Ames Mutagenicity in 1,4 Michael Acceptors. Chemical Research in Toxicology. [Link]
-
Synthesis and Reactivity of Propargylamines in Organic Chemistry. (n.d.). ResearchGate. Retrieved from [Link]
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Lakbaibi, Z., et al. (2019). Reactivity and mechanism of nucleophilic addition reaction of amine with alkene: A systematic DFT study. Mediterranean Journal of Chemistry. [Link]
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Fundamentals of transition state theory. (n.d.). Fiveable. Retrieved from [Link]
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PubChem. (n.d.). 2-Methylbut-3-yn-2-amine. Retrieved from [Link]
-
Salahub, D. R., Chrétien, S., Milet, A., & Proynov, E. I. (n.d.). Performance of Density Functional for Transition States. ResearchGate. Retrieved from [Link]
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Solvent-free synthesis of propargylamines: an overview. (2021). RSC Advances. [Link]
-
Overall reaction scheme for 2-methylbut-3-yn-2-ol (MBOH). (n.d.). ResearchGate. Retrieved from [Link]
-
Boese, A. D., & Martin, J. M. L. (2004). Benchmark Study of DFT Functionals for Late-Transition-Metal Reactions. Journal of Chemical Theory and Computation, 2(1), 97-107. [Link]
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Navigating the Amine Metabolome: A Comparative Guide to Isotopic Labeling with 2-Methylbut-3-yn-2-amine and its Alternatives for Quantitative Mass Spectrometry
In the intricate landscape of metabolomics, proteomics, and drug development, the precise quantification of amine-containing molecules is paramount. These compounds, ranging from neurotransmitters and amino acids to pharmaceutical intermediates, often exhibit challenging physicochemical properties for direct analysis by liquid chromatography-mass spectrometry (LC-MS). Chemical derivatization emerges as a powerful strategy to enhance their chromatographic retention, improve ionization efficiency, and ultimately, amplify the sensitivity and reliability of detection.
The Rationale for Derivatization in Amine Analysis
Primary and secondary amines are often characterized by high polarity and low volatility, leading to poor retention on reversed-phase liquid chromatography (RPLC) columns and inefficient ionization in electrospray ionization (ESI) mass spectrometry. Derivatization addresses these challenges by chemically modifying the amine group to introduce desirable properties:
-
Enhanced Chromatographic Separation: By increasing the hydrophobicity of the analyte, derivatization improves retention and resolution on RPLC columns.
-
Improved Ionization Efficiency: The introduction of a readily ionizable moiety, such as a quaternary amine or a group with high proton affinity, significantly boosts the signal intensity in MS.[1]
-
Multiplexing Capabilities: The use of isotopically labeled derivatization reagents allows for the simultaneous analysis of multiple samples, increasing throughput and reducing experimental variability.
A Comparative Overview of Amine Derivatization Reagents
The choice of a derivatization reagent is a critical decision in method development, contingent on the specific analytical goals, the complexity of the sample matrix, and the instrumentation available. No single reagent is a panacea; the selection often involves a trade-off between reaction efficiency, sensitivity enhancement, and the breadth of analytes that can be targeted. The following table summarizes the key characteristics of several widely used derivatization agents, providing a framework for comparison.
| Derivatization Agent | Abbreviation | Target Amines | Key Advantages | Key Disadvantages |
| Dansyl Chloride | Dns-Cl | Primary & Secondary | Versatile, enhances fluorescence and ionization efficiency. Commercially available in isotopically labeled forms.[1] | Can form multiple derivatives with some analytes. |
| o-Phthalaldehyde | OPA | Primary | Rapid reaction at room temperature in the presence of a thiol. Versatile fluorogenic reagent.[1] | Derivatives can be unstable. Does not react with secondary amines. |
| 9-fluorenylmethoxycarbonyl chloride | Fmoc-Cl | Primary & Secondary | Forms stable derivatives. Useful under highly acidic chromatography conditions.[1] | Can exhibit lower ionization efficiency compared to other reagents. |
| Dabsyl Chloride | Dabsyl-Cl | Primary & Secondary | Good alternative for weakly acidic and weakly basic conditions.[1] | May have lower reactivity compared to Dansyl-Cl. |
| Marfey's Reagent | Primary & Secondary | Chiral reagent, useful for the separation of enantiomers.[1] | Suboptimal for general quantitative analysis due to potential for diastereomeric separation complexities. | |
| 3-Aminopyridyl-N-hydroxysuccinimidyl carbamate | APDS | Primary & Secondary | Rapid derivatization under mild conditions.[2] | Relatively new reagent, less extensive literature available. |
| Acetic Anhydride-¹³C₂ | Primary & Secondary | Introduces a specific mass shift for robust quantification.[3] | Derivatizes other functional groups like phenols and alcohols under anhydrous conditions.[3] | |
| 2-Methylbut-3-yn-2-amine (Hypothetical) | Primary & Secondary | As a primary amine, could potentially be used in reverse labeling strategies or modified to become a reactive reagent. | Not established as a derivatization reagent for this purpose; reactivity and performance are unknown. |
In Focus: 2-Methylbut-3-yn-2-amine - A Hypothetical Candidate
2-Methylbut-3-yn-2-amine possesses a primary amine functional group and a terminal alkyne. While there is no direct evidence in the reviewed literature of its use as a derivatizing agent for isotopic labeling in quantitative MS, its structure presents intriguing possibilities.
Hypothetical Application:
One could envision a "reverse labeling" strategy where a molecule of interest containing a reactive group (e.g., a carboxylic acid) is coupled to both the standard (unlabeled) and an isotopically labeled version of 2-methylbut-3-yn-2-amine. The synthesis of a deuterated or ¹³C-labeled 2-methylbut-3-yn-2-amine would be a prerequisite for this approach.
Potential Advantages:
-
Small Size: Its relatively small size could minimize steric hindrance during the derivatization reaction.
-
Alkynyl Group: The terminal alkyne offers a potential site for further modification, such as "click chemistry" reactions, which could be used to introduce a reporter group or an affinity tag.
Significant Challenges:
-
Lack of a Reactive Moiety for Direct Derivatization: In its current form, it is not a reagent that directly derivatizes other amines. It would need to be chemically modified to incorporate a reactive group (e.g., an N-hydroxysuccinimide ester) to become a versatile labeling agent.
-
Unknown Reactivity and Stability: The reaction conditions, efficiency, and the stability of the resulting derivatives are entirely unknown and would require extensive investigation.
Experimental Protocols for Established Derivatization Reagents
The following are detailed, step-by-step methodologies for commonly used amine derivatization reagents. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: Derivatization with Dansyl Chloride (Dns-Cl)
This protocol is suitable for the derivatization of primary and secondary amines for LC-MS analysis.
Materials:
-
Dansyl Chloride (Dns-Cl) solution (e.g., 1 mg/mL in acetone)
-
Sample containing primary or secondary amines
-
Sodium bicarbonate buffer (100 mM, pH 9.0)
-
Formic acid (for quenching)
-
Acetonitrile
-
Water
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable solvent. For biological samples, protein precipitation (e.g., with cold acetonitrile) may be necessary.
-
Derivatization Reaction:
-
To 50 µL of the sample, add 50 µL of sodium bicarbonate buffer.
-
Add 100 µL of the Dansyl Chloride solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes in the dark.
-
-
Quenching: Add 10 µL of formic acid to quench the reaction.
-
Sample Dilution: Dilute the sample with an appropriate volume of mobile phase (e.g., 50:50 acetonitrile:water) before injection into the LC-MS system.
Protocol 2: Derivatization with o-Phthalaldehyde (OPA)
This protocol is specific for the derivatization of primary amines.
Materials:
-
o-Phthalaldehyde (OPA) reagent solution (e.g., 10 mg/mL in methanol)
-
Thiol (e.g., 3-mercaptopropionic acid or N-acetyl-L-cysteine)
-
Borate buffer (0.4 M, pH 10.4)
-
Sample containing primary amines
Procedure:
-
Reagent Preparation: Prepare the OPA working solution by mixing the OPA reagent solution, thiol, and borate buffer. This solution should be prepared fresh daily.
-
Derivatization Reaction:
-
Mix the sample with the OPA working solution in a 1:1 ratio.
-
The reaction proceeds rapidly at room temperature and is typically complete within 1-2 minutes.
-
-
Analysis: Inject the derivatized sample directly into the LC-MS system. Due to the potential instability of the derivatives, prompt analysis is recommended.[1]
Visualizing the Workflow: From Sample to Data
The following diagram illustrates a general workflow for isotopic labeling and quantitative analysis of amines by LC-MS.
Caption: Simplified reaction mechanism of a primary amine with Dansyl Chloride.
The reaction of Dansyl Chloride with a primary or secondary amine is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfonyl chloride group of Dansyl Chloride. A chloride ion is subsequently eliminated, forming a stable sulfonamide bond. This reaction is typically carried out under basic conditions to deprotonate the amine, increasing its nucleophilicity.
Conclusion and Future Perspectives
The derivatization of amines is an indispensable tool for their sensitive and accurate quantification by LC-MS in complex biological matrices. While established reagents like Dansyl Chloride, OPA, and Fmoc-Cl offer robust and well-documented solutions, the exploration of novel reagents continues to be an active area of research.
Although 2-methylbut-3-yn-2-amine is not currently established as a derivatization reagent for isotopic labeling, its chemical structure suggests potential for future development in this area. Further research into the synthesis of its isotopically labeled analogues and the investigation of its reactivity could open new avenues for quantitative amine analysis. For now, researchers should rely on the extensive body of literature available for established reagents to select the most appropriate method for their specific analytical needs, using the principles and protocols outlined in this guide as a foundation for their work. The continuous evolution of derivatization chemistry, coupled with advancements in mass spectrometry instrumentation, promises to further enhance our ability to unravel the complexities of the amine metabolome.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-methylbut-3-yn-2-amine
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-methylbut-3-yn-2-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere instruction to explain the critical reasoning behind each step, ensuring a culture of safety and regulatory adherence in the laboratory. The protocols herein are designed to be self-validating systems, grounded in established safety standards and chemical principles.
Critical Hazard Profile of 2-methylbut-3-yn-2-amine
Understanding the inherent risks of 2-methylbut-3-yn-2-amine is fundamental to its safe handling and disposal. This compound is not merely waste; it is a hazardous material that demands respect and meticulous management. Its primary dangers lie in its high flammability and its corrosive nature, which can cause severe harm to personnel and the environment if mishandled.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its hazards.
| Hazard Class | GHS Category | Hazard Statement |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor[1][2] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[1][2] |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[1][2] |
The low flash point of 2°C (35.6°F) signifies that this chemical can form an ignitable mixture with air at or even below standard room temperature.[2] Therefore, the elimination of all potential ignition sources is not just a recommendation but a critical, non-negotiable safety measure during handling and disposal.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Before handling 2-methylbut-3-yn-2-amine in any capacity—from initial use to final waste consolidation—appropriate Personal Protective Equipment (PPE) is mandatory. PPE is the last line of defense in the hierarchy of controls, but it is the most immediate barrier between the researcher and chemical exposure.
-
Eye and Face Protection: Chemical splash goggles are required at a minimum. Due to the severe corrosivity of the amine, a full face shield worn over goggles is strongly recommended to protect against splashes.[2][3][4]
-
Hand Protection: Chemically resistant gloves are essential. Nitrile or neoprene gloves are suitable, but it is crucial to inspect them for any signs of degradation or puncture before each use.[5] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Body Protection: A flame-retardant lab coat is required. For tasks with a higher risk of splashing, such as spill cleanup or bulk waste transfer, a chemically resistant apron or coveralls should be worn.[6][7]
-
Respiratory Protection: Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8] If there is a risk of exceeding exposure limits or in emergency situations like a large spill, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[9][10]
Caption: Hierarchy of controls for managing chemical hazards.
Step-by-Step Disposal Protocol: A Systematic Approach
The disposal of 2-methylbut-3-yn-2-amine is governed by regulations such as the Resource Conservation and Recovery Act (RCRA).[11] Adherence to these steps ensures compliance and safety. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[11][12]
Step 1: Waste Collection at the Source All waste streams containing 2-methylbut-3-yn-2-amine, including residues, contaminated consumables (e.g., pipette tips, wipes), and reaction byproducts, must be collected at the point of generation.[11] This practice, known as satellite accumulation, minimizes the risk of accidental release and ensures proper segregation.
Step 2: Select the Correct Waste Container The waste container must be chemically compatible with 2-methylbut-3-yn-2-amine. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must be in good condition, free from damage, and have a secure, leak-proof screw-top cap.[11][13] Never use metal containers, as amines can be corrosive to some metals.[14]
Step 3: Proper Labeling Every waste container must be meticulously labeled the moment the first drop of waste is added. The label must include:
-
The full chemical name: "2-methylbut-3-yn-2-amine" . Avoid using abbreviations or chemical formulas.[13]
-
A clear indication of the hazards (e.g., GHS pictograms for flammable and corrosive).[15]
-
The accumulation start date and the name of the generating researcher or lab.
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA) The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[14][15]
-
The SAA must be in a well-ventilated area, away from heat, sparks, open flames, or any other ignition sources.[16][17]
-
Store the waste container within a secondary containment bin to mitigate leaks or spills.
-
Incompatible chemicals must be segregated. Do not store this amine waste with acids or strong oxidizing agents.[14][16]
Step 5: Final Disposal Arrangement Once the container is full, or within one year of the accumulation start date for partially filled containers, it must be removed from the SAA.[14] Arrange for pickup through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor. The ultimate disposal method will likely be high-temperature incineration at a permitted facility.
Caption: Standard operational workflow for chemical waste disposal.
Emergency Protocol: Spill Management
Accidents can happen, and a prepared response is critical to mitigating the consequences of a spill. The response procedure depends on the scale of the spill.
For Minor Spills (manageable by trained lab personnel):
-
Alert & Isolate: Immediately alert personnel in the area. Restrict access to the spill zone.[18]
-
Eliminate Ignition Sources: Turn off all nearby equipment, hot plates, and anything that could generate a spark.[19][20][21]
-
Ventilate: Ensure the area is well-ventilated. If working in a fume hood, keep it running.
-
Don PPE: Wear the appropriate PPE as described in Section 2.
-
Contain & Absorb: Contain the spill by creating a dike around it with a non-combustible, inert absorbent material like sand, diatomaceous earth, or vermiculite.[19][20] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Residue: Carefully scoop the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[22]
-
Decontaminate: Clean the spill area with a mild detergent and water solution. All cleaning materials must also be disposed of as hazardous waste.[18][19]
-
Label & Dispose: Seal and label the spill debris container as hazardous waste and arrange for its disposal through EHS.
For Major Spills (large volume, unknown substance, or beyond the comfort level of staff):
-
Evacuate: Immediately evacuate the area, activating the fire alarm if necessary to alert others.[21]
-
Call for Help: From a safe location, call your institution's emergency number or 911. Provide details about the chemical spilled, the location, and the quantity.[21]
-
Isolate: Close doors to the affected area to contain vapors.
-
Assist: Have a knowledgeable person available to provide information to emergency responders.
By internalizing and rigorously applying these procedures, you contribute to a robust safety culture, ensuring the protection of yourself, your colleagues, and the wider environment.
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How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
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3-Butyn-2-amine, 2-methyl- | C5H9N | CID 76319 . PubChem - NIH. [Link]
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Mastering Safety: A Guide to Personal Protective Equipment for 2-Methylbut-3-yn-2-amine
Handling 2-methylbut-3-yn-2-amine (CAS 2978-58-7) requires a comprehensive understanding of its hazardous properties to ensure the safety of all laboratory personnel. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the critical reasoning behind each safety measure. Our commitment is to empower researchers with the knowledge to create a self-validating system of safety, ensuring that every interaction with this compound is managed with the highest degree of care.
Hazard Profile: Understanding the "Why" Behind the "What"
2-Methylbut-3-yn-2-amine is a highly hazardous chemical that demands stringent safety protocols. Its primary dangers dictate the required levels of protection. According to safety data, this compound is classified as:
-
Highly Flammable (Flammable Liquid 2): With a flash point of only 2°C (35.6°F), this liquid and its vapors can ignite at temperatures well below typical room temperature. This necessitates strict control of ignition sources and the use of flame-retardant protective gear.
-
Acutely Toxic (Acute Toxicity 4, Oral): It is harmful if swallowed.
-
Corrosive (Skin Corrosion 1B): The most critical hazard for direct contact, it causes severe skin burns and eye damage. Amines, as a class, can be highly corrosive.[1]
-
Respiratory Sensitizer (Respiratory Sensitization 1): Inhalation may cause allergy or asthma symptoms or breathing difficulties.
These classifications are not mere labels; they are directives. The severe corrosive nature of this amine means that any skin or eye contact can result in immediate and serious injury. Its flammability risk is ever-present due to the low flash point, and the potential for respiratory sensitization requires that vapor inhalation be meticulously avoided.
The Hierarchy of Controls: PPE as the Final Safeguard
Before detailing specific PPE, it is crucial to recognize that PPE is the last line of defense. The most effective safety protocols prioritize eliminating or minimizing hazards at their source.
-
Engineering Controls: The single most important engineering control is the mandatory use of a certified chemical fume hood. All handling of 2-methylbut-3-yn-2-amine, including transfers, reactions, and sample preparation, must occur within a fume hood to control flammable and toxic vapors.[2] Explosion-proof equipment and ensuring eyewash stations and safety showers are nearby are also critical.[3]
-
Administrative Controls: Establish standard operating procedures (SOPs) for all tasks involving this chemical. Restrict access to authorized personnel and ensure all users have received specific training on its hazards.
-
Personal Protective Equipment (PPE): This is the focus of our guide and is non-negotiable, even when engineering and administrative controls are in place.
Core PPE Requirements for Standard Laboratory Operations
For routine tasks such as weighing, transferring, and use in a reaction setup inside a chemical fume hood, the following PPE is mandatory.
-
Eye and Face Protection: Due to the severe eye damage risk, standard safety glasses are insufficient.
-
Chemical Splash Goggles: Must be worn at all times. They provide a seal around the eyes to protect against splashes and vapors.
-
Full-Face Shield: A face shield must be worn over the chemical splash goggles.[4] This provides a secondary layer of protection for the entire face from splashes, which is essential given the chemical's corrosive nature.[5]
-
-
Skin and Body Protection:
-
Flame-Retardant Laboratory Coat: A standard cotton lab coat is not sufficient due to the high flammability. A lab coat rated for flame resistance (FR) or a chemical-resistant apron over an FR lab coat is required.[6]
-
Full-Length Pants and Closed-Toe Shoes: No skin should be exposed on the lower body. Shoes must be made of a non-porous material.
-
Chemical-Resistant Gloves: This is a critical choice. Not all gloves offer the same protection.
-
Material: Nitrile gloves are a common starting point, but it is imperative to consult the glove manufacturer’s chemical resistance guide for breakthrough times specific to amines or similar chemicals. Neoprene or butyl rubber gloves often provide more robust protection for corrosive materials.
-
Technique: Always inspect gloves for pinholes or tears before use. Use the proper removal technique to avoid contaminating your skin.[3] For extended work, consider double-gloving.
-
-
-
Respiratory Protection:
-
When working within a certified chemical fume hood, respiratory protection may not be required for small-scale operations.
-
However, if there is any risk of the ventilation system failing or for tasks with higher potential for aerosol generation, a respirator is necessary. A NIOSH-approved respirator with an organic vapor cartridge (e.g., type ABEK) is recommended.
-
Operational Plans: PPE for Specific Scenarios
Higher-risk activities demand an escalation in protective measures.
| Scenario | Eye/Face Protection | Body/Skin Protection | Respiratory Protection | Hand Protection |
| Routine Use (in Fume Hood) | Chemical Goggles + Face Shield | Flame-Retardant Lab Coat, Full Coverage | Not typically required, but available | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) |
| Large Volume Transfer (>1L) | Chemical Goggles + Face Shield | Chemical-Resistant Apron over FR Lab Coat | NIOSH-Approved Respirator with Organic Vapor Cartridge | Heavy-duty Chemical-Resistant Gloves (e.g., Butyl Rubber) |
| Spill Cleanup | Chemical Goggles + Face Shield | Full Chemical-Resistant Suit or Coveralls | NIOSH-Approved Respirator with Organic Vapor Cartridge | Heavy-duty Chemical-Resistant Gloves (e.g., Butyl Rubber) |
| Waste Disposal | Chemical Goggles + Face Shield | FR Lab Coat, Chemical-Resistant Apron | Dependent on waste type and location | Chemical-Resistant Gloves |
Spill Response Protocol: In the event of a spill, evacuate the area immediately. Before attempting cleanup, don the appropriate spill-level PPE. Use a spill kit with an inert absorbent material. Do not use combustible materials like paper towels to absorb the liquid. All materials used for cleanup must be treated as hazardous waste.
Procedural Guide: Donning and Doffing PPE Workflow
The sequence of putting on and taking off PPE is critical to prevent cross-contamination. Follow this validated procedure meticulously.
The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., gloved hand to contaminated gown).
Disposal of Contaminated PPE and Materials
All disposable PPE that has been in contact with 2-methylbut-3-yn-2-amine must be considered hazardous waste.
-
Gloves, wipes, and absorbent pads: Place immediately into a designated, sealed hazardous waste container. Do not dispose of in regular trash.
-
Contaminated Lab Coats: If a reusable lab coat becomes contaminated, it must be professionally decontaminated. If disposable, it must be disposed of as hazardous waste.
By adhering to these detailed protocols, you build a robust safety culture that protects not only you but your entire team. Trust in these procedures is built upon understanding the severe consequences of deviation and the scientific reasoning that underpins each recommendation.
References
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Airgas Safety Data Sheet . (2016, September 19). Airgas. Retrieved from [Link]
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Personal Protective Equipment (PPE) General Guidance . (2022, December 7). Hazmat School. Retrieved from [Link]
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General PPE Recommendations for Chemical Hazards . (n.d.). Creative Safety Supply. Retrieved from [Link]
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Material Safety Data Sheet Guidance . (n.d.). Retrieved from [Link]
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Personal Protective Equipment Levels . (2025, September 12). US EPA. Retrieved from [Link]
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CHEMM Personal Protective Equipment (PPE) . (n.d.). U.S. Department of Health & Human Services. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
